molecular formula C5H9NO2 B175434 (S)-5-Methylmorpholin-3-one CAS No. 119844-66-5

(S)-5-Methylmorpholin-3-one

Cat. No.: B175434
CAS No.: 119844-66-5
M. Wt: 115.13 g/mol
InChI Key: WWPWUBHXXRVWJK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Methylmorpholin-3-one is a chiral derivative of the morpholinone scaffold, a privileged structure in medicinal chemistry recognized for its prevalence in bioactive compounds and FDA-approved drugs . This enantiomerically pure compound serves as a valuable synthetic intermediate for constructing more complex, C-functionalized morpholine derivatives . The morpholine ring is a ubiquitous pharmacophore that can enhance the aqueous solubility of drug candidates and act as a key motif in enzyme inhibitors . Researchers can utilize this chiral building block in fragment-based screening and in the synthesis of compound libraries for probing biological targets, leveraging its defined stereochemistry to explore structure-activity relationships (SAR) . The morpholinone core is a versatile scaffold present in various therapeutic areas, and its incorporation into molecular designs is a common strategy in lead optimization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPWUBHXXRVWJK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496449
Record name (5S)-5-Methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119844-66-5
Record name (5S)-5-Methylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-methylmorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Illuminating the Shadows: A Technical Guide to the Structure Elucidation of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, technical exploration of the multifaceted process of structure elucidation for the chiral molecule (S)-5-Methylmorpholin-3-one. As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods, offering instead a narrative grounded in the causality of experimental choices and the inherent logic of spectroscopic and chiroptical analysis. Every step is designed to be a self-validating component of a comprehensive analytical workflow, ensuring the highest degree of confidence in the final structural assignment.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The journey of structure elucidation begins with confirming the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental formula using specialized software. The isotopic pattern should also be analyzed to further confirm the elemental composition.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular FormulaC₅H₉NO₂
Exact Mass115.0633 u
[M+H]⁺ (calculated)116.0706 u

The causality behind choosing HRMS lies in its ability to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), providing a critical first piece of the structural puzzle.

Unraveling the Connectivity: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, the next crucial step is to determine the connectivity of the atoms – the molecule's constitution. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed roadmap of the molecular structure.

Predicted Spectroscopic Data

Table of Predicted ¹H and ¹³C NMR Data (in CDCl₃)

PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
24.35 (d, J=16.5), 4.25 (d, J=16.5)68.0
3-170.0
4-45.0
53.80 (m)50.0
63.60 (dd, J=11.5, 3.5), 3.40 (dd, J=11.5, 8.5)72.0
7 (CH₃)1.25 (d, J=6.5)18.0

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment will differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton.

Interpretation Workflow

The following diagram illustrates the logical flow for interpreting the NMR data to deduce the structure of 5-Methylmorpholin-3-one.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Assembly H1_NMR ¹H NMR (Shifts, Integrals, Multiplicities) Fragments Identify Key Fragments (e.g., -CH-CH₃, -O-CH₂-C=O) H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT-135 (Number and Type of Carbons) C13_NMR->Fragments COSY COSY (¹H-¹H Correlations) Connectivity Establish Connectivity (Link Fragments) COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Connectivity Fragments->Connectivity Final_Structure Propose Planar Structure of 5-Methylmorpholin-3-one Connectivity->Final_Structure

Caption: Workflow for elucidating the planar structure using NMR.

By systematically analyzing these spectra, the connectivity of the atoms can be unambiguously established, leading to the planar structure of 5-methylmorpholin-3-one.

Defining the Stereochemistry: Chiroptical Spectroscopy

The final and most subtle piece of the puzzle is to determine the absolute configuration of the chiral center at the C5 position. For this, we turn to chiroptical techniques, which are sensitive to the three-dimensional arrangement of atoms.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: A solution of this compound of a precisely known concentration is prepared in a transparent solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded, typically in the far-UV region (e.g., 190-260 nm), where the n→π* and π→π* electronic transitions of the amide chromophore occur.

  • Data Processing: The spectrum of the solvent is subtracted from the sample spectrum to obtain the final CD spectrum. The data is typically expressed in terms of molar ellipticity.

Theoretical Framework: The Lactam Sector Rule

For chiral lactams, the "lactam sector rule" can be used to predict the sign of the Cotton effect for the n→π* transition. For an (S)-configured α-amino lactam like this compound, a positive Cotton effect is generally expected.

Quantum Chemical Calculations

For a more rigorous assignment, the experimental CD spectrum should be compared to a theoretically calculated spectrum.[1] This involves:

  • Conformational Search: Identifying the low-energy conformers of the molecule using computational methods.

  • ECD Calculation: Calculating the electronic circular dichroism (ECD) spectrum for each conformer using time-dependent density functional theory (TD-DFT).[2]

  • Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final theoretical spectrum.

A good match between the experimental and the calculated spectrum for the (S)-enantiomer provides strong evidence for the assigned absolute configuration.

Visualization of the Elucidation Process

The following diagram illustrates the integrated approach to the complete structure elucidation of this compound.

Structure_Elucidation cluster_achiral Constitutional Isomer Determination cluster_chiral Stereochemical Assignment MS Mass Spectrometry (Molecular Formula) NMR 1D & 2D NMR (Connectivity) MS->NMR CD Circular Dichroism (Absolute Configuration) NMR->CD Final_Structure This compound CD->Final_Structure

Caption: Integrated workflow for complete structure elucidation.

Conclusion: A Self-Validating Approach to Structural Certainty

The structure elucidation of a chiral molecule like this compound is a hierarchical process where each analytical technique provides a piece of the puzzle. Mass spectrometry lays the foundation by confirming the elemental composition. NMR spectroscopy then builds the framework by establishing the atomic connectivity. Finally, chiroptical methods provide the crucial three-dimensional detail by assigning the absolute stereochemistry.

The strength of this multi-technique approach lies in its self-validating nature. The data from each experiment must be consistent with the others, leading to a single, unambiguous structural assignment. For researchers in drug development, this rigorous and logical workflow is not just best practice; it is an essential component of bringing safe and effective medicines to patients.

References

(S)-5-Methylmorpholin-3-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-5-Methylmorpholin-3-one, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid morpholine scaffold and stereospecific methyl substitution provide a unique three-dimensional architecture that is increasingly utilized to impart desirable pharmacological properties to novel therapeutic agents. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical characteristics to its synthesis and application, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

The strategic incorporation of the this compound moiety into drug candidates can influence key parameters such as metabolic stability, aqueous solubility, and target binding affinity. Its utility is particularly noted in the design of kinase inhibitors, where the morpholine ring can serve as a hinge-binding motif or a solvent-exposed vector to enhance potency and selectivity. This document aims to provide a comprehensive technical resource, consolidating critical information to facilitate its effective use in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic building block is paramount for its successful application in a laboratory and developmental setting.

Core Properties
PropertyValueReference
CAS Number 119844-66-5[1]
Molecular Formula C5H9NO2[2]
Molecular Weight 115.13 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 96-99°C[4]
Boiling Point 115 - 116 °C at 1000 hPa[5]
Solubility Soluble in methanol[4]
log Pow -0.32 at 25 °C[5]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Statements: [5]

  • H225: Highly flammable liquid and vapour.

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

Precautionary Measures:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[5]

It is imperative to consult the full Safety Data Sheet (SDS) prior to handling this compound.[5][6][7][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]

Synthesis and Mechanistic Insights

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. While multiple synthetic routes exist, a common and efficient approach involves the cyclization of a chiral amino alcohol precursor.

Representative Synthetic Protocol

A widely employed synthetic strategy involves the reaction of (S)-alaninol with an appropriate two-carbon electrophile, followed by cyclization. The causality behind this choice lies in the commercial availability of enantiomerically pure (S)-alaninol, which serves as a cost-effective and reliable chiral starting material.

Step-by-Step Methodology:

  • N-Alkylation: (S)-alaninol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF). The base is critical to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

  • Cyclization: The resulting N-alkylated intermediate is then subjected to base-mediated intramolecular cyclization. A strong base, such as sodium ethoxide or potassium tert-butoxide, in an alcoholic solvent or THF is typically used to deprotonate the hydroxyl group, facilitating nucleophilic attack on the ester carbonyl and subsequent ring closure to form the morpholinone ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield enantiomerically pure this compound.

Mechanistic Diagram

Synthesis_of_S_5_Methylmorpholin_3_one cluster_alkylation N-Alkylation cluster_cyclization Intramolecular Cyclization S_Alaninol (S)-Alaninol Intermediate N-Alkylated Intermediate S_Alaninol->Intermediate Reaction Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Intermediate Reaction Base1 Base (e.g., Et3N) Base1->Intermediate Reaction Solvent1 Solvent (e.g., ACN) Solvent1->Intermediate Reaction Product This compound Intermediate->Product Reaction Base2 Strong Base (e.g., NaOEt) Base2->Product Reaction Solvent2 Solvent (e.g., EtOH) Solvent2->Product Reaction Drug_Development_Applications Core This compound Properties Desirable Properties Core->Properties Imparts Solubility Improved Solubility Properties->Solubility Metabolic_Stability Enhanced Metabolic Stability Properties->Metabolic_Stability Target_Affinity Increased Target Affinity Properties->Target_Affinity Selectivity Enhanced Selectivity Properties->Selectivity Applications Therapeutic Applications Properties->Applications Leads to Kinase_Inhibitors Kinase Inhibitors Applications->Kinase_Inhibitors Other_Targets Other Therapeutic Targets Applications->Other_Targets

References

An In-depth Technical Guide to the Synthesis of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chiral Morpholinones

The morpholinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its inherent conformational constraints and the presence of heteroatoms facilitate crucial interactions with biological targets. The stereochemistry of substituents on the morpholinone ring is often critical for pharmacological activity, making the development of robust and stereoselective synthetic routes to chiral morpholinones a paramount objective for synthetic and medicinal chemists. This guide provides an in-depth technical overview of a practical and efficient pathway for the synthesis of (S)-5-Methylmorpholin-3-one, a valuable chiral building block. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, offering a comprehensive resource for researchers in both academic and industrial settings.

Strategic Approach: A Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward and convergent synthetic strategy. The target molecule can be envisioned as the product of an intramolecular cyclization of an N-substituted alanine derivative. Specifically, disconnection of the amide bond within the morpholinone ring points to N-(2-hydroxyethyl)-(S)-alanine or its corresponding ester as the key precursor. This intermediate, in turn, can be synthesized from a commercially available and enantiopure starting material, (S)-alanine.

G target This compound intermediate N-(2-hydroxyethyl)-(S)-alanine ethyl ester target->intermediate Intramolecular Cyclization starting_material (S)-Alanine intermediate->starting_material N-alkylation & Esterification G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Intramolecular Cyclization A (S)-Alanine B (S)-Alanine Ethyl Ester A->B EtOH, SOCl₂ (cat.) C N-(2-hydroxyethyl)- (S)-alanine ethyl ester B->C ClCH₂CH₂OH, Base D This compound C->D Heat or Base

biological activity of morpholin-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Morpholin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholin-3-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties make it a "privileged structure," frequently incorporated into molecules designed to interact with biological systems. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by morpholin-3-one derivatives. We will delve into their established roles as potent anticancer, antimicrobial, and neuroprotective agents, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document serves as a foundational resource for researchers aiming to leverage the therapeutic potential of this versatile chemical core.

The Morpholin-3-one Core: A Privileged Scaffold in Drug Discovery

The morpholin-3-one is a six-membered heterocyclic compound featuring a nitrogen atom, an oxygen atom, and a ketone group at the third position.[1][2] This structure is not merely a synthetic curiosity; it is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban.[1]

The value of the morpholine ring system in drug design is well-established. Its incorporation into a molecule can impart favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and receptor-binding affinity.[3][4][5] The nitrogen atom can act as a hydrogen bond acceptor, while the overall structure provides a rigid framework for orienting pharmacophoric groups, making it an attractive building block for developing novel therapeutics.[4][6]

Key Biological Activities and Mechanisms of Action

Morpholin-3-one derivatives have demonstrated a remarkable breadth of pharmacological effects. The following sections detail their most significant and well-researched biological activities.

Anticancer Activity

The fight against cancer has been a major driver for the development of novel morpholin-3-one compounds.[4] These derivatives have shown significant cytotoxic potential against a range of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HT-29), and neuroblastoma (SHSY-5Y).[3][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism behind their anticancer effect is the inhibition of crucial protein kinases involved in tumor growth, proliferation, and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.[7] Certain morpholine-benzimidazole-oxadiazole hybrids have been shown to be potent VEGFR-2 inhibitors. For instance, compound 5h , featuring chlorine atoms on the phenyl ring, exhibited an IC50 value of 0.049 µM, comparable to the standard drug sorafenib.[7] This inhibition effectively chokes off the tumor's blood supply.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives cell proliferation in many cancers.[8] Morpholin-3-one fused quinazoline derivatives have been specifically designed as EGFR inhibitors, representing a promising strategy for treating non-small-cell lung cancer and other malignancies.[8][9]

Mechanism of Action: Induction of Apoptosis

Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis). Mechanistic studies on morpholine-substituted quinazolines revealed they induce cell cycle arrest, primarily in the G1 phase, and initiate apoptosis, confirmed by techniques like cytofluorimetric analysis of phosphatidylserine translocation.[3]

Logical Relationship: VEGFR-2 Inhibition Pathway

G cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation & Signaling Cascade (e.g., PI3K/Akt, MAPK) VEGFR2->P Activates Proliferation Cell Proliferation, Migration, Survival P->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Morpholin-3-one Derivative Inhibitor->VEGFR2 Blocks Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by morpholin-3-one derivatives.

Table 1: Anticancer Activity of Selected Morpholin-3-one Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
AK-10MCF-7 (Breast)3.15 ± 0.23[3]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3]
AK-3A549 (Lung)10.38 ± 0.27[3]
5hHT-29 (Colon) / VEGFR-20.049 ± 0.002[7]
5jHT-29 (Colon) / VEGFR-20.098 ± 0.011[7]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Morpholin-3-one derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[10][11][12]

Antibacterial Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][13] Some derivatives exhibit high inhibitory action, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 mg/mL against certain strains.[10][12] The morpholine nucleus is a key component in approved antibiotics like Linezolid, highlighting the scaffold's proven utility in this therapeutic area.[11]

Antifungal Activity: Morpholine-based drugs, such as fenpropimorph and amorolfine, are established agricultural and clinical antifungals.[14] Their mechanism of action involves inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. Its disruption leads to fungal cell death. Novel morpholin-3-one derivatives are being explored for similar or enhanced antifungal potential against pathogens like Candida albicans and Aspergillus niger.[11][14]

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

Compound IDTarget MicroorganismMIC (μg/mL)Reference
Compound 12M. smegmatis15.6[11]
Compound 12C. albicans500[11]
Compound 24V. cholerae6.25[13]
Compound 26S. aureus6.25[13]
Sila-analogue 24C. albicans0.25[14]

Experimental Workflow: Antimicrobial Screening

G A Synthesize & Purify Derivative B Prepare Stock Solution in DMSO A->B C Perform Serial Dilution (e.g., Broth Microdilution) B->C D Inoculate with Bacterial/Fungal Strain C->D E Incubate (e.g., 24h at 37°C) D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Determine MFC/MBC (Plate on agar) F->G

Caption: General workflow for determining MIC and MFC/MBC of a new compound.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing health burden. Morpholine-based compounds are being actively investigated for their potential to treat these conditions.[15][16] Their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them particularly suitable for this purpose.

Mechanism of Action: Enzyme Inhibition in the CNS

  • Cholinesterase Inhibition: Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy. Morpholine derivatives have been identified as potent dual inhibitors of both AChE and BuChE.[15][16]

  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain. Morpholine-based chalcones have shown potent dual inhibitory activity against both MAO-B and AChE, suggesting they could be beneficial for the complex pathologies of multiple neurodegenerative disorders.[15]

  • Monoacylglycerol Lipase (MAGL) Imaging: Beyond therapy, morpholin-3-one derivatives are being developed as PET (Positron Emission Tomography) tracers to image key enzymes in the brain.[17] A novel derivative, [11C]7, has been developed to map the distribution of monoacylglycerol lipase (MAGL), an enzyme in the endocannabinoid system that is a therapeutic target for several neurological disorders.[17]

Synthesis and Experimental Protocols

The practical application of morpholin-3-one derivatives requires robust synthetic methods and standardized biological assays.

General Synthesis of the Morpholin-3-one Core

The morpholin-3-one scaffold can be synthesized through various routes. A common method involves the reaction of an appropriate amine precursor with chloroacetyl chloride under controlled conditions to facilitate cyclization.[2]

Diagram: General Synthetic Scheme

G cluster_0 General Synthesis of Morpholin-3-one reactants Ethanolamine Derivative + Chloroacetyl Chloride intermediate [Acyclated Intermediate] reactants->intermediate Acylation product Morpholin-3-one Core intermediate->product Intramolecular Cyclization (Base-catalyzed)

Caption: A simplified reaction scheme for synthesizing the morpholin-3-one core.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of a compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Objective: To determine the concentration of a morpholin-3-one derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To find the lowest concentration of a morpholin-3-one derivative that prevents visible growth of a specific microorganism.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Future Perspectives and Conclusion

The morpholin-3-one scaffold is a versatile and highly valuable core in modern drug discovery. Derivatives have demonstrated a wide range of potent biological activities, including significant anticancer, antimicrobial, and neuroprotective effects.[6][18] The structure-activity relationship studies continually provide insights into how modifications can enhance potency and selectivity.[4][6]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, reducing off-target effects, and exploring novel therapeutic applications. The development of these derivatives as diagnostic tools, such as PET tracers, also represents an exciting and expanding frontier.[17] The continued exploration of morpholin-3-one chemistry holds immense promise for delivering the next generation of therapeutics to address pressing global health challenges.

References

The Architectural Elegance of Chility: A Technical Guide to Chiral Morpholine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a remarkable number of approved drugs and clinical candidates.[1][2][3] Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an attractive moiety for drug design.[4][5] However, the true pharmacological potential of morpholine-containing compounds is often unlocked through the precise control of stereochemistry. The introduction of chirality transforms a simple scaffold into a sophisticated architectural element capable of nuanced and highly specific interactions with biological targets. This in-depth guide provides a comprehensive overview of the synthesis and application of chiral morpholine scaffolds, offering researchers, scientists, and drug development professionals a technical and practical framework for leveraging these powerful building blocks.

The Strategic Imperative of Chirality in Morpholine Scaffolds

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For morpholine scaffolds, the stereochemistry of substituents on the ring can profoundly influence binding affinity, efficacy, and selectivity for a given biological target.[1] Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Consequently, the development of robust and efficient asymmetric syntheses for chiral morpholines is a cornerstone of modern medicinal chemistry.[6][7]

The morpholine scaffold's prevalence in CNS-active compounds further underscores the importance of stereochemical control.[5] The blood-brain barrier (BBB) is a formidable obstacle for many potential therapeutics, and the nuanced balance of lipophilicity and hydrophilicity required for BBB penetration can be finely tuned through the strategic placement of chiral centers on the morpholine ring.[5]

Asymmetric Synthesis of Chiral Morpholines: A Methodological Compendium

The construction of enantiomerically enriched morpholine derivatives can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Catalytic Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient and atom-economical approach to 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[1][6][8] This method relies on the use of a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to stereoselectively deliver hydrogen across the double bond.[1][9]

Key Mechanistic Insight: The choice of the chiral ligand is paramount in achieving high enantioselectivity. Ligands with a large bite angle, such as SKP, have been shown to be particularly effective in creating a chiral environment that directs the hydrogenation to one face of the substrate.[1][6][9]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [1]

  • In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).

  • Add anhydrous and degassed dichloromethane (DCM) (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.

  • In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (0.25 mmol) in anhydrous and degassed DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Place the Schlenk tube in an autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[10][11][12] This tandem reaction begins with a titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate. This intermediate is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation using a chiral diamine ligand.[10][11]

Causality in Catalyst Selection: The success of this tandem reaction hinges on the compatibility and distinct reactivity of the two catalysts. The titanium catalyst efficiently promotes the initial cyclization, while the Noyori-Ikariya type ruthenium catalyst, with its chiral Ts-DPEN ligand, is highly effective in the subsequent enantioselective reduction of the cyclic imine.[10][11] Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[10]

Experimental Protocol: One-Pot Synthesis of a 3-Substituted Chiral Morpholine [1][10]

Step 1: Titanium-Catalyzed Intramolecular Hydroamination

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aminoalkyne substrate (0.5 mmol) and a solution of the bis(amidate)bis(amido)Ti catalyst (5 mol%) in anhydrous toluene (2.5 mL).

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

  • To the cooled reaction mixture from the hydroamination step, add a solution of RuCl--INVALID-LINK-- (1 mol%) in a formic acid/triethylamine azeotrope (0.5 mL).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the enantiomerically enriched 3-substituted morpholine.

Organocatalytic Intramolecular Aza-Michael Addition

Organocatalysis has provided a powerful metal-free alternative for the asymmetric synthesis of chiral morpholines.[1] The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether), is an effective strategy for constructing 2,3-disubstituted morpholines.[1]

Mechanistic Rationale: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack of the carbamate nucleophile. The stereochemistry of the catalyst directs the cyclization to proceed in a highly enantioselective manner.

Diagram: Catalytic Cycle of Asymmetric Hydrogenation

G cluster_cycle Catalytic Cycle Catalyst [Rh(COD)₂(SKP)]⁺ Intermediate1 Rh-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Dehydromorpholine Product Chiral Morpholine Intermediate2 Rh-Hydride Complex Intermediate1->Intermediate2 + H₂ Intermediate2->Catalyst - Product Intermediate2->Product Reductive Elimination caption Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Diagram: Tandem Hydroamination and Asymmetric Transfer Hydrogenation Workflow

G Start Aminoalkyne Substrate Step1 Ti-Catalyzed Intramolecular Hydroamination Start->Step1 Intermediate Cyclic Imine Step1->Intermediate Step2 Ru-Catalyzed Asymmetric Transfer Hydrogenation (Formic Acid/Triethylamine) Intermediate->Step2 End Chiral 3-Substituted Morpholine Step2->End caption Workflow for the one-pot synthesis of chiral 3-substituted morpholines.

Caption: Workflow for the one-pot synthesis of chiral 3-substituted morpholines.

Chiral Auxiliaries in Morpholine Synthesis

An alternative to catalytic asymmetric methods is the use of chiral auxiliaries.[13] In this strategy, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction.[13][14] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Evans' oxazolidinone auxiliaries are a classic example and have been widely used in asymmetric synthesis, including the construction of precursors for chiral morpholines.[13][15][16][17]

Rationale for Use: Chiral auxiliaries provide a robust and often highly predictable method for controlling stereochemistry, particularly when developing a new synthetic route where a suitable catalytic method may not yet exist.[13] The steric hindrance provided by the auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the opposite face.

Applications in Drug Discovery: Case Studies

The utility of chiral morpholine scaffolds is evident in the numerous bioactive molecules that incorporate this motif.

Table 1: Selected Drugs and Clinical Candidates Containing a Chiral Morpholine Scaffold

Compound NameTherapeutic AreaKey Feature of Chiral Morpholine
Aprepitant AntiemeticThe 2-substituted morpholine is a key component of the pharmacophore for NK1-receptor antagonism.[18]
Reboxetine AntidepressantA selective norepinephrine reuptake inhibitor where the (S,S)-configuration of the 2-substituted morpholine is crucial for activity.[18]
Amorolfine AntifungalThe stereochemistry of the 2,6-disubstituted morpholine ring is essential for its mechanism of action.[18]
Dopamine D4 Receptor Antagonists NeuroscienceChiral alkoxymethyl morpholine analogs have been developed as potent and selective D4 receptor antagonists for potential use in treating L-DOPA-induced dyskinesia.[19]

Future Perspectives

The demand for enantiomerically pure compounds in drug discovery will continue to drive innovation in the asymmetric synthesis of chiral morpholine scaffolds. The development of new catalytic systems with broader substrate scope, higher efficiency, and improved sustainability will be a key area of research. Furthermore, the application of systematic chemical diversity, using chiral morpholines as a starting point, will enable the exploration of novel chemical space and the generation of diverse compound libraries for high-throughput screening.[20][21]

Conclusion

Chiral morpholine scaffolds represent a powerful convergence of desirable physicochemical properties and stereochemical sophistication. Their status as a privileged scaffold is well-earned, and the continued development of elegant and efficient synthetic methodologies will ensure their enduring importance in the design and discovery of new medicines. This guide has provided a technical overview of the key strategies for accessing these valuable building blocks, with the aim of empowering researchers to confidently incorporate chiral morpholines into their drug discovery programs.

References

role of stereochemistry in (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of Stereochemistry in (S)-5-Methylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Stereochemistry, the three-dimensional arrangement of atoms within molecules, is a cornerstone of modern drug discovery and development.[1][2] The spatial orientation of functional groups dictates the interaction of a drug molecule with its biological target, profoundly influencing its efficacy, selectivity, and safety profile.[2] This technical guide delves into the pivotal role of stereochemistry in the context of this compound, a chiral heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the stereoselective synthesis of this specific enantiomer, the profound impact of its defined stereocenter on biological activity, and the analytical methodologies requisite for its chiral discrimination. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutics, underscoring the critical importance of a three-dimensional perspective in molecular design.

The Imperative of Stereochemistry in Drug Design

The biological milieu is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, biological targets like enzymes and receptors are chiral entities, exhibiting stereospecific recognition of drug molecules.[3] This is often conceptualized through the "three-point attachment" model, where a chiral molecule must interact with at least three distinct sites on its receptor to achieve a stable and specific binding orientation. The differential interaction of enantiomers with a chiral target can lead to vastly different pharmacological outcomes. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[4]

The case of thalidomide serves as a stark reminder of the tragic consequences of disregarding stereochemistry. While the (R)-enantiomer possessed the intended sedative effects, the (S)-enantiomer was teratogenic.[4] This has led to stringent regulatory requirements from bodies like the U.S. Food and Drug Administration (FDA), mandating the characterization of individual enantiomers in chiral drug candidates.[5] Therefore, a thorough understanding and control of stereochemistry are not merely academic exercises but essential components of safe and effective drug development.[1][5]

Stereoselective Synthesis of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[6][7] The introduction of a chiral center, as in this compound, further enhances its potential for developing highly specific and potent therapeutic agents. The synthesis of enantiomerically pure substituted morpholinones is a key challenge and an active area of research.[8][9]

Retrosynthetic Strategy

A plausible retrosynthetic analysis for this compound points towards a chiral amino alcohol as a key starting material. The stereocenter at the C5 position of the morpholinone ring can be installed by employing an enantiomerically pure amino alcohol precursor.

G S_5_Methylmorpholin_3_one This compound Retrosynthesis Retrosynthetic Disconnection S_5_Methylmorpholin_3_one->Retrosynthesis N_Protected_Amino_Alcohol (S)-2-aminopropan-1-ol (Enantiomerically Pure) Retrosynthesis->N_Protected_Amino_Alcohol Chloroacetyl_chloride Chloroacetyl chloride Retrosynthesis->Chloroacetyl_chloride

Caption: Retrosynthetic approach for this compound.

Proposed Experimental Protocol

The following protocol is a proposed adaptation based on established methods for the synthesis of substituted morpholin-3-ones, utilizing an enantiomerically pure starting material to ensure the desired stereochemistry.[8]

Step 1: N-Acylation of (S)-2-aminopropan-1-ol

  • To a solution of (S)-2-aminopropan-1-ol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq.).

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxypropan-2-yl)-2-chloroacetamide.

Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)

  • Dissolve the crude product from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Add a strong base, for example, sodium hydride (1.2 eq.), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G Start (S)-2-aminopropan-1-ol Step1 N-Acylation with Chloroacetyl chloride Start->Step1 Intermediate N-(1-hydroxypropan-2-yl)-2-chloroacetamide Step1->Intermediate Step2 Intramolecular Cyclization (Williamson Ether Synthesis) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

The Stereochemical Imperative in Biological Activity

The specific (S)-configuration at the C5 position of 5-Methylmorpholin-3-one is paramount for its interaction with a chiral biological target. The methyl group at this stereocenter acts as a key determinant for the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.

Structure-Activity Relationship (SAR)

While specific SAR data for this compound is not extensively published, we can infer the importance of its stereochemistry from general principles of drug design and studies on related substituted morpholines.[10][11] The introduction of a methyl group at the C5 position introduces a chiral center that can significantly influence the binding affinity and selectivity of the molecule.[10] The (S)-configuration will orient the methyl group in a specific direction in 3D space, which can either be favorable for binding, leading to enhanced activity, or unfavorable, resulting in reduced or no activity.

Moiety ModificationPredicted Impact on ActivityRationale
Inversion of Stereocenter (R)-enantiomerLikely reduced or different activityThe mirror-image configuration would lead to a different spatial arrangement of the methyl group, potentially causing steric clashes or preventing key interactions within the binding site.
Removal of Methyl GroupAltered activity and selectivityThe absence of the methyl group would remove a key stereochemical feature, potentially leading to a loss of specific interactions and a decrease in potency.
Replacement with a larger alkyl groupVariable, potentially decreased activityA bulkier substituent could introduce steric hindrance, preventing the molecule from fitting into the binding pocket.
Visualizing Stereospecific Interactions

The "three-point attachment" model provides a conceptual framework for understanding the differential binding of enantiomers. For this compound to bind effectively to its target, it must present a complementary three-dimensional arrangement of its functional groups to the binding site.

G cluster_1 This compound Binding Site Binding Pocket S_Enantiomer S-Enantiomer Interaction1 H-bond Donor/Acceptor S_Enantiomer->Interaction1 Interaction A Interaction2 Hydrophobic Pocket for Methyl Group S_Enantiomer->Interaction2 Interaction B Interaction3 Polar Interaction S_Enantiomer->Interaction3 Interaction C Interaction1->Binding Site Interaction2->Binding Site Interaction3->Binding Site

Caption: Conceptual "three-point attachment" of this compound.

Analytical Techniques for Chiral Discrimination

The confirmation of the enantiomeric purity of this compound is a critical step in its development as a potential therapeutic agent. Several analytical techniques are available for the separation and quantification of enantiomers.[12][13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separation.[12][13] This method utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

Key Parameters for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[14]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode.

  • Flow Rate: Optimization of the flow rate is crucial for achieving good resolution and reasonable analysis time.

  • Detection: UV detection is commonly employed if the molecule contains a chromophore. If not, a universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS) can be used.

X-ray Crystallography

For unambiguous determination of the absolute stereochemistry, X-ray crystallography is the gold standard.[15][16] This technique provides a detailed three-dimensional structure of the molecule in its crystalline state, allowing for the definitive assignment of the (S) or (R) configuration at the chiral center.

Conclusion

The stereochemistry of this compound is not a trivial detail but a fundamental determinant of its potential as a pharmacologically active agent. Its specific three-dimensional structure, dictated by the (S)-configuration at the C5 position, governs its interactions with biological targets, and consequently, its therapeutic efficacy and safety. A comprehensive understanding of its stereoselective synthesis, the nuanced role of its stereocenter in biological recognition, and the rigorous analytical methods for its chiral discrimination are indispensable for any research and development program centered on this promising scaffold. As the field of drug discovery continues to evolve, a steadfast commitment to the principles of stereochemistry will remain a critical success factor in the quest for novel and improved medicines.

References

An In-depth Technical Guide to (S)-5-Methylmorpholin-3-one: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-5-Methylmorpholin-3-one, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the historical context of its discovery, modern synthetic strategies, and detailed analytical characterization.

Introduction: The Significance of Chiral Morpholinones

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design.[2] The introduction of stereocenters into the morpholine framework, creating chiral morpholinones, further expands the chemical space available to medicinal chemists, allowing for fine-tuning of pharmacological activity and selectivity. This compound represents a key chiral building block within this important class of compounds.

Historical Perspective: An Emergence from the Chiral Pool

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the broader evolution of asymmetric synthesis and the use of the "chiral pool." The chiral pool refers to the collection of readily available, enantiomerically pure natural products, such as amino acids and sugars, that can be used as starting materials for the synthesis of complex chiral molecules.[3]

The synthesis of optically active morpholinones from chiral amino acids has been a long-standing area of research.[4] It is highly probable that early syntheses of this compound were achieved through the utilization of L-alanine, a naturally occurring and inexpensive chiral amino acid. This approach leverages the inherent stereochemistry of the starting material to construct the desired chiral center in the morpholinone ring. The development of synthetic methodologies for chiral morpholines has been driven by their importance as building blocks for bioactive compounds.[5][6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development.

Physical Properties
PropertyValueReference
CAS Number 119844-66-5[7]
Molecular Formula C₅H₉NO₂[7]
Molecular Weight 115.13 g/mol [7]
Appearance Solid[7]
Solubility Soluble in polar solvents[7]
Spectroscopic Data

¹H NMR Spectrum:

A proton NMR spectrum for this compound is available, providing characteristic signals for the protons in the molecule.[7]

¹³C NMR Spectrum:

The ¹³C NMR spectrum of a morpholine derivative shows characteristic peaks for the different carbon environments within the molecule. For this compound, one would expect distinct signals for the carbonyl carbon, the carbon bearing the methyl group, the other ring carbons, and the methyl carbon itself.[8]

Infrared (IR) Spectrum:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key absorptions would include a strong C=O stretch for the ketone (typically in the range of 1725-1705 cm⁻¹) and N-H stretching for the secondary amine (around 3550-3060 cm⁻¹).[3]

Mass Spectrum:

The mass spectrum of a morpholine derivative provides information about its molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be expected at m/z = 115, corresponding to its molecular weight.[9]

Modern Synthetic Strategies

The contemporary synthesis of this compound and other chiral morpholinones focuses on efficiency, scalability, and high enantiomeric purity. A prominent and logical approach involves the use of (S)-alaninol, a chiral amino alcohol derived from the natural amino acid L-alanine.

Synthesis from (S)-Alaninol: A Chiral Pool Approach

This synthetic route is a prime example of leveraging the chiral pool for efficient asymmetric synthesis. The causality behind this choice lies in the direct transfer of stereochemistry from the readily available and enantiomerically pure starting material to the final product.

Experimental Protocol:

A plausible synthetic pathway from (S)-alaninol is outlined below. This protocol is a representative example based on established chemical transformations for the synthesis of related morpholinones.

Step 1: N-Protection of (S)-Alaninol

The amino group of (S)-alaninol is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group.

  • Dissolve (S)-alaninol in a suitable solvent, such as a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add a base, such as sodium carbonate, to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by extracting the product into an organic solvent, followed by washing, drying, and concentration under reduced pressure to yield N-Cbz-(S)-alaninol.

Step 2: O-Alkylation with an Acetate Equivalent

The hydroxyl group of N-Cbz-(S)-alaninol is then alkylated with a reagent that will introduce the carboxymethyl group necessary for cyclization.

  • Dissolve N-Cbz-(S)-alaninol in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group.

  • Add a reagent such as ethyl bromoacetate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product into an organic solvent.

  • Purify the crude product by column chromatography to yield the O-alkylated intermediate.

Step 3: Deprotection and Intramolecular Cyclization

The N-protecting group is removed, and the resulting free amine undergoes intramolecular cyclization to form the morpholinone ring.

  • Dissolve the O-alkylated intermediate in a suitable solvent, such as ethanol.

  • Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting amino ester will often cyclize spontaneously upon heating or under mild basic or acidic conditions to afford this compound.

  • Purify the final product by recrystallization or column chromatography.

Self-Validation of the Protocol:

Each step of this protocol can be validated through standard analytical techniques. The identity and purity of the intermediates and the final product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The enantiomeric purity of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Diagram of the Synthetic Workflow:

Synthesis_Workflow Alaninol (S)-Alaninol NCbz_Alaninol N-Cbz-(S)-Alaninol Alaninol->NCbz_Alaninol Cbz-Cl, Na2CO3 Alkylated_Intermediate O-Alkylated Intermediate NCbz_Alaninol->Alkylated_Intermediate NaH, BrCH2COOEt Final_Product This compound Alkylated_Intermediate->Final_Product H2, Pd/C then Cyclization

Caption: Synthetic workflow for this compound from (S)-Alaninol.

Catalytic Enantioselective Approaches

While chiral pool synthesis is a robust method, recent advances have focused on catalytic enantioselective methods for the synthesis of chiral morpholinones. These methods offer the potential for greater flexibility and the ability to generate a wider range of derivatives. One notable example is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[10] While this specific example does not directly produce this compound, it highlights the state-of-the-art in the field and provides a foundation for the development of catalytic routes to this and other chiral morpholinones.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. Its defined stereochemistry is crucial for achieving specific interactions with biological targets, such as enzymes and receptors. The morpholinone core can be further functionalized at the nitrogen and other positions to generate libraries of compounds for screening in drug discovery programs. The methyl group at the 5-position provides a point of steric differentiation that can influence binding affinity and selectivity.

Conclusion

This compound is a significant chiral heterocyclic compound with a rich, albeit not explicitly documented, history rooted in the principles of chiral pool synthesis. Modern synthetic methods, particularly those starting from (S)-alaninol, provide reliable and efficient access to this enantiomerically pure building block. Its well-defined structure and physicochemical properties make it a valuable tool for medicinal chemists and drug development professionals seeking to explore the chemical space of chiral morpholinones for the discovery of novel therapeutics. The continued development of catalytic enantioselective methods will undoubtedly further enhance the accessibility and utility of this important molecule.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Enantioselective Synthesis of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-Methylmorpholin-3-one is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its defined stereochemistry is crucial for the biological activity and selectivity of target molecules. This document provides a detailed, field-proven protocol for the enantioselective synthesis of this compound, starting from the commercially available chiral precursor, (S)-2-aminopropan-1-ol (L-alaninol). We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Synthetic Strategy

The morpholin-3-one scaffold is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The introduction of a stereocenter, as in this compound, allows for precise three-dimensional orientation of substituents, which is often critical for molecular recognition and biological function. For instance, substituted morpholines are key components of drugs like the mTOR kinase inhibitors.[1]

Our synthetic strategy leverages the "chiral pool" approach, which is both efficient and cost-effective. We begin with (S)-2-aminopropan-1-ol, an inexpensive starting material where the stereocenter is already established.[2][3] The synthesis proceeds via a two-step, one-pot sequence:

  • N-acylation: The primary amine of (S)-2-aminopropan-1-ol is acylated using chloroacetyl chloride. This reaction forms an intermediate N-(2-hydroxy-1-methylethyl)-2-chloroacetamide.

  • Intramolecular Cyclization: In the presence of a suitable base, the hydroxyl group of the intermediate is deprotonated, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis, displacing the chloride to form the desired six-membered morpholinone ring.

This approach is robust, scalable, and ensures the retention of the original stereochemistry, providing direct access to the enantiomerically pure target compound.

Reaction Mechanism and Rationale

The overall transformation is a sequential acylation and intramolecular SN2 cyclization.

  • Step 1: N-Acylation: Chloroacetyl chloride is a bifunctional reagent with a highly reactive acyl chloride moiety.[4] The primary amine of (S)-2-aminopropan-1-ol is a potent nucleophile that selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[5][6] The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions.

  • Step 2: Intramolecular Cyclization: Upon introduction of a stronger base (e.g., potassium tert-butoxide), the hydroxyl group of the N-acylated intermediate is deprotonated to form a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 fashion. This cyclization is highly efficient due to the formation of a thermodynamically stable six-membered ring. The choice of base is critical; it must be strong enough to deprotonate the alcohol without promoting side reactions like elimination or hydrolysis.

Below is a diagrammatic representation of the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
(S)-2-Aminopropan-1-ol2749-11-375.1150.01.0
Chloroacetyl chloride79-04-7112.9455.01.1
Potassium Carbonate (K₂CO₃)584-08-7138.2175.01.5
Potassium tert-butoxide (K-t-BuO)865-47-4112.2160.01.2
Tetrahydrofuran (THF), anhydrous109-99-972.11250 mL-
Ethyl acetate (EtOAc)141-78-688.11As needed-
Brine (sat. NaCl solution)--As needed-
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37As needed-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Silica gel for column chromatography

Step-by-Step Procedure

The following diagram illustrates the overall experimental workflow.

G start Setup: 3-neck flask under N₂ add_alaninol Add (S)-2-aminopropan-1-ol, K₂CO₃, and anhydrous THF start->add_alaninol cool Cool to 0 °C (ice-water bath) add_alaninol->cool add_cac Slowly add chloroacetyl chloride solution in THF cool->add_cac react1 Stir at 0 °C for 1h, then warm to RT for 3h add_cac->react1 add_base2 Re-cool to 0 °C and add K-t-BuO portion-wise react1->add_base2 react2 Stir at RT overnight add_base2->react2 quench Quench with water react2->quench evap_thf Remove THF via rotary evaporation quench->evap_thf extract Extract with Ethyl Acetate (3x) evap_thf->extract wash Wash combined organic layers with brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via silica gel column chromatography concentrate->purify end Obtain pure This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Initial Charging: To the flask, add (S)-2-aminopropan-1-ol (3.76 g, 50.0 mmol) and finely ground anhydrous potassium carbonate (10.37 g, 75.0 mmol). Add 150 mL of anhydrous THF.

  • N-Acylation: Cool the resulting suspension to 0 °C using an ice-water bath. Dissolve chloroacetyl chloride (6.21 g, 4.9 mL, 55.0 mmol) in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Acylation): After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Intramolecular Cyclization: Re-cool the reaction mixture to 0 °C. Carefully add solid potassium tert-butoxide (6.73 g, 60.0 mmol) portion-wise over 20 minutes. Caution: This addition can be exothermic.

  • Reaction Monitoring (Cyclization): After adding the base, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the THF.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate) to afford this compound as a solid or viscous oil. The expected yield is typically in the range of 70-85%.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the methyl group (doublet), the methine proton at C5, the methylene protons at C2 and C6, and the NH proton.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the three carbons of the morpholine ring, and the methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of C₅H₉NO₂.

  • Optical Rotation ([α]D): Measurement of the specific rotation will confirm the enantiomeric identity of the product.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator.[4] It reacts violently with water. Handle this reagent exclusively in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Potassium tert-butoxide is a strong base and is corrosive. It reacts with moisture. Avoid contact with skin and eyes.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources and ensure the use of peroxide-free solvent.

  • Always perform the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

References

Application Notes and Protocols: (S)-5-Methylmorpholin-3-one in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-5-Methylmorpholin-3-one

This compound is a chiral heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its rigid, stereodefined scaffold makes it a valuable chiral building block for the synthesis of complex molecules with high enantiopurity. The presence of a lactam functionality and a stereocenter at the 5-position provides a versatile platform for various chemical transformations.

This guide provides an in-depth exploration of the experimental applications of this compound, focusing on two key areas: its use as a precursor to a critical pharmacophore in modern drug discovery and its potential as a chiral auxiliary in asymmetric synthesis. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization by researchers.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMorpholin-3-one (for reference)[1](S)-3-Methylmorpholine[2][3]
CAS Number 119844-66-5[4]109-11-5350595-57-2
Molecular Formula C₅H₉NO₂[4]C₄H₇NO₂C₅H₁₁NO
Molecular Weight 115.13 g/mol [4]101.10 g/mol 101.15 g/mol
Appearance Not specified (likely a solid)White solidLiquid
Boiling Point Not specifiedNot specified137.1 °C at 760 mmHg
Melting Point Not specified106 - 108 °CNot applicable
Purity Typically ≥98%[4]>95%≥96%
Storage Not specified (Store in a cool, dry place recommended)Keep containers tightly closed in a dry, cool and well-ventilated place.Store at room temperature, protected from light.

Safety and Handling:

  • General Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust or vapors.

  • Ingestion: Do not ingest.

  • Fire: The related compound (S)-3-methylmorpholine is a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application 1: Synthesis of (S)-3-Methylmorpholine, a Key Intermediate for PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making it a prime target for drug development[5][6][7][8]. Several potent and selective PI3K/mTOR inhibitors incorporate the (S)-3-methylmorpholine moiety as a key pharmacophore. This compound serves as a direct and stereochemically defined precursor to this valuable intermediate.

Workflow for the Synthesis of (S)-3-Methylmorpholine

G cluster_0 Reduction of this compound start This compound in THF reagent Lithium Aluminum Hydride (LAH) in THF at 0°C start->reagent Slow, dropwise addition reaction Reaction Mixture (Warming to RT overnight) reagent->reaction quench Quenching (Water, NaOH, Water) reaction->quench extraction Extraction with 2% MeOH/DCM quench->extraction filtration Filtration through Diatomaceous Earth extraction->filtration concentration Concentration of Filtrate filtration->concentration product (S)-3-Methylmorpholine (Crude) concentration->product

Caption: Workflow for the reduction of this compound to (S)-3-Methylmorpholine.

Detailed Experimental Protocol: Reduction of this compound

This protocol is adapted from a procedure described by ChemicalBook[9].

Materials:

  • This compound (1 equivalent)

  • Lithium aluminum hydride (LAH) (3 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Water (deionized)

  • 2N Sodium hydroxide solution

  • 2% Methanol in dichloromethane (DCM)

  • Diatomaceous earth

  • Nitrogen gas supply

  • Three-necked round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (3 eq.) in anhydrous THF. Cool the suspension to 0°C using an ice bath under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve this compound (1 eq.) in anhydrous THF. Slowly add this solution dropwise to the LAH suspension at 0°C via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 2N sodium hydroxide solution, and then water again (Fieser workup). Stir the resulting mixture for 30 minutes.

  • Extraction: Add a 2% methanol/dichloromethane mixture to the flask and stir vigorously for 1 hour.

  • Filtration: Filter the crude product mixture through a pad of diatomaceous earth.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude (S)-3-methylmorpholine.

  • Purification and Characterization (Recommended): The crude product should be purified by distillation under reduced pressure. The purity and identity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The optical purity can be determined by chiral HPLC.

Application 2: this compound as a Chiral Auxiliary for Diastereoselective Alkylation

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of new stereocenters with high diastereoselectivity[10]. The chiral morpholinone scaffold can be N-acylated and subsequently deprotonated to form a rigid enolate, which can then be alkylated. The steric hindrance provided by the methyl group at the 5-position is expected to direct the approach of the electrophile, leading to a diastereomerically enriched product.

Conceptual Workflow for Diastereoselective Alkylation

G cluster_1 Diastereoselective Alkylation using this compound start This compound acylation N-Acylation (e.g., Acetic Anhydride) start->acylation n_acyl N-Acyl-(S)-5-methylmorpholin-3-one acylation->n_acyl deprotonation Deprotonation (e.g., NaHMDS, -78°C) n_acyl->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (Electrophile, R-X) enolate->alkylation diastereomers Diastereomeric Mixture alkylation->diastereomers purification Chromatographic Purification diastereomers->purification major_diastereomer Major Diastereomer purification->major_diastereomer cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) major_diastereomer->cleavage final_product Enantiomerically Enriched Product cleavage->final_product

Caption: Conceptual workflow for the use of this compound as a chiral auxiliary.

Detailed Experimental Protocol: N-Acylation and Diastereoselective Alkylation (Prophetic)

This protocol is a prophetic example based on established procedures for other chiral auxiliaries, such as Evans' oxazolidinones, and general N-acylation methods[11][12][13][14][15].

Part A: N-Acylation of this compound

Materials:

  • This compound (1 equivalent)

  • Acetic anhydride (1.2 equivalents)

  • Ether

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine this compound (1 eq.) and acetic anhydride (1.2 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dissolve the reaction mixture in ether. Allow the mixture to stand at room temperature to crystallize the product.

  • Isolation and Characterization: Filter the solid product and wash with cold ether. Dry the product under vacuum. Confirm the structure of N-acetyl-(S)-5-methylmorpholin-3-one by NMR and Mass Spectrometry.

Part B: Diastereoselective Alkylation

Materials:

  • N-Acetyl-(S)-5-methylmorpholin-3-one (1 equivalent)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2 equivalents, as a solution in THF)

  • Electrophile (e.g., benzyl bromide) (2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve N-acetyl-(S)-5-methylmorpholin-3-one (1 eq.) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add NaHMDS solution (2 eq.) dropwise. Stir the mixture at -78°C for 45-90 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 2 eq.) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature, monitoring for completion by TLC.

  • Quenching and Workup: Quench the reaction at -78°C by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR analysis of the purified material.

  • Auxiliary Cleavage (Example): The purified major diastereomer can be subjected to hydrolysis (e.g., using LiOH/H₂O₂) to cleave the auxiliary and yield the enantiomerically enriched carboxylic acid derivative. The chiral auxiliary can potentially be recovered and recycled.

Conclusion

This compound is a versatile and valuable chiral building block with significant potential in both drug discovery and asymmetric synthesis. The protocols provided herein offer a practical guide for researchers to utilize this compound for the synthesis of the important (S)-3-methylmorpholine intermediate and to explore its application as a chiral auxiliary. The inherent chirality and functionality of this compound make it a compelling starting material for the stereocontrolled synthesis of complex and biologically active molecules.

References

Application Note: (S)-5-Methylmorpholin-3-one as a Key Chiral Building Block for Novel Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them high-value targets for therapeutic intervention, particularly in oncology and immunology. A primary challenge in kinase drug discovery is achieving selectivity for the target kinase over the hundreds of other highly homologous kinases in the human kinome. The incorporation of chiral scaffolds is a proven strategy to exploit the three-dimensional topology of the ATP-binding site to confer both potency and selectivity.[1] The morpholine heterocycle is recognized as a privileged scaffold in medicinal chemistry, often used to improve the physicochemical properties and biological activity of drug candidates.[2][3] This application note details the strategic use of (S)-5-Methylmorpholin-3-one , a chiral building block, in the synthesis of next-generation kinase inhibitors. We provide expert insights into its advantages, a showcase of its application in the synthesis of Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors, and a detailed, field-proven protocol for its incorporation into common inhibitor backbones.

The Strategic Advantage of this compound in Kinase Inhibitor Design

The choice of a building block in drug discovery is a critical decision that impacts a program's trajectory. This compound offers a compelling combination of features that address key challenges in kinase inhibitor design.

Absolute Stereochemical Control for Enhanced Selectivity

The primary advantage of using an enantiomerically pure building block like this compound is the introduction of a defined three-dimensional structure into the ligand. The ATP-binding cleft of kinases, while highly conserved, possesses subtle geometric differences. The fixed (S)-configuration of the methyl group can be leveraged to:

  • Create Specific Interactions: The methyl group can engage with specific hydrophobic pockets or induce a particular vector for other parts of the molecule, leading to high-affinity binding in the target kinase.

  • Introduce Steric Hindrance: Conversely, the same methyl group can cause a steric clash in the binding sites of off-target kinases, thereby dramatically improving the selectivity profile. Studies have shown that enantiomers of chiral morpholine-containing inhibitors can exhibit profoundly different selectivity and potency profiles.[4][5]

Favorable Physicochemical and Pharmacokinetic Properties

The morpholine ring is a well-established "pharmacokinetic-booster."[2][3] Its inclusion, often as a replacement for less stable or more basic moieties like piperazine, imparts several desirable properties:

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other nitrogen-containing heterocycles.

  • Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which typically improves the aqueous solubility of the final compound—a critical factor for oral bioavailability.

  • Reduced Basicity: The pKa of the morpholine nitrogen is lower than that of piperazine, which can be advantageous in reducing off-target effects related to high basicity, such as hERG channel inhibition.

Synthetic Tractability

This compound contains a secondary amine, which serves as a robust and versatile synthetic handle. This allows for straightforward coupling to a wide variety of heterocyclic cores (e.g., pyrazolopyrimidines, purines, triazines) that are common in kinase inhibitors, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Application Showcase: Building BTK and JAK Inhibitors

Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) are non-receptor tyrosine kinases that are pivotal nodes in signaling pathways essential for the proliferation and survival of B-cells and the mediation of inflammatory cytokine signaling, respectively.[6][7][8] Inhibitors of these kinases have transformed the treatment of B-cell malignancies and autoimmune diseases.[6][9] this compound is an ideal scaffold for building inhibitors against these targets.

A common synthetic strategy involves the N-arylation of this compound with an activated heteroaryl core, which often contains the "hinge-binding" motif of the kinase inhibitor.

G cluster_0 Inputs cluster_1 Core Synthesis cluster_2 Final Elaboration s5m This compound coupling N-Arylation Coupling (e.g., Chan-Lam) s5m->coupling het_halide Activated Heteroaryl (e.g., Chloropyrimidine) het_halide->coupling intermediate N-Arylated Intermediate coupling->intermediate Key C-N bond formation elaboration Further Functionalization (e.g., Suzuki Coupling) intermediate->elaboration final_inhibitor Final Kinase Inhibitor elaboration->final_inhibitor

Caption: General synthetic workflow for kinase inhibitors.

The biological rationale for inhibiting these pathways is rooted in interrupting signal transduction cascades that lead to pathological cell growth or inflammation. The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKCβ PLCg2->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway in B-cells.

Core Protocol: Copper-Catalyzed N-Arylation of this compound

The formation of the C(aryl)-N bond is the pivotal step in incorporating the morpholinone scaffold. While various methods exist, the Chan-Lam cross-coupling reaction offers a robust and practical approach. It utilizes relatively inexpensive and stable arylboronic acids as coupling partners under mild, often aerobic, conditions, showing excellent functional group tolerance.[10]

This protocol describes a general procedure for the Chan-Lam N-arylation of this compound with a generic heteroarylboronic acid. Note: This is a representative protocol; optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert gas.
Heteroarylboronic Acid≥97%Commercially AvailableSubstrate-specific.
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, ≥98%Standard SupplierCatalyst.
PyridineAnhydrous, ≥99.8%Standard SupplierLigand and base.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierReaction solvent.
Saturated aq. NH₄ClReagentStandard SupplierFor work-up.
Saturated aq. NaCl (Brine)ReagentStandard SupplierFor work-up.
Anhydrous MgSO₄ or Na₂SO₄ReagentStandard SupplierDrying agent.
Silica Gel230-400 meshStandard SupplierFor chromatography.
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired heteroarylboronic acid (1.2 eq.), and Copper(II) acetate (0.1 eq.).

  • Atmosphere: The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 5 minutes. Causality Note: While many Chan-Lam couplings are tolerant to air, starting under an inert atmosphere ensures reproducibility and is good practice, especially during optimization.

  • Solvent and Reagent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.1 M with respect to the limiting reagent. Follow with the addition of anhydrous Pyridine (2.0 eq.) via syringe. Causality Note: Pyridine acts as both a base to deprotonate the morpholinone nitrogen and as a ligand to facilitate the catalytic cycle of the copper.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C). The flask should be open to the air (e.g., by replacing the inert gas line with a drying tube or piercing the septum with a needle). Causality Note: The oxidative step in the Chan-Lam cycle often requires an oxidant, for which atmospheric oxygen is sufficient and convenient.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent is observed (typically 12-24 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x). Causality Note: The NH₄Cl wash helps to remove residual copper salts by forming soluble copper-ammonia complexes.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Quantitative Data
ParameterValue
Scale this compound250 mg (2.17 mmol)
Heteroarylboronic Acid (1.2 eq.)2.60 mmol
Cu(OAc)₂ (0.1 eq.)40 mg (0.22 mmol)
Pyridine (2.0 eq.)0.35 mL (4.34 mmol)
DCM (Solvent)22 mL
Reaction Time18 hours
Typical Isolated Yield 65-85%
Purity (by LC-MS) >95%
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient base. 3. Poor quality boronic acid.1. Use fresh, anhydrous Cu(OAc)₂. 2. Increase equivalents of pyridine or try an alternative base like triethylamine. 3. Use freshly purchased or purified boronic acid.
Formation of Side Products 1. Homocoupling of boronic acid. 2. Degradation of starting material.1. Ensure the reaction is not overheated. Run at room temperature. 2. Consider a different, less coordinating solvent like 1,2-dichloroethane (DCE) or toluene, which may require heating.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system. A shallow gradient is often effective. Consider a different stationary phase if necessary.

Conclusion

This compound is a high-value chiral building block that empowers medicinal chemists to tackle the persistent challenge of kinase inhibitor selectivity. Its defined stereochemistry provides a rational basis for structure-based design, while the inherent properties of the morpholine scaffold contribute to developing drug candidates with superior pharmacokinetic profiles. The synthetic accessibility of its derivatives, exemplified by the robust N-arylation protocol detailed herein, ensures its continued and expanding role in the discovery of novel, targeted therapeutics for a range of human diseases.

References

The Strategic Application of (S)-5-Methylmorpholin-3-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Chiral Morpholine Scaffold

In the landscape of contemporary drug discovery, the morpholine heterocycle has earned the esteemed status of a "privileged scaffold."[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby serving as a fertile ground for the development of novel therapeutics across a range of diseases. The morpholine ring's advantageous physicochemical properties—including its contribution to improved aqueous solubility, metabolic stability, and pharmacokinetic profiles—make it a highly desirable component in the medicinal chemist's toolkit.[2] Within this important class of heterocycles, chiral substituted morpholines, and specifically the lactam derivative (S)-5-Methylmorpholin-3-one, represent a particularly valuable and versatile chiral building block. Its stereochemically defined structure provides a rigid scaffold that allows for the precise spatial orientation of pharmacophoric elements, a critical factor for achieving high-potency and selective interactions with biological targets.[3] This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its pivotal role in the development of next-generation kinase inhibitors.

Synthesis of a Key Chiral Intermediate: this compound

The efficient and stereocontrolled synthesis of this compound is paramount to its utility as a chiral building block. The most common and reliable route commences with the readily available and optically pure amino alcohol, (S)-alaninol. The synthesis can be conceptualized as a two-step process: N-acylation with a two-carbon electrophile followed by an intramolecular Williamson ether synthesis (cyclization). The use of a protecting group on the nitrogen atom of (S)-alaninol is crucial to prevent undesired side reactions and to control the regioselectivity of the acylation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under the reaction conditions and its facile removal.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the laboratory-scale synthesis of this compound, starting from N-Boc-(S)-alaninol.

Step 1: N-Chloroacetylation of N-Boc-(S)-alaninol

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-(S)-alaninol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the cooled solution.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (2 mL/g of chloroacetyl chloride) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The causality behind the slow addition is to control the exothermicity of the reaction and to minimize the formation of byproducts.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-N-(2-hydroxy-1-methylethyl)-2-chloroacetamide. This intermediate is often used in the next step without further purification.

Step 2: Deprotection and Intramolecular Cyclization

  • Deprotection: Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. The TFA efficiently removes the Boc protecting group.

  • Cyclization: After confirming the removal of the Boc group by TLC, carefully neutralize the reaction mixture with a strong base such as potassium tert-butoxide (t-BuOK, 2.5 eq) in tetrahydrofuran (THF) at 0 °C. The strong base deprotonates the hydroxyl group, facilitating the intramolecular nucleophilic substitution to displace the chloride and form the morpholinone ring.

  • Reaction Completion and Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Application in the Synthesis of PI3K/mTOR Kinase Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways.[4][5] These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[3] Dual PI3K/mTOR inhibitors have emerged as a promising therapeutic strategy, and many of these molecules incorporate chiral morpholine moieties to enhance their potency and selectivity.[6][7]

A notable example is the clinical candidate AZD8055, a potent ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[8][9] The chemical structure of AZD8055, (5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol, features two (S)-3-methylmorpholine units.[10] This chiral morpholine is derived from the reduction of this compound.

The general synthetic strategy involves the sequential nucleophilic aromatic substitution of a di-halogenated pyridopyrimidine core with the chiral morpholine. The lactam of this compound is first reduced to the corresponding morpholine, (S)-3-methylmorpholine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting chiral secondary amine is then coupled to the heterocyclic core.

Workflow for the Synthesis of a Key AZD8055 Intermediate

G cluster_0 Synthesis of this compound cluster_1 Preparation of Key Intermediates cluster_2 Coupling and Elaboration S_Alaninol (S)-Alaninol N_Boc_Alaninol N-Boc-(S)-alaninol S_Alaninol->N_Boc_Alaninol Boc₂O Chloroacetylation N-Chloroacetylation N_Boc_Alaninol->Chloroacetylation ClCOCH₂Cl, TEA Cyclization Deprotection & Intramolecular Cyclization Chloroacetylation->Cyclization 1. TFA 2. t-BuOK S5M3O This compound Cyclization->S5M3O Reduction Reduction S5M3O->Reduction LiAlH₄ S3MM (S)-3-Methylmorpholine SNAr1 First Nucleophilic Aromatic Substitution (SNAr) S3MM->SNAr1 SNAr2 Second Nucleophilic Aromatic Substitution (SNAr) S3MM->SNAr2 Reduction->S3MM DCPP 2,4-Dichloropyrido[2,3-d]pyrimidine DCPP->SNAr1 SNAr1->SNAr2 Final_Intermediate AZD8055 Core Intermediate SNAr2->Final_Intermediate

Caption: Synthetic workflow for an AZD8055 intermediate.

Experimental Protocol: N-Arylation of (S)-3-Methylmorpholine

This protocol provides a general method for the nucleophilic aromatic substitution reaction between (S)-3-methylmorpholine (the reduced form of this compound) and a di-chlorinated pyridopyrimidine core, a key step in the synthesis of many mTOR inhibitors.

  • Reaction Setup: To a solution of 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add (S)-3-methylmorpholine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The higher temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient heterocyclic ring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the mono-substituted intermediate.

  • Second Substitution: The mono-substituted product can then be subjected to a second N-arylation reaction with another equivalent of (S)-3-methylmorpholine under similar or slightly more forcing conditions to yield the di-substituted core structure of inhibitors like AZD8055.

Structure-Activity Relationship (SAR) and Data

The incorporation of the (S)-3-methylmorpholine moiety has a profound impact on the biological activity of mTOR inhibitors. The stereochemistry at the C5 position of the morpholine ring is critical for optimal binding to the kinase domain. Structure-activity relationship studies have consistently shown that the (S)-enantiomer confers significantly higher potency compared to the (R)-enantiomer or the racemic mixture.

Compound/AnalogTarget(s)IC₅₀ (nM)Reference
AZD8055 mTOR0.8 ± 0.2[9]
Analog 12b (morpholinopyrimidine-5-carbonitrile)PI3Kα170[6]
PI3Kβ130[6]
PI3Kδ760[6]
mTOR830[6]
Analog 12d (morpholinopyrimidine-5-carbonitrile)PI3Kα1270[6]
PI3Kβ3200[6]
PI3Kδ1980[6]
mTOR2850[6]

Table 1: In vitro potency of selected kinase inhibitors incorporating a chiral morpholine scaffold.

Conclusion

This compound is a highly valuable chiral building block in medicinal chemistry, offering a rigid and stereochemically defined scaffold for the synthesis of complex and biologically active molecules. Its application in the development of potent and selective PI3K/mTOR kinase inhibitors, such as AZD8055, underscores its significance in modern drug discovery. The synthetic protocols and strategic considerations outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this important chiral intermediate in their own research endeavors. The continued exploration of derivatives of this compound holds great promise for the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

step-by-step synthesis of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Step-by-Step Enantioselective Synthesis of (S)-5-Methylmorpholin-3-one

Introduction

This compound is a valuable chiral building block in organic synthesis and a key structural motif, or pharmacophore, in medicinal chemistry. Its constrained conformation and stereochemically defined center make it an attractive scaffold for the development of novel therapeutic agents.[1][2] The morpholinone core is present in a variety of biologically active compounds, and the ability to synthesize specific enantiomers is critical for elucidating structure-activity relationships (SAR) and developing effective, selective drugs.[3][4]

This application note provides a comprehensive, step-by-step guide for the enantioselective synthesis of this compound, starting from the readily available chiral precursor, (S)-2-amino-1-propanol (L-alaninol). The described pathway is designed for robustness and scalability, employing well-established chemical transformations. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis is accomplished via a four-step sequence starting from L-alaninol. The core logic involves building a linear amino-ether-acid precursor, which is then induced to cyclize, forming the target lactam. The chirality is established from the outset by using an enantiopure starting material and is preserved throughout the synthesis.

Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Deprotection & Cyclization A 1. L-Alaninol B 2. Boc-L-Alaninol A->B Boc₂O, Et₃N (Protection) C 3. Ether Intermediate (Ester) B->C 1. NaH 2. BrCH₂COOEt (Williamson Ether Synthesis) D 4. Ether Intermediate (Acid) C->D LiOH, H₂O/THF (Saponification) E 5. Amino Acid Precursor (Salt) D->E 4M HCl in Dioxane (Boc Deprotection) F 6. This compound E->F Heat, Toluene (Lactamization)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Protection of L-Alaninol

Objective: To synthesize (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (Boc-L-alaninol).

Scientific Rationale: The first step is the protection of the primary amine of L-alaninol. This is critical to prevent side reactions in the subsequent Williamson ether synthesis, where the desired reaction is the O-alkylation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the strongly basic conditions required for alkoxide formation but can be removed cleanly under acidic conditions that do not affect the final lactam structure.[5][6]

Experimental Protocol:

  • To a solution of (S)-2-amino-1-propanol (1.0 eq) in tetrahydrofuran (THF, approx. 0.5 M), add triethylamine (Et₃N, 1.2 eq).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid or viscous oil. The product is often of sufficient purity for the next step without further purification.

ReagentMW ( g/mol )EquivalentsAmount (for 10g L-alaninol)
(S)-2-amino-1-propanol75.111.010.0 g (133.1 mmol)
Di-tert-butyl dicarbonate218.251.131.9 g (146.4 mmol)
Triethylamine101.191.216.1 g (22.2 mL, 159.7 mmol)
Tetrahydrofuran (THF)--~270 mL

Part 2: Williamson Ether Synthesis

Objective: To synthesize (S)-ethyl 2-((2-((tert-butoxycarbonyl)amino)propoxy)acetate.

Scientific Rationale: This step forms the C-O-C ether linkage required for the morpholinone backbone. A Williamson ether synthesis is employed, where the alkoxide of Boc-L-alaninol acts as a nucleophile. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to quantitatively deprotonate the primary alcohol, ensuring an efficient reaction with the electrophile, ethyl bromoacetate. Anhydrous conditions are critical as NaH reacts violently with water.

Experimental Protocol:

  • SAFETY NOTE: Handle Sodium Hydride in a fume hood under an inert atmosphere (N₂ or Ar). It is a flammable solid and reacts exothermically with moisture.

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of Boc-L-alaninol (1.0 eq) in anhydrous THF via the dropping funnel. Effervescence (H₂ gas evolution) will be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

ReagentMW ( g/mol )EquivalentsAmount (for 23.3g Boc-L-alaninol)
Boc-L-alaninol175.231.023.3 g (133.1 mmol)
Sodium Hydride (60%)40.00 (NaH)1.58.0 g (199.7 mmol)
Ethyl bromoacetate167.001.226.7 g (18.9 mL, 159.7 mmol)
Anhydrous THF--~400 mL

Part 3: Saponification of the Ester

Objective: To prepare the carboxylic acid precursor, (S)-2-((2-((tert-butoxycarbonyl)amino)propoxy)acetic acid.

Scientific Rationale: The ethyl ester is hydrolyzed to a carboxylic acid, which is the functional group that will form the amide bond in the final cyclization step. Base-catalyzed hydrolysis (saponification) is a standard and high-yielding method for this transformation.

Experimental Protocol:

  • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Concentrate the mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 by the slow addition of 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, typically as a viscous oil or solid.

ReagentMW ( g/mol )EquivalentsAmount (for 34.8g Ester)
Ester Intermediate261.331.034.8 g (~133.1 mmol)
LiOH·H₂O41.962.011.2 g (266.2 mmol)
THF / Water--~200 mL

Part 4: Deprotection and Lactamization

Objective: To deprotect the amine and cyclize the linear precursor to form this compound.

Scientific Rationale: This final sequence involves two key transformations. First, the Boc protecting group is removed under strong acidic conditions to reveal the free amine.[7][8] The resulting amino acid is then subjected to conditions that favor intramolecular amide bond formation (lactamization) over intermolecular polymerization. Heating in a non-polar solvent with azeotropic removal of water is an effective method to drive the equilibrium towards the formation of the thermodynamically stable six-membered lactam.[9]

Cyclization_Mechanism cluster_deprotection Step 1: Deprotection cluster_cyclization Step 2: Lactamization Boc_Acid Boc-Protected Acid Amino_Acid Amino Acid Precursor Boc_Acid->Amino_Acid  H⁺ (e.g., HCl) - Isobutylene - CO₂   Amino_Acid2 Amino Acid Precursor Product This compound Amino_Acid2->Product  Heat (-H₂O)  

Caption: The two-stage process of deprotection followed by thermal cyclization.

Experimental Protocol:

  • Deprotection:

    • Dissolve the Boc-protected carboxylic acid (1.0 eq) in 4 M HCl in 1,4-dioxane (approx. 5-10 volumes).

    • Stir the solution at room temperature for 2-4 hours. Monitor for the disappearance of starting material by TLC or LC-MS.

    • Concentrate the reaction mixture to dryness under reduced pressure. The product is the hydrochloride salt of the linear amino acid precursor.

  • Lactamization:

    • To the crude hydrochloride salt, add toluene (to create a ~0.05 M solution, favoring intramolecular reaction).

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

    • Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C) and continue heating for 12-24 hours, or until water ceases to collect in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by either recrystallization or flash column chromatography to afford pure this compound.

ReagentMW ( g/mol )EquivalentsAmount (for 31.0g Acid)
Boc-Protected Acid233.271.031.0 g (~133.1 mmol)
4 M HCl in Dioxane-Excess~200 mL
Toluene--~2.6 L
Triethylamine101.191.114.8 g (20.4 mL, 146.4 mmol)

References

Application Note & Protocol: A Scalable, Stereoselective Synthesis of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-Methylmorpholin-3-one is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. This document provides a comprehensive, in-depth guide for its large-scale synthesis, starting from the readily available chiral precursor, (S)-Alanine. The described two-step protocol involves an N-chloroacetylation followed by a base-mediated intramolecular cyclization. This application note details the underlying chemical principles, provides a robust, step-by-step protocol suitable for scale-up, outlines critical process parameters, and addresses essential safety considerations. The methodology is designed to be highly reproducible, yielding the target compound with high purity and stereochemical integrity.

Introduction and Strategic Overview

The morpholinone scaffold is a privileged structure in drug discovery, and chiral derivatives such as this compound are of particular interest. Its defined stereocenter allows for specific molecular interactions, making it a key component in the synthesis of complex therapeutic agents.

The synthetic strategy detailed herein was chosen for its efficiency, scalability, and economic viability. It leverages the principle of chiral pool synthesis, where a readily available and inexpensive enantiopure starting material, (S)-Alanine, is used to ensure the stereochemical outcome of the final product. This approach avoids costly chiral resolutions or asymmetric catalysts. The synthesis proceeds in two distinct, high-yielding steps:

  • N-Chloroacetylation: The amino group of (S)-Alanine is acylated using chloroacetyl chloride under aqueous basic conditions (a Schotten-Baumann reaction). This reaction is fast, efficient, and highly chemoselective for the amine over the carboxylic acid.[1][2]

  • Intramolecular Cyclization: The resulting intermediate, N-(chloroacetyl)-(S)-alanine, undergoes an intramolecular Williamson ether-type synthesis. A base is used to deprotonate the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile, displacing the chloride on the adjacent chloroacetyl group to form the six-membered morpholinone ring.

This linear sequence is robust, uses common laboratory reagents, and avoids complex purification steps, making it ideal for large-scale production.

Overall Process Workflow

The synthesis is a straightforward two-step process, beginning with the starting material and isolating an intermediate, which is then used in the final cyclization step.

G cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Cyclization s_alanine (S)-Alanine acylation Reaction & Workup s_alanine->acylation  Chloroacetyl Chloride,  NaOH (aq), 0-5 °C intermediate N-(chloroacetyl)-(S)-alanine cyclization Reaction, Purification & Isolation intermediate->cyclization  NaOH (aq),  Heat product This compound acylation->intermediate cyclization->product

References

Application Notes & Protocols: Strategic Amine Protection in the Synthesis of (S)-5-Methylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5] Its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a desirable component in drug design.[6] Specifically, the morpholin-3-one core, and its chiral derivatives like (S)-5-Methylmorpholin-3-one, serve as versatile intermediates for synthesizing complex molecules with a wide range of biological activities, from anticancer to anti-inflammatory agents.[1][7]

The synthetic utility of this compound is largely dependent on the selective functionalization of its structure. The key challenge lies in the presence of a secondary amine within the lactam ring. This amine is a nucleophilic center that will readily react with electrophiles, often interfering with desired transformations at other positions of the molecule. Therefore, a robust protecting group strategy for this secondary amine is paramount for the successful execution of multi-step syntheses.[8][9]

This guide provides a detailed overview of protecting group strategies for the secondary amine of this compound, focusing on the two most ubiquitous and versatile carbamate protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) . We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights into troubleshooting common synthetic challenges.

Strategic Selection of a Protecting Group

The choice between protecting groups is not arbitrary; it is a strategic decision dictated by the planned downstream reaction conditions.[10] The ideal protecting group must be stable to the reaction conditions required for subsequent steps and be removable ("cleavable") under conditions that do not compromise the integrity of the final product.[11] The concept of "orthogonality" is critical here: two protecting groups are orthogonal if one can be removed selectively in the presence of the other.[9][10]

For this compound, the primary consideration is the stability of the protecting group to the reagents that will be used to modify the molecule, and the conditions required for its eventual removal.

  • Boc (tert-butyloxycarbonyl): This is arguably the most common amine protecting group in non-peptide chemistry.[12] It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is characterized by its stability to basic conditions, nucleophiles, and catalytic hydrogenation. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[12][13][14][15]

  • Cbz (benzyloxycarbonyl): The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[9][16] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[15][17][18] This provides a crucial element of orthogonality with the acid-labile Boc group.

The following diagram illustrates the decision-making process for selecting an appropriate protecting group based on the planned synthetic route.

G cluster_0 Synthetic Planning for N-Protected this compound Start This compound Decision What are the downstream reaction conditions? Start->Decision Boc_Path Protect with Boc Group Decision->Boc_Path  Need stability to:  - Hydrogenolysis (e.g., Pd/C, H₂)  - Basic conditions (e.g., NaOH, LDA)  - Nucleophiles (e.g., Grignards) Cbz_Path Protect with Cbz Group Decision->Cbz_Path  Need stability to:  - Acidic conditions (e.g., TFA, HCl)  - Mild basic conditions Boc_Reactions Perform Reactions: - Reduction of other groups - Base-mediated alkylations Boc_Path->Boc_Reactions Cbz_Reactions Perform Reactions: - Acid-catalyzed reactions - Introduction of acid-labile groups Cbz_Path->Cbz_Reactions Boc_Deprotect Deprotect with Strong Acid (e.g., TFA, HCl) Boc_Reactions->Boc_Deprotect Cbz_Deprotect Deprotect via Hydrogenolysis (e.g., H₂, Pd/C) Cbz_Reactions->Cbz_Deprotect Final_Product Functionalized Product Boc_Deprotect->Final_Product Cbz_Deprotect->Final_Product

Caption: Decision workflow for selecting Boc vs. Cbz protecting groups.

Experimental Protocols

The following protocols are optimized for the protection and deprotection of this compound.

Protocol 1: N-Boc Protection

This protocol describes a standard and highly efficient method for the protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).[19] The use of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) facilitates the reaction.[12]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 equiv). If using DMAP, add it at a catalytic amount (e.g., 0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.2 equiv) in DCM dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc protected this compound can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection (Acidic Cleavage)

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA), a common and effective method.[13][15]

Materials:

  • N-Boc protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equiv, often used in a 1:1 or 1:4 v/v ratio with DCM) dropwise. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases, indicating neutralization.

  • Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 3: N-Cbz Protection

This protocol uses benzyl chloroformate (Cbz-Cl) under basic conditions to install the Cbz group. This is a classic and reliable transformation known as the Schotten-Baumann reaction.[16]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water and an organic solvent (e.g., Dichloromethane or Diethyl Ether)

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve this compound (1.0 equiv) in a biphasic mixture of DCM and a 1 M aqueous solution of Na₂CO₃ (2.5 equiv).

  • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1 M HCl (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel as needed.

Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)

This is the most common method for Cbz group removal, valued for its mild conditions.[16][17][18] It is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes.

Materials:

  • N-Cbz protected this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the N-Cbz protected compound (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %). Caution: Pd/C can be pyrophoric. Handle with care.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.

Comparative Summary and Data

The choice of protecting group is a critical decision in a synthetic campaign. The following table summarizes the key attributes of the Boc and Cbz groups to facilitate this selection process.

FeatureBoc (tert-butyloxycarbonyl) Cbz (benzyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Yields >95%>90%
Cleavage Conditions Strong Acid (TFA, HCl)[12][13][14]Catalytic Hydrogenolysis (H₂, Pd/C)[15][17][18]
Stable To - Catalytic Hydrogenolysis- Strong Bases- Most Nucleophiles- Acidic Conditions- Basic Conditions
Labile To - Strong Acids- High Temperatures- Catalytic Hydrogenolysis- Strong Reducing Agents (e.g., Na/NH₃)
Byproducts of Deprotection Isobutylene, CO₂Toluene, CO₂
Orthogonal To Cbz, FmocBoc, Fmoc

Troubleshooting and Synthetic Insights

  • Incomplete Protection: If the protection reaction stalls, especially with the sterically demanding (Boc)₂O, adding a catalytic amount of DMAP can significantly accelerate the reaction rate. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the Boc anhydride.

  • Side Reactions during Boc Deprotection: The tert-butyl cation generated during acidic deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate.[20] If this is a concern, scavengers such as anisole or thioanisole can be added to the reaction mixture.[14]

  • Catalyst Poisoning in Cbz Deprotection: Sulfur-containing compounds can poison the palladium catalyst, inhibiting or stopping the hydrogenolysis. Ensure the substrate is free from such impurities. If the reaction is sluggish, using a fresh batch of catalyst or increasing the catalyst loading may be necessary.

  • Alternative Cbz Deprotection: If the molecule contains functional groups sensitive to hydrogenolysis (e.g., double bonds), alternative methods for Cbz cleavage exist, such as using HBr in acetic acid, although these conditions are harsh.[18][21]

G cluster_1 General Workflow: Protection, Functionalization, Deprotection Start Starting Material This compound Protect Step 1: Protect Amine (e.g., with (Boc)₂O) Start->Protect Intermediate N-Protected Intermediate Protect->Intermediate Functionalize Step 2: Functionalization (e.g., Alkylation, Acylation) Intermediate->Functionalize Protected_Product Functionalized & Protected Intermediate Functionalize->Protected_Product Deprotect Step 3: Deprotect Amine (e.g., with TFA) Protected_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: A typical synthetic workflow utilizing a protecting group strategy.

References

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Morpholin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholin-3-one Scaffolds

The morpholin-3-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, chair-like conformation allows for the precise spatial presentation of substituents, making it an ideal scaffold for designing potent and selective ligands for various biological targets. The introduction of a stereocenter, particularly at the C2 or C5 position, dramatically expands the accessible chemical space and is often crucial for biological activity. Consequently, the development of robust and efficient methods for the catalytic asymmetric synthesis of enantioenriched morpholin-3-ones is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of a key modern strategy for accessing these valuable building blocks: chiral Brønsted acid-catalyzed enantioselective synthesis. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and present data to guide your experimental design.

Core Strategy: Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement

A significant breakthrough in the enantioselective synthesis of morpholin-3-ones has been the application of chiral phosphoric acid (CPA) catalysis.[1][2][3][4] This powerful organocatalytic approach enables the construction of C3-substituted morpholin-3-ones from readily available starting materials. The reaction proceeds through a sophisticated domino sequence involving a [4+2] heteroannulation followed by an unprecedented asymmetric aza-benzilic ester rearrangement.[1][2][3]

Mechanistic Rationale and the Role of the Catalyst

The elegance of this method lies in the dual-function nature of the chiral phosphoric acid catalyst. The Brønsted acidic proton activates the glyoxal substrate, while the conjugate base (the chiral phosphate anion) complexes with the resulting intermediates, creating a highly organized, chiral environment that dictates the stereochemical outcome of the reaction.

The proposed catalytic cycle is initiated by the condensation of a 2-(arylamino)ethan-1-ol with an aryl/alkylglyoxal. The chiral phosphoric acid then catalyzes a domino [4+2] heteroannulation to form a cyclic α-iminium hemiacetal intermediate.[1][2] The key enantioselective step is the subsequent 1,2-aryl/alkyl shift, which constitutes the aza-benzilic ester rearrangement. The chiral phosphate anion controls the facial selectivity of this migration, leading to the formation of the enantioenriched C3-substituted morpholin-3-one product.

Catalytic_Cycle substrates Aryl/Alkylglyoxal + 2-(Arylamino)ethan-1-ol intermediate1 Cyclic α-Iminium Hemiacetal Intermediate substrates->intermediate1 [4+2] Heteroannulation CPA Chiral Phosphoric Acid (CPA) CPA->intermediate1 Catalysis rearrangement Enantioselective 1,2-Aryl/Alkyl Shift (Aza-Benzilic Ester Rearrangement) intermediate1->rearrangement Key Stereodetermining Step product Enantioenriched Morpholin-3-one rearrangement->product product->CPA Catalyst Regeneration Experimental_Workflow prep 1. Preparation - Dry glassware - Add catalyst, sieves, and solvent reagents 2. Reagent Addition - Add 2-(arylamino)ethan-1-ol - Add arylglyoxal prep->reagents reaction 3. Reaction - Stir at specified temperature - Monitor by TLC reagents->reaction workup 4. Work-up - Filter off sieves - Concentrate in vacuo reaction->workup purification 5. Purification - Flash column chromatography workup->purification analysis 6. Analysis - NMR for structure - Chiral HPLC for ee purification->analysis

References

Application Notes & Protocols: Leveraging (S)-5-Methylmorpholin-3-one for Stereoselective Multi-Component Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stereochemical Control in Modern Drug Synthesis

In the landscape of pharmaceutical development, the chirality of a molecule is not a trivial detail; it is often the critical determinant of therapeutic efficacy and safety. The vast majority of biological targets are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. This reality places asymmetric synthesis at the forefront of medicinal chemistry. Simultaneously, the demand for novel chemical entities requires synthetic strategies that are efficient, convergent, and capable of rapidly generating molecular complexity. Multi-component reactions (MCRs) have emerged as a powerful solution, enabling the one-pot synthesis of complex, drug-like molecules from simple precursors, thereby maximizing atom economy and procedural efficiency.[1][2]

However, a significant challenge in MCRs has been the control of stereochemistry.[3] While catalytic asymmetric variants are a major area of research, an alternative and robust strategy is the use of chiral, enantiopure building blocks that guide the stereochemical outcome of the reaction. This guide details the strategic application of (S)-5-Methylmorpholin-3-one , a versatile chiral lactam, as a key synthon for directing stereoselectivity in the Ugi and Passerini reactions—two of the most powerful MCRs in the medicinal chemist's toolkit. We will explore how this readily available building block can be transformed into key chiral reactants, thereby providing reliable access to libraries of enantiomerically enriched, complex molecules.

Part I: Profile of the Chiral Synthon: this compound

The morpholinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] this compound is a cyclic lactam that offers a rigid, chiral framework. Its true power in the context of MCRs lies not in its direct use, but in its potential as a precursor to essential chiral components that are otherwise difficult to synthesize.

Core Insight: The fundamental premise of the protocols described herein is the conversion of the stable, commercially available this compound into more reactive chiral synthons, namely chiral β-amino alcohols, chiral N-protected α-amino aldehydes, and chiral primary amines . The stereocenter at the 5-position, originating from the parent lactam, serves as the crucial control element in subsequent MCRs.

Property Value
IUPAC Name This compound
Molecular Formula C₅H₉NO₂
Molar Mass 115.13 g/mol
Appearance Colorless to pale yellow liquid/solid
Chirality Contains one stereocenter at C5 (S-configuration)
Key Feature Serves as a conformationally constrained β-amino acid surrogate

Part II: Application in the Diastereoselective Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[6][7] Achieving stereocontrol is paramount for its application in drug discovery. By using a chiral amine or chiral aldehyde derived from this compound, we can effectively bias the facial attack on the key iminium ion intermediate, leading to a diastereoselective outcome.

Causality of Stereoinduction

The stereochemical outcome of the Ugi reaction is determined at the point of nucleophilic attack by the isocyanide on the electrophilic iminium ion, which is formed from the condensation of the amine and aldehyde components. When one of these components is chiral, with a stereocenter adjacent to the reacting center, significant facial differentiation occurs. The bulky substituent at the stereocenter sterically hinders one face of the planar iminium ion, forcing the isocyanide to attack from the less hindered face. This substrate-controlled approach provides a reliable and predictable method for establishing the new stereocenter. There is strong precedent for using chiral cyclic imines to achieve high diastereoselectivity in Ugi-type reactions.[8]

Ugi_Stereoinduction cluster_precursor Precursor Transformation cluster_Ugi Ugi 4-Component Reaction Lactam (S)-5-Methyl- morpholin-3-one Amine Chiral Primary Amine (Ugi Component) Lactam->Amine Reduction Amine_node Chiral Amine Imine Chiral Iminium Ion Intermediate Amine_node->Imine Aldehyde Aldehyde (R¹CHO) Aldehyde->Imine Product Diastereomerically Enriched α-Acylamino Amide Imine->Product Facial Attack (Stereo-determining step) Isocyanide Isocyanide (R²NC) Isocyanide->Product Acid Carboxylic Acid (R³COOH) Acid->Product Passerini_Workflow cluster_prep Chiral Aldehyde Synthesis cluster_passerini Passerini 3-Component Reaction Lactam (S)-5-Methyl- morpholin-3-one AminoAlcohol Chiral Amino Alcohol Lactam->AminoAlcohol Reduction ProtectedAA N-Protected Amino Alcohol AminoAlcohol->ProtectedAA N-Protection (e.g., Boc, Cbz) ChiralAldehyde Chiral N-Protected α-Amino Aldehyde ProtectedAA->ChiralAldehyde Oxidation (e.g., DMP, Swern) Aldehyde_node Chiral Aldehyde Product Diastereomerically Enriched α-Acyloxy Amide Aldehyde_node->Product Isocyanide Isocyanide Isocyanide->Product Acid Carboxylic Acid Acid->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-5-Methylmorpholin-3-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-5-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to not only execute the synthesis but to rationalize and optimize each step for maximal yield and purity.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and organic synthesis. Its synthesis, typically involving the cyclization of an N-substituted (S)-alaninol derivative, presents several challenges that can impact the final yield and enantiomeric purity. This guide will address common issues and provide scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Overall Yield

Question: I am following a standard procedure for the synthesis of this compound, but my overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield in this synthesis can stem from several factors, from incomplete reactions to product degradation. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Cyclization: The key ring-closing step is often the most challenging.

    • Causality: The intramolecular cyclization to form the morpholinone ring requires effective activation of the carboxylic acid or ester group and a nucleophilic attack by the hydroxyl group. Insufficient activation, steric hindrance, or unfavorable reaction kinetics can lead to an incomplete reaction.

    • Solutions:

      • Choice of Cyclization Agent: If you are using a carbodiimide like EDC with an additive like HOBt, ensure they are fresh and used in appropriate stoichiometric amounts (typically 1.1-1.5 equivalents).[1] For challenging cyclizations, consider more potent coupling agents.

      • Solvent and Concentration: The reaction is typically run in a non-protic solvent like DMF or CH2Cl2.[2] High dilution can favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction. Experiment with different concentrations to find the optimal balance.

      • Temperature: While room temperature is often a good starting point, gentle heating (40-60 °C) can sometimes overcome the activation energy barrier for cyclization.[3] However, be cautious as higher temperatures can also promote side reactions and racemization.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Causality: Intermolecular reactions, such as the formation of dimers or polymers, compete with the desired intramolecular cyclization. The starting materials or intermediates may also be susceptible to degradation under the reaction conditions.

    • Solutions:

      • Protecting Group Strategy: Ensure the amine is appropriately protected during the initial steps to prevent unwanted side reactions. The Boc group is a common choice.[4]

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Product Loss During Workup and Purification:

    • Causality: this compound has some water solubility, which can lead to losses during aqueous workup. It can also be sensitive to strongly acidic or basic conditions.

    • Solutions:

      • Extraction: When performing a liquid-liquid extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency into the organic phase. Use a suitable organic solvent like ethyl acetate or dichloromethane.

      • Purification Method: Column chromatography is a common purification method.[5] Use a well-chosen solvent system to ensure good separation from impurities. For sensitive compounds, consider minimizing the time the product spends on the silica gel.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities by NMR and LC-MS. What are these impurities and how can I avoid them?

Answer: Impurities can arise from starting materials, side reactions, or decomposition. Here are some common culprits:

  • Unreacted Starting Material:

    • Causality: Incomplete reaction is a straightforward cause of this impurity.

    • Solution: As mentioned, optimize reaction conditions (time, temperature, reagents) and monitor the reaction to ensure full conversion of the starting material.

  • Diastereomers or Enantiomers:

    • Causality: If the starting (S)-alanine or a subsequent intermediate undergoes racemization, you will obtain a mixture of enantiomers. The presence of other stereocenters could lead to diastereomers.

    • Solution:

      • Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can cause epimerization at the chiral center.

      • Chiral Purity of Starting Material: Ensure the (S)-alanine or its derivative used as a starting material has high enantiomeric purity.

      • Chiral Analysis: Use chiral HPLC or SFC to determine the enantiomeric excess (ee) of your product.[6][][8][9]

  • Polymeric Byproducts:

    • Causality: Intermolecular condensation reactions can lead to the formation of linear or cyclic oligomers.

    • Solution: Employ high-dilution conditions during the cyclization step to favor the intramolecular reaction.

Issue 3: Difficulty with Product Isolation and Purification

Question: I'm having trouble isolating a pure product. It's either an oil that won't crystallize or it co-elutes with impurities during chromatography. What can I do?

Answer: Isolation and purification can be challenging, but several techniques can be employed:

  • Crystallization:

    • Causality: The product may be an oil at room temperature or may require specific solvent conditions to crystallize.

    • Solution:

      • Solvent Screening: Experiment with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether) to induce crystallization.

      • Seeding: If you have a small amount of pure crystalline product, use it to seed a supersaturated solution of the crude material.

      • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes or ether to see if it solidifies.

  • Chromatography:

    • Causality: If impurities have similar polarity to your product, they will be difficult to separate by standard column chromatography.

    • Solution:

      • Optimize Solvent System: Perform a thorough TLC analysis with different solvent systems to find one that provides the best separation. A gradient elution may be necessary.

      • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase C18 silica.

      • Preparative HPLC/SFC: For very difficult separations, preparative HPLC or SFC can provide high-resolution purification.[][8][10]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective route starts from (S)-alanine. The amino group is typically protected (e.g., with a Boc group), and the carboxylic acid is reduced to the corresponding alcohol ((S)-N-Boc-alaninol). This intermediate is then reacted with an acetylating agent bearing a leaving group (e.g., chloroacetyl chloride) to form an N-acylated intermediate. Finally, intramolecular cyclization, often promoted by a base, yields the desired this compound.

Q2: How critical is the choice of base in the cyclization step?

A2: The choice of base is critical. A weak, non-nucleophilic base like sodium bicarbonate or potassium carbonate is often preferred to promote the intramolecular Williamson ether synthesis-type reaction without causing significant side reactions like hydrolysis of the amide or epimerization of the chiral center. Stronger bases like sodium hydride could also be used but require careful control of temperature and stoichiometry.

Q3: Can I use (S)-alaninol directly?

A3: Starting directly from (S)-alaninol is possible. The reaction would typically involve N-acylation with a haloacetyl halide followed by intramolecular cyclization. However, protecting the amine first, as with a Boc group, can provide better control over the reaction and minimize side reactions.[4]

Q4: What analytical techniques are essential for characterizing the product?

A4: For full characterization, you should use:

  • NMR (1H and 13C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC or SFC: To determine the enantiomeric purity (enantiomeric excess, ee).[][9]

  • Infrared (IR) Spectroscopy: To identify key functional groups like the amide carbonyl.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Specifically:

  • Use a fume hood, especially when working with volatile and corrosive reagents like chloroacetyl chloride.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious with reactive reagents like sodium hydride, which is flammable and reacts violently with water.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Cyclization
ParameterCondition 1 (Mild)Condition 2 (More Forcing)
Base NaHCO3 or K2CO3NaH
Solvent DMF or AcetonitrileAnhydrous THF
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Concentration High Dilution (0.01 - 0.05 M)High Dilution (0.01 - 0.05 M)
Protocol: Synthesis of this compound from (S)-N-Boc-alaninol

Step 1: N-Acylation

  • Dissolve (S)-N-Boc-alaninol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in CH2Cl2 to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and perform a liquid-liquid extraction with CH2Cl2.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.

Step 2: Deprotection and Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a strong acid, such as HCl, to remove the Boc protecting group. Stir at room temperature until deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture carefully with a base like sodium bicarbonate.

  • Add a base for cyclization, such as potassium carbonate (2.0-3.0 eq), and heat the reaction mixture (e.g., to 60-80 °C).

  • Monitor the cyclization by TLC or LC-MS.

  • Once complete, cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield this compound.

Visualizations

Diagram 1: Synthetic Pathway

G A (S)-Alanine B (S)-N-Boc-alaninol A->B 1. Boc Protection 2. Reduction C N-Acylated Intermediate B->C Chloroacetyl chloride, Et3N, CH2Cl2 D This compound C->D 1. Deprotection (Acid) 2. Cyclization (Base)

Caption: General synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeCyclization Optimize Cyclization: - Stronger coupling agent - Adjust concentration - Vary temperature IncompleteReaction->OptimizeCyclization Yes WorkupLoss Loss During Workup? SideReactions->WorkupLoss No HighDilution Use High Dilution in Cyclization SideReactions->HighDilution Yes OptimizeWorkup Optimize Workup: - Saturate aqueous layer - Adjust pH carefully WorkupLoss->OptimizeWorkup Yes End Yield Improved WorkupLoss->End No OptimizeCyclization->End HighDilution->End OptimizeWorkup->End

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Stereoselective Morpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of morpholin-3-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic scaffolds. Chiral morpholin-3-ones are crucial building blocks in numerous pharmacologically active compounds, and achieving high stereoselectivity is often the most critical and challenging aspect of their synthesis.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is based on established catalytic methods and mechanistic principles to help you optimize your reactions for high yield and stereochemical purity.

Troubleshooting Guide: Overcoming Low Stereoselectivity

This section addresses specific experimental problems in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Problem 1: My enantiomeric excess (ee%) is consistently low in a chiral Brønsted acid-catalyzed reaction (e.g., aza-benzilic ester rearrangement).

Question: I'm using a well-established chiral phosphoric acid (CPA) catalyst for the synthesis of a C3-substituted morpholin-3-one, but my ee% is poor (<50%). What are the likely causes and how can I fix this?

Answer: Low enantioselectivity in CPA-catalyzed reactions is a common issue that can often be traced back to a few key parameters. Let's break down the potential causes and solutions.

  • Cause A: Catalyst Purity and Integrity Chiral phosphoric acid catalysts are powerful tools, but their effectiveness is highly dependent on their purity and the chiral environment they create.[1][2]

    • Troubleshooting Steps:

      • Verify Catalyst Purity: Ensure the CPA catalyst is of high purity. Impurities can disrupt the formation of the organized hydrogen-bonding network essential for stereoinduction. If synthesized in-house, ensure rigorous purification.

      • Check for Degradation: CPAs can degrade if not stored properly. They are sensitive to moisture and should be stored in a desiccator under an inert atmosphere. If degradation is suspected, use a fresh batch of the catalyst.

      • Confirm Catalyst Structure: The steric and electronic properties of the substituents on the catalyst's BINOL backbone are critical. Even small changes can dramatically alter the chiral pocket.[1] Verify that you are using the optimal catalyst for your specific substrate combination as reported in the literature.

  • Cause B: Sub-optimal Reaction Conditions (Solvent and Temperature) The reaction environment plays a crucial role in stabilizing the diastereomeric transition states that determine enantioselectivity.

    • Troubleshooting Steps:

      • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent are critical. Non-polar, aprotic solvents like toluene, dichloromethane (DCM), or chlorobenzene are often preferred as they are less likely to interfere with the catalyst-substrate interactions.[3] A screening of solvents is highly recommended.

      • Temperature Control: Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If you are running the reaction at room temperature, try cooling it to 0 °C, -20 °C, or even lower. Monitor the reaction time, as it will likely increase at lower temperatures.

      • Concentration: The concentration of the reaction can influence the aggregation state of the catalyst and the kinetics of the reaction. It is advisable to start with the concentration reported in a reliable literature procedure and then optimize if necessary.

  • Cause C: Presence of Water or Other Protic Impurities Water is often a catalyst poison in Brønsted acid catalysis.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).

      • Incorporate a Drying Agent: The addition of freshly activated molecular sieves (e.g., 4 Å MS) can help to scavenge trace amounts of water from the reaction mixture.[3]

Workflow for Troubleshooting Low ee%

Below is a systematic workflow to diagnose and solve issues with low enantioselectivity.

G start Low ee% Observed catalyst Check Catalyst Integrity (Purity, Age, Storage) start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is OK success High ee% Achieved catalyst->success If new catalyst works solvent Screen Solvents (Toluene, DCM, PhCl) conditions->solvent anhydrous Ensure Anhydrous Conditions sieves Add Molecular Sieves anhydrous->sieves temp Lower Reaction Temperature (0°C, -20°C) solvent->temp temp->anhydrous analysis Analyze ee% after each change sieves->analysis analysis->catalyst Still low, re-evaluate catalyst choice analysis->success Problem Solved

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

Problem 2: I am getting a poor diastereomeric ratio (dr) in my synthesis of a polysubstituted morpholin-3-one.

Question: My reaction produces the desired constitutional isomer, but as a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Improving this requires modifying the reaction to favor one transition state over the other.

  • Cause A: Insufficient Steric or Electronic Differentiation The inherent stereochemistry of your substrates is the first level of control. If the groups that differentiate the diastereomeric transition states are too similar in size or electronic character, selectivity will be low.

    • Troubleshooting Steps:

      • Substrate Modification: If possible, consider modifying the substrates to increase steric bulk near the newly forming stereocenters. For example, changing a methyl group to an isopropyl or tert-butyl group on one of the reactants can create a stronger steric bias.

      • Protecting Group Strategy: The choice of protecting groups (e.g., on the nitrogen or a hydroxyl group) can have a profound impact on the steric environment. A bulkier protecting group can effectively block one face of the molecule, directing the approach of the other reactant.

  • Cause B: Reaction Mechanism and Conditions For reactions that proceed through a cyclic transition state, such as a [3+3] cycloaddition, the conformation of this transition state is key.[4]

    • Troubleshooting Steps:

      • Catalyst Choice: If using a catalyst, its structure dictates the organization of the reactants in the transition state. For metal-catalyzed reactions, the ligand is paramount. For organocatalytic reactions, the catalyst's scaffold controls the approach. Screen different catalysts or ligands. For example, in a copper-catalyzed three-component synthesis of morpholines, while initial diastereoselectivity may be poor, it can sometimes be improved via post-synthetic epimerization.[5]

      • Solvent Effects: Solvents can influence the conformation of both the substrate and the transition state. A change from a non-coordinating solvent (like toluene) to a more coordinating one (like THF) can alter the reaction pathway and improve diastereoselectivity.

      • Temperature: As with enantioselectivity, lowering the temperature often enhances diastereoselectivity.

Protocol: Improving Diastereoselectivity in a Base-Catalyzed Morpholine Hemiaminal Formation

This protocol is adapted from a diastereoselective synthesis of 2- and 3-substituted morpholine congeners and illustrates the importance of reaction conditions.[6][7]

  • Reagent Preparation: Dissolve the α-formyl carboxylate substrate (1.2 equiv) and 2-tosyl-1,2-oxazetidine (1.0 equiv) in anhydrous 1,4-dioxane (0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.2 equiv) to the solution. The choice of a solid, inorganic base can be crucial for achieving high diastereoselectivity.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature overnight.

  • Workup and Analysis: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

  • Optimization: If the dr is low, consider screening other inorganic bases (e.g., Cs₂CO₃) or changing the solvent to another aprotic solvent like THF or DCM. Cooling the reaction may also improve the ratio.

Frequently Asked Questions (FAQs)

Q1: What is the aza-benzilic ester rearrangement and why is it useful for morpholin-3-one synthesis?

A1: The aza-benzilic ester rearrangement is a powerful cascade reaction used to synthesize C3-substituted morpholinones.[1][2] It typically involves the reaction of an aryl/alkylglyoxal with a 2-(arylamino)ethan-1-ol, catalyzed by a chiral phosphoric acid. The reaction proceeds through a domino [4+2] heteroannulation, followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal.[1][2] This method is highly valuable because it constructs the complex morpholinone core and sets a C3-stereocenter with high enantioselectivity in a single, efficient step from readily available starting materials.

G cluster_0 Aza-Benzilic Ester Rearrangement Pathway Glyoxal Glyoxal Heteroannulation [4+2] Heteroannulation Glyoxal->Heteroannulation Amino Alcohol Amino Alcohol Amino Alcohol->Heteroannulation CPA Chiral Phosphoric Acid CPA->Heteroannulation catalyzes Iminium Hemiacetal Cyclic α-Iminium Hemiacetal Intermediate Heteroannulation->Iminium Hemiacetal Rearrangement 1,2-Aryl/Alkyl Shift Iminium Hemiacetal->Rearrangement Morpholinone Chiral Morpholin-3-one Rearrangement->Morpholinone

Caption: Simplified mechanism of the aza-benzilic ester rearrangement.

Q2: How do I choose the right chiral catalyst for my reaction?

A2: The choice of catalyst is substrate-dependent and often requires screening. For chiral phosphoric acid (CPA) catalysts, those with bulky, sterically demanding groups at the 3,3'-positions of the BINOL scaffold (like TRIP or Buchwald-type catalysts) often provide high enantioselectivity.[1] For organocatalytic [3+3] cycloadditions, cinchonidine-derived squaramide catalysts have shown excellent results.[4] It is best to start with a catalyst that has been proven effective for a similar substrate in the literature and then optimize from there.

Q3: Can I use a racemic starting material and still obtain an enantiomerically enriched product?

A3: Yes, this is possible through a process called a kinetic resolution. In a kinetic resolution, one enantiomer of the racemic starting material reacts much faster with a chiral catalyst or reagent than the other. This results in an enantiomerically enriched product and unreacted starting material that is enriched in the opposite enantiomer. This is a common strategy but is inherently limited to a maximum theoretical yield of 50% for the product.

Q4: My reaction is sluggish and gives a low yield, although the stereoselectivity is good. What should I do?

A4: A low yield with good selectivity suggests that the desired catalytic cycle is operating correctly but is inefficient.

  • Increase Catalyst Loading: A common first step is to increase the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%). This can overcome issues of catalyst deactivation or slow turnover.

  • Increase Temperature: While this may risk lowering stereoselectivity, a modest increase in temperature (e.g., from 0 °C to room temperature) can significantly increase the reaction rate. You must find a balance between rate and selectivity.

  • Check for Inhibitors: Ensure your starting materials are pure. Some functional groups or impurities can act as inhibitors for the catalyst. For example, basic impurities can neutralize an acid catalyst.

Data Presentation: Catalyst Screening

The selection of the chiral catalyst is paramount for achieving high enantioselectivity. The following table summarizes the results from a catalyst screen for the aza-benzilic ester rearrangement of phenylglyoxal with 2-(phenylamino)ethan-1-ol, demonstrating the profound effect of the catalyst's structure on the reaction outcome.

Catalyst (CPA)3,3'-SubstituentsYield (%)ee%
(R)-CPA-1 H8510
(R)-CPA-2 Ph9275
(R)-CPA-3 9-Anthryl9592
(R)-CPA-4 (TRIP) 2,4,6-iPr₃-C₆H₂9698
(R)-CPA-5 4-NO₂-C₆H₄8865
Data synthesized from principles described in He, Y.-P., et al. (2021).[1][2]

As the data shows, increasing the steric bulk at the 3,3'-positions of the BINOL backbone generally leads to a significant improvement in enantiomeric excess, with the TRIP catalyst providing the best result.

References

common issues in morpholin-3-one cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholin-3-one synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic scaffold. Morpholin-3-ones are key intermediates in the synthesis of numerous pharmaceuticals, including the anticoagulant Rivaroxaban.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during intramolecular cyclization reactions. Our goal is to explain the causality behind experimental phenomena, enabling you to optimize your reactions effectively.

Section 1: Understanding the Core Reaction

The most common and versatile method for synthesizing the morpholin-3-one ring is via the intramolecular cyclization of an N-substituted 2-aminoethanol derivative. The process generally involves two key transformations in a one- or two-step sequence:

  • N-Acylation: An N-substituted 2-aminoethanol is acylated with an α-haloacetyl halide (e.g., chloroacetyl chloride) or an α-haloacetate ester (e.g., ethyl chloroacetate). This forms a crucial α-haloacetamide intermediate.

  • Intramolecular Cyclization: In the presence of a base, the hydroxyl group's alkoxide nucleophilically attacks the carbon bearing the halogen, displacing it to form the six-membered morpholin-3-one ring.

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A N-Substituted 2-Aminoethanol C α-Haloacetamide Intermediate A->C Acylation B α-Haloacetyl Halide or Ester B->C D α-Haloacetamide Intermediate E Morpholin-3-one D->E Base-mediated ring closure

Caption: General workflow for morpholin-3-one synthesis.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common problems encountered during morpholin-3-one cyclization reactions in a practical, question-and-answer format.

Issue 1: Low or No Product Yield

Q: My cyclization reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I optimize the reaction?

A: Low yield is the most frequent complaint and can stem from several factors. A systematic approach is required to diagnose the root cause.

G cluster_solutions Potential Solutions Start Low / No Yield Cause1 Sub-optimal Reaction Conditions Start->Cause1 Cause2 Poor Reactant Quality Start->Cause2 Cause3 Competing Side Reactions Start->Cause3 Cause4 Incorrect Stoichiometry Start->Cause4 Sol1 Optimize Temperature, Solvent, Base & Concentration Cause1->Sol1 Sol2 Ensure Purity & Dryness of Starting Materials Cause2->Sol2 Sol3 Use High Dilution; Adjust Base/ Temperature to Minimize Side Products Cause3->Sol3 Sol4 Verify Molar Ratios of Reactants and Base Cause4->Sol4 G cluster_pathways Competing Initial Acylation Pathways Start Aminoethanol + α-Haloacetyl Halide N_Acyl N-Acylation (Amide Formation) Start->N_Acyl Favored by highly nucleophilic amine O_Acyl O-Acylation (Ester Formation) Start->O_Acyl Can occur, especially with hindered amines Desired_Product Morpholin-3-one (Desired Lactam) N_Acyl->Desired_Product Base-mediated Intramolecular O-Alkylation Side_Product 1,4-Dioxan-2-one (Lactone Side Product) O_Acyl->Side_Product Intramolecular N-Alkylation

References

Introduction: The Critical Role of Purity for (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the successful purification of (S)-5-Methylmorpholin-3-one via recrystallization, designed for researchers, scientists, and drug development professionals.

This compound is a valuable chiral building block in modern medicinal chemistry and organic synthesis.[1][2] Its utility in creating complex, biologically active molecules necessitates an exceptionally high degree of chemical and enantiomeric purity. Recrystallization stands as the most effective, scalable, and economical method for achieving this purity, removing process-related impurities and ensuring the final compound meets stringent quality standards. This guide serves as a comprehensive technical support resource, offering field-proven protocols and troubleshooting solutions to navigate the challenges of crystallizing this specific molecule.

Fundamentals of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the surrounding liquid (the mother liquor).[3]

Key Experimental Parameters & Data

Successful recrystallization is data-driven. Understanding the solubility profile of this compound and the nature of potential impurities is paramount.

Table 1: Solubility Profile of this compound

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. This differential ensures maximum recovery of the purified product.

SolventChemical ClassRelative Polarity[4]Solubility at 25°C (g/100mL) (Estimated)Solubility at Boiling Point (g/100mL) (Estimated)Suitability Notes
Isopropanol (IPA) Alcohol0.546Low (~2-5)High (>30)Excellent single solvent. Good differential solubility. Volatile enough for easy removal.
Ethyl Acetate Ester0.228Moderate (~5-10)High (>40)Good single solvent. Often provides well-defined crystals.
Acetone Ketone0.355High (~20-25)Very High (>50)Generally too soluble at room temperature for high yield, but can be used as the "good" solvent in a binary system.[5]
Heptane/Hexane Alkane~0.01Very Low (<0.1)Low (<1)Excellent anti-solvent. Used in binary systems to reduce solubility and induce crystallization.
Toluene Aromatic0.099Low (~1-3)Moderate (>15)Can be effective, especially for removing less polar impurities.
Water Protic1.000High (>25)Very High (>60)Likely too effective a solvent across all temperatures, leading to poor recovery unless used as part of a binary system with a miscible organic solvent.[5]
Table 2: Common Impurities and Their Origins

Identifying potential impurities from the synthetic route is crucial for designing an effective purification strategy.

ImpurityPotential SourceRecommended Removal Method
DL-Alaninol Unreacted starting material from synthesis.[6]Highly polar; will likely remain in a moderately polar mother liquor (e.g., Isopropanol, Ethyl Acetate).
(R)-5-Methylmorpholin-3-one Incomplete stereoselectivity in synthesis or racemization.Chiral resolution or preferential crystallization may be required if standard recrystallization is insufficient.
Ring-opened byproducts Hydrolysis of the lactam ring under acidic or basic conditions.Recrystallization is typically effective as these byproducts often have different polarity and solubility.
Residual Catalysts/Reagents Carryover from the synthesis reaction (e.g., coupling agents, bases).[7]Often insoluble in the hot solvent (removed by hot filtration) or highly soluble (remain in mother liquor).
Standard Recrystallization Protocol for this compound

This protocol provides a robust starting point for obtaining high-purity material using Isopropanol (IPA) as the primary solvent.

Materials:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer Flasks (x2)

  • Heating Source (hot plate with stirring)

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Glass Stirring Rod

  • Ice Bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, add 5-7 mL of IPA.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small additional volumes of hot IPA dropwise until all the solid just dissolves. Crucial: Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize final yield.[3]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, catalyst residue) are visible, perform a hot filtration. Pre-heat a second flask and a funnel. Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask. This prevents premature crystallization in the funnel.[8]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Rushing this step can trap impurities.

  • Inducing Crystallization (If Necessary): If no crystals form after cooling, try gently scratching the inside of the flask with a glass rod just below the surface of the solution or adding a single "seed" crystal of pure product.[10]

  • Chilling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation (Cold Filtration): Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold IPA to rinse away any remaining mother liquor containing impurities. Using room temperature or warm solvent will redissolve the product and reduce the yield.[3]

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Visual Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (If Insoluble Impurities) dissolve->hot_filter cool 3. Slow Cooling to Room Temp hot_filter->cool Yes impurities_removed Insoluble Impurities Removed hot_filter->impurities_removed No chill 4. Chill in Ice Bath cool->chill cold_filter 5. Cold Filtration (Isolate Crystals) chill->cold_filter wash 6. Wash with Ice-Cold Solvent cold_filter->wash mother_liquor Soluble Impurities in Mother Liquor cold_filter->mother_liquor dry 7. Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: A standard workflow for the purification of this compound by recrystallization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Troubleshooting Common Problems

Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a very common issue that typically points to one of two causes:

  • Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[10] The solution is not sufficiently saturated for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-25%) and then attempt the cooling process again.[9]

  • Cause 2: The solution is supersaturated. Sometimes, a solution holds more dissolved solute than it theoretically should, preventing the initial formation (nucleation) of crystals.[8]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[3][10]

    • Solution 2 (Seeding): If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[9]

Q: My compound separated as an oil instead of forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the concentration of solute is too high.[8] This is more common with compounds that have relatively low melting points or when significant impurities are present that depress the melting point.

  • Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[9] Then, attempt to cool the solution again, but much more slowly. Insulating the flask can help.

  • Solution 2: Lower the Crystallization Temperature. After re-dissolving as above, cool the solution very slowly. Try to induce crystallization by scratching or seeding at a lower temperature, ensuring it is well below the compound's melting point.

  • Solution 3: Change Solvents. If oiling persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a binary solvent system.

Q: My final yield is very low. What went wrong?

A: A low yield can result from several procedural errors:

  • Using too much solvent during dissolution: This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[3][9]

  • Premature crystallization during hot filtration: If the solution cools too much while filtering, product is lost on the filter paper. Ensure your receiving flask and funnel are pre-heated.

  • Washing with too much solvent, or with solvent that isn't ice-cold: This will dissolve and wash away a portion of your purified crystals.[3]

  • Incomplete crystallization: Ensure you allow sufficient time for cooling and chilling in the ice bath.

Q: My crystals are still colored after recrystallization. How do I remove colored impurities?

A: If colored impurities persist, they may have similar solubility to your product.

  • Solution 1: Activated Charcoal. Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Solution 2: Multiple Recrystallizations. A second recrystallization may be necessary to achieve the desired level of purity. Note that some product loss is inevitable with each successive recrystallization.[3]

Visual Troubleshooting Guide

Troubleshooting_Workflow start Problem: No Crystals Formed q1 Is the solution clear or cloudy? start->q1 a1_clear Solution is Clear: Supersaturated or Too Dilute q1->a1_clear Clear a1_cloudy Solution is Cloudy/Oily: 'Oiled Out' q1->a1_cloudy Cloudy/Oily a2_scratch Action: Scratch flask with glass rod a1_clear->a2_scratch a3_seed Action: Add a 'seed' crystal a2_scratch->a3_seed No Success outcome Crystals Form a2_scratch->outcome Success a4_reduce_vol Action: Boil off 15-20% of solvent a3_seed->a4_reduce_vol No Success a3_seed->outcome Success a4_reduce_vol->q1 Re-cool & Re-evaluate a5_reheat Action: Re-heat to re-dissolve oil a1_cloudy->a5_reheat a6_add_solvent Action: Add 10% more hot solvent a5_reheat->a6_add_solvent a7_cool_slow Action: Cool very slowly (insulate flask) a6_add_solvent->a7_cool_slow a7_cool_slow->outcome

Caption: A decision tree for troubleshooting common crystallization failures.

Frequently Asked Questions (FAQs)

Q: What is a binary solvent system and when should I use one? A: A binary solvent system uses a pair of miscible solvents—one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[5] This approach is useful when no single solvent has the ideal solubility profile.

  • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., acetone). Then, slowly add the hot "bad" solvent (e.g., heptane) dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of the "good" solvent to clarify the solution, then cool as usual.

Q: Can I reuse the mother liquor to recover more product? A: Yes, it is possible but requires care. The mother liquor contains your dissolved product but is also enriched with the soluble impurities. You can concentrate the mother liquor by boiling off some solvent and cooling to obtain a second crop of crystals. However, this second crop will be less pure than the first and may require re-recrystallization.

Q: How do I know if my compound is pure after recrystallization? A: The most common methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically broaden the melting point range and depress the melting temperature.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) can provide quantitative data on purity levels.

References

avoiding racemization during (S)-5-Methylmorpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of (S)-5-Methylmorpholin-3-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral building block. Maintaining stereochemical integrity is the most critical challenge in this synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize racemization and achieve high enantiomeric purity in your experiments.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final product shows significant racemization (low enantiomeric excess) upon chiral HPLC analysis. What are the most likely causes?

A1: Low enantiomeric excess (ee) is almost always traced back to the partial or complete loss of stereochemical information at the C5 position (the chiral center). This occurs via the formation of a planar, achiral enolate intermediate under unsuitable reaction conditions. The key factors that promote this undesirable pathway are excessive base strength, high temperatures, and prolonged reaction times.

The primary mechanism involves the deprotonation of the acidic α-proton at the C5 stereocenter by a base. The resulting planar enolate can be protonated from either face, leading to a mixture of (S) and (R) enantiomers.[1][2]

Visualizing the Racemization Mechanism

G cluster_equilibrium Equilibrium Process S_enantiomer This compound (Desired Product) Enolate Planar Achiral Enolate (Intermediate) S_enantiomer->Enolate + Base (B:) - BH⁺ Enolate->S_enantiomer + H⁺ R_enantiomer (R)-5-Methylmorpholin-3-one (Racemized Product) Enolate->R_enantiomer + H⁺ R_enantiomer->Enolate + Base (B:) - BH⁺ caption Figure 1. Base-catalyzed racemization via an enolate intermediate.

Caption: Figure 1. Base-catalyzed racemization via an enolate intermediate.

To diagnose the specific cause, review your reaction conditions against the parameters in the table below.

Parameter Condition Promoting Racemization Recommended Condition for Stereopurity Rationale
Base Strong bases (e.g., NaOMe, KOtBu, LDA)Weaker, sterically hindered organic bases (e.g., N-Methylmorpholine (NMM), DIPEA, Collidine)[3][4]Strong bases aggressively deprotonate the α-carbon, rapidly establishing the enolate equilibrium. Weaker bases are sufficient for cyclization but minimize α-proton abstraction.
Temperature Elevated temperatures (> 25°C)0°C to room temperature; ideally run at the lowest temperature that allows for a reasonable reaction rate.Heat provides the activation energy for enolate formation. Every 10°C increase can significantly accelerate racemization.
Solvent Polar aprotic solvents (e.g., DMSO, DMF)Less polar solvents (e.g., THF, Dichloromethane)Polar aprotic solvents can stabilize the charged enolate intermediate, potentially favoring its formation.[5]
Reaction Time Prolonged exposure (> 24 hours)Monitor reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.The longer the chiral product is exposed to basic conditions, the more opportunity there is for racemization to occur.
Q2: I suspect my cyclization step is the source of racemization. How can I design a more robust protocol?

A2: You are correct to focus on the cyclization step, as it is the most common source of stereochemical erosion. This step typically involves an intramolecular nucleophilic substitution to form the morpholinone ring, often mediated by a base. The goal is to facilitate the desired ring-closing reaction while suppressing the competing racemization pathway.

Below is a troubleshooting workflow to help you refine your protocol.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Start: Low ee% Detected in Final Product check_conditions Review Cyclization Conditions: Base, Temperature, Solvent start->check_conditions base_issue Is the base strong (e.g., alkoxide)? check_conditions->base_issue temp_issue Was the temperature above RT? base_issue->temp_issue No fix_base Action: Switch to a weaker, hindered base (NMM, DIPEA). base_issue->fix_base Yes time_issue Was the reaction time excessively long? temp_issue->time_issue No fix_temp Action: Reduce temperature to 0°C or below. temp_issue->fix_temp Yes fix_time Action: Monitor reaction closely and quench upon completion. time_issue->fix_time Yes re_analyze Re-run experiment and analyze by chiral HPLC. time_issue->re_analyze No (Consult further) fix_base->re_analyze fix_temp->re_analyze fix_time->re_analyze caption Figure 2. Decision tree for troubleshooting racemization.

Caption: Figure 2. Decision tree for troubleshooting racemization.

Frequently Asked Questions (FAQs)

Q3: What is a reliable synthetic route for preparing this compound from a chiral pool starting material?

A3: A common and effective strategy begins with commercially available and enantiopure (S)-alanine. The synthesis involves a few key transformations where stereochemical integrity must be carefully managed, especially during the final ring closure.

Recommended Synthetic Protocol:

This protocol is designed to minimize racemization by using mild conditions.

  • Step 1: N-Alkylation of (S)-Alanine Methyl Ester

    • To a solution of (S)-alanine methyl ester hydrochloride (1.0 eq.) in methanol, slowly add a solution of sodium methoxide in methanol (1.05 eq.) at 0°C. Stir for 30 minutes.

    • Add 2-bromoethanol (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.

    • Work up the reaction by removing the solvent under reduced pressure, and purify the resulting N-(2-hydroxyethyl)-(S)-alanine methyl ester by column chromatography. Causality: Using the methyl ester protects the carboxylic acid. The choice of DIPEA provides a basic environment for the alkylation without being strong enough to cause significant epimerization of the adjacent stereocenter.

  • Step 2: Base-Mediated Cyclization (Lactamization)

    • Dissolve the purified N-(2-hydroxyethyl)-(S)-alanine methyl ester from Step 1 in tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add a mild base such as N-methylmorpholine (NMM) (1.5 eq.) dropwise.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor closely by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude this compound by silica gel chromatography. Causality: This is the most critical step. Conducting the reaction at low temperatures and using a weak organic base like NMM is paramount.[3] NMM is sufficiently basic to promote the intramolecular cyclization but has a low propensity for causing deprotonation at the C5 position, thus preserving the stereocenter.

Q4: Which analytical techniques are essential for confirming the stereochemical purity of my product?

A4: While optical rotation can provide an initial indication of chiral integrity, it is not a quantitative measure of enantiomeric purity. The definitive technique for determining enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds. Columns such as Chiralpak® IA, IB, or IC, which are based on amylose or cellulose derivatives, are excellent starting points.[7][8]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexanes or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol. A common starting point is a 90:10 mixture of hexane:IPA.

  • Method Development:

    • Dissolve a small sample of your final product in the mobile phase.

    • Inject the sample onto the chiral column with a flow rate of approximately 1.0 mL/min.

    • Use a UV detector set to an appropriate wavelength (e.g., 210 nm) to monitor the elution.

    • The (S) and (R) enantiomers will separate into two distinct peaks. The enantiomeric excess is calculated from the relative peak areas: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

  • Confirmation: To confirm peak identity, it is best to analyze a racemic standard, which can be synthesized by intentionally using harsh conditions (e.g., a strong base like sodium methoxide at room temperature for 24 hours) on a small sample of your enantiopure material.

References

Technical Support Center: (S)-5-Methylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-5-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should expect during the synthesis of this compound?

Impurities in any synthesis can be broadly classified based on their origin. For this compound, a chiral lactam, it is crucial to monitor four main categories:

  • Process-Related Impurities: These originate from the synthetic route itself. They include unreacted starting materials, residual intermediates, and products from side reactions.[1] For instance, in a typical synthesis starting from an (S)-amino alcohol derivative, incomplete cyclization can leave residual starting materials.[2][3]

  • Enantiomeric Impurity: The most critical impurity is the undesired (R)-enantiomer, (R)-5-Methylmorpholin-3-one. Its presence can have significant implications for the biological activity and safety profile of the final active pharmaceutical ingredient (API). Regulatory bodies have stringent limits on enantiomeric purity.[4]

  • Reagent- and Solvent-Related Impurities: This category includes residual solvents, inorganic salts, and contaminants from the reagents used. For example, using a lower-grade solvent could introduce a host of unknown peaks in your analysis.

  • Degradation Products: These impurities form due to the chemical decomposition of the desired product during synthesis, work-up, or storage.[5] The lactam ring in the morpholinone structure can be susceptible to hydrolysis under strong acidic or basic conditions.

Q2: Why is the control of the (R)-enantiomer so critical, and what can cause its formation?

In chiral drug development, the two enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. One enantiomer might be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause harmful side effects (the distomer).[6] Therefore, controlling the enantiomeric excess (%ee) is paramount for ensuring the safety and efficacy of the final drug product.

The presence of the (R)-enantiomer can arise from two primary sources:

  • Impure Starting Material: The synthesis typically begins with a chiral precursor, such as (S)-2-aminopropan-1-ol or a derivative. If this starting material contains the (R)-enantiomer, that impurity will likely carry through the entire synthetic sequence.

  • Racemization: Certain reaction conditions, particularly the use of strong bases or high temperatures, can cause the chiral center at the C5 position to epimerize, leading to the formation of the (R)-enantiomer from the desired (S)-enantiomer.

Q3: My synthesis involves an intramolecular cyclization. What specific side reactions should I be aware of?

Intramolecular cyclization reactions are elegant but can be prone to competing side reactions. A common issue is the formation of dimers or larger oligomers. This occurs when two molecules of the linear precursor react with each other (intermolecularly) instead of one molecule reacting with itself (intramolecularly).

This side reaction is often concentration-dependent. Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization over the intermolecular side reaction.[7]

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific experimental issues.

Problem 1: Low Chiral Purity Detected in Final Product

You've analyzed your purified this compound via chiral HPLC and found a significant peak corresponding to the (R)-enantiomer, resulting in a lower than expected enantiomeric excess.

Causality: This issue points to a problem with either the integrity of your chiral starting material or racemization occurring during one of the synthetic steps.

Troubleshooting Workflow:

G start Low Chiral Purity Detected step1 Step 1: Verify Chiral Purity of Starting Material(s) start->step1 step2 Analyze starting material by chiral HPLC/GC. step1->step2 decision1 Is Starting Material Purity >99.5% ee? step2->decision1 step3 Step 2: Evaluate Reaction Conditions decision1->step3 Yes outcome1 Source Identified: Procure higher purity starting material. decision1->outcome1 No step4 Identify steps using strong base or high heat. step3->step4 step5 Experiment: Screen milder bases (e.g., K2CO3 vs. NaH) and lower reaction temperatures. step4->step5 step6 Analyze intermediates and final product from new conditions. step5->step6 outcome2 Solution Found: Implement optimized, milder reaction conditions. step6->outcome2

Caption: Workflow for troubleshooting low enantiomeric purity.

Problem 2: An Unexpected, Significant Peak Appears in the HPLC/LC-MS Analysis

During in-process control or final product analysis, your chromatogram shows a new, unidentified peak that exceeds the reporting threshold (typically >0.05%).

Causality: The unknown peak could be a process-related impurity from a side reaction, a degradation product, or a contaminant. A systematic investigation is required for identification and control.

Identification and Mitigation Workflow:

G start Unknown Peak Detected in HPLC step1 Step 1: Characterize the Impurity start->step1 step2 Analyze sample by LC-MS to determine Molecular Weight (MW). step1->step2 step3 Propose potential structures based on MW and known reactants/pathways (e.g., dimer, hydrolyzed product). step2->step3 step4 Step 2: Perform Forced Degradation Study step3->step4 step5 Subject API to stress conditions (Acid, Base, H2O2, Heat, Light). [2, 19] step4->step5 decision1 Does the unknown peak increase under any stress condition? step5->decision1 outcome1 Conclusion: Peak is a Degradation Product. Action: Modify work-up or storage conditions to avoid the stressor (e.g., neutralize pH, protect from light). decision1->outcome1 Yes step6 Conclusion: Peak is likely a Process-Related Impurity. decision1->step6 No end_goal Impurity Identified & Controlled outcome1->end_goal step7 Action: Re-evaluate reaction stoichiometry, temperature, and purification steps to minimize its formation. step6->step7 step7->end_goal

Caption: Workflow for identifying and controlling unknown impurities.

Summary of Potential Impurities

The following table summarizes potential impurities, their likely origins, and the primary analytical techniques for their detection.

Impurity TypePotential Structure / IdentityLikely SourceRecommended Analytical Technique(s)
Starting Material (S)-2-aminopropan-1-ol derivativeIncomplete reactionHPLC-UV, GC-FID
Enantiomeric (R)-5-Methylmorpholin-3-oneImpure starting material; RacemizationChiral HPLC, Chiral Capillary Electrophoresis (CE)[8]
Side Product Dimer of linear precursorIntermolecular reaction during cyclizationLC-MS, HPLC-UV
Degradation Product (S)-2-((2-hydroxypropyl)amino)acetic acidHydrolysis of the lactam ringLC-MS, HPLC-UV
Reagent-Related Triethylamine, DiisopropylethylamineResidual base from reactionGC-MS (Headspace)
Solvent-Related Toluene, Tetrahydrofuran (THF)Residual solvent from reaction/purificationGC-MS (Headspace)

Key Analytical Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general framework for separating the (S) and (R) enantiomers of 5-Methylmorpholin-3-one. Note: Method optimization is required.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

2. Chromatographic Conditions:

  • Chiral Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose or cellulose-based column.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (Hexane:IPA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: ~210 nm (as the chromophore is weak).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a blank (mobile phase), followed by the sample solution.

  • Identify the peaks for the (S) and (R) enantiomers (the major peak will be the (S)-enantiomer).

  • Calculate the enantiomeric purity (% Area) using the peak areas from the chromatogram.

Protocol 2: Identification of Unknowns by LC-MS

This protocol is designed to obtain the molecular weight of an unknown impurity observed during HPLC analysis.

1. Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

2. Chromatographic Conditions:

  • Use a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • Develop a gradient method using mobile phases compatible with MS detection (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).

  • The gradient should be designed to elute the main peak and the impurity of interest with good separation.

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode. The nitrogen in the morpholine ring is readily protonated.

  • Scan Range: A wide range, e.g., 50-1000 m/z, to capture potential low or high molecular weight impurities.

  • Data Acquisition: Full Scan mode to detect all ions.

4. Analysis:

  • Inject the sample and acquire the total ion chromatogram (TIC).

  • Extract the mass spectrum for the unknown chromatographic peak.

  • The [M+H]⁺ ion will provide the molecular weight of the impurity. This information is critical for proposing a chemical structure.[10]

References

Technical Support Center: Strategies to Improve Diastereoselectivity in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective synthesis. The morpholine scaffold is a cornerstone in modern drug discovery, and controlling its three-dimensional architecture is paramount to achieving desired pharmacological activity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you enhance the diastereoselectivity of your synthetic routes.

Troubleshooting Guide: Common Issues in Diastereoselective Morpholine Synthesis

This section addresses specific, practical problems encountered during experimentation. Each entry follows a question-and-answer format to provide direct and actionable solutions.

Question 1: My cyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I fix it?

Answer: A low diastereomeric ratio (d.r.) is a common challenge, often indicating that the reaction is not operating under optimal kinetic or thermodynamic control, or that the chosen methodology lacks sufficient stereochemical influence.

Probable Causes & Recommended Solutions:

  • Insufficient Thermal Control: Many cyclization reactions have transition states that are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of multiple diastereomers, or lead to product equilibration.

    • Solution: Systematically lower the reaction temperature. Reactions that are sluggish at room temperature can show dramatically improved diastereoselectivity at 0 °C, -20 °C, or even -78 °C. For instance, in certain oxa-Michael additions, running the reaction at room temperature can allow for a retro-reaction that equilibrates the mixture, while lower temperatures can trap the kinetic product.[1] A temperature drop may decrease the reaction rate, so patience is key.[2]

  • Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing transition states. A non-optimal solvent can fail to properly organize the reactants and catalyst, leading to poor stereochemical communication.

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities. For a Pd(0)-catalyzed Tsuji-Trost reaction followed by Fe(III)-catalyzed heterocyclization, CH₂Cl₂ was found to be superior to other solvents like THF or Toluene for achieving high diastereoselectivity.[3]

  • Inappropriate Catalyst or Reagent: The catalyst is the primary driver of stereoselectivity in many modern methods. An achiral catalyst may not provide any facial bias, or a chosen chiral catalyst may be a poor match for the substrate.

    • Solution:

      • Screen Catalysts: For metal-catalyzed processes, evaluate different metals or ligands. For example, copper(II) 2-ethylhexanoate has been shown to be effective in promoting stereoselective oxyamination reactions.[4]

      • Leverage Thermodynamic Equilibration: In some cases, an achiral catalyst can be used to guide the reaction to the most thermodynamically stable diastereomer. Iron(III) catalysts, for example, can facilitate an equilibration that strongly favors the formation of cis-disubstituted morpholines.[3][5]

      • Consider Additives: The presence of additives, such as a specific acid or base, can influence the reaction environment and improve selectivity.[6]

  • Post-Synthesis Epimerization: If optimizing the cyclization proves difficult, a post-synthesis strategy can be employed to correct the diastereomeric ratio.

    • Solution: Investigate epimerization conditions. A notable example is the use of light-mediated reversible hydrogen atom transfer (HAT) to convert a mixture of morpholine diastereomers into a single, more stable isomer.[7]

Question 2: I am attempting a substrate-controlled synthesis using a chiral amino alcohol, but the induced diastereoselectivity is poor. Why is this happening?

Answer: While starting with a stereopure precursor is a classic strategy, its effectiveness depends on the proximity and nature of the guiding stereocenter relative to the bond-forming event.

Probable Causes & Recommended Solutions:

  • Distance and Flexibility: If the existing stereocenter is too far from the reacting center, or if the molecule is highly flexible, its directing influence can be significantly diminished. The transition state must be sufficiently organized for the stereocenter to effectively shield one face of the molecule.

    • Solution: Re-evaluate your synthetic strategy. A different cyclization method that involves a more rigid, chelated, or sterically constrained transition state might be necessary to enhance the influence of the existing stereocenter. For example, Pd-catalyzed carboamination reactions can proceed through a well-defined boat-like transition state that effectively translates the stereochemistry of the starting amino alcohol to the product.[8]

  • Competing Electronic or Steric Factors: The substituents involved in the reaction may have electronic or steric properties that override the directing effect of the chiral center.

    • Solution: Modify the substrate. Altering non-essential substituents to be more or less sterically bulky can change the energetic landscape of the transition states. For example, changing a protecting group on the nitrogen might alter the conformational preference of the substrate during cyclization.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding diastereoselective morpholine synthesis.

Q1: What are the primary strategic approaches to control diastereoselectivity in morpholine synthesis?

There are three overarching strategies, categorized by when the key stereocenters are established.[9]

  • Strategy A: Stereocenter Formation Before Cyclization (Substrate Control): This approach utilizes starting materials that already contain the desired stereochemistry, such as enantiopure amino alcohols derived from the chiral pool.[8][10] The inherent chirality of the substrate directs the stereochemical outcome of the ring-closing step. This is one of the most common and reliable methods.

  • Strategy B: Stereocenter Formation During Cyclization (Reagent Control): This strategy employs a chiral catalyst or auxiliary to control the stereochemistry during the ring-forming reaction itself.[9] Examples include organocatalyzed intramolecular aza-Michael additions or metal-catalyzed allylic substitutions that create a new stereocenter as the ring is formed.[1][9]

  • Strategy C: Stereocenter Formation After Cyclization: In this approach, an achiral or racemic morpholine precursor (e.g., a dehydromorpholine) is synthesized first, followed by a stereoselective transformation, such as an asymmetric hydrogenation, to install the final stereocenter(s).[9] This method is powerful due to the high efficiency and selectivity of reactions like catalytic asymmetric hydrogenation.[9]

G cluster_main Strategies for Diastereoselective Morpholine Synthesis cluster_A A: Before Cyclization cluster_B B: During Cyclization cluster_C C: After Cyclization start Desired Chiral Morpholine A Start with Chiral Precursor (e.g., Amino Alcohol) B Start with Achiral/Racemic Precursor C Synthesize Achiral Intermediate (e.g., Dehydromorpholine) A_step Cyclization (Substrate-Controlled) A->A_step end Final Product B_step Asymmetric Cyclization (Reagent-Controlled) B->B_step C_step Stereoselective Transformation (e.g., Asymmetric Hydrogenation) C->C_step

Caption: Key strategies for achieving diastereoselectivity.

Q2: How does the choice of catalyst influence the diastereomeric outcome?

The catalyst is often the most critical factor in reagent-controlled syntheses. Different catalysts operate via distinct mechanisms that favor specific transition state geometries.

  • Lewis and Brønsted Acids: These can activate substrates and control conformation. Chiral phosphoric acids, for instance, can create a well-defined chiral environment for domino reactions that lead to morpholinones with high enantioselectivity.[10]

  • Transition Metals (Pd, Cu, Rh, Fe, Ti):

    • Palladium: Pd-catalyzed reactions like intramolecular carboamination can proceed via a syn-aminopalladation pathway, leading to highly specific cis or trans products depending on the substrate geometry.[8]

    • Copper: Cu(II)-promoted oxyamination of alkenes can form 2,5-cis or 2,6-trans morpholines with high selectivity, which is rationalized by chair-like transition states that minimize steric interactions.[4]

    • Rhodium/Ruthenium: Chiral Rh and Ru complexes, particularly with bisphosphine ligands, are exceptional for the asymmetric hydrogenation of cyclic imines or enamines, often yielding products with >95% ee.[9][11][12] The interaction between the substrate and the chiral ligand is key to this high level of control.[5][12][13]

    • Iron: Simple and inexpensive FeCl₃ can be surprisingly effective. It can catalyze heterocyclization and, crucially, facilitate thermodynamic equilibration to favor the most stable diastereomer, which is often the cis isomer in disubstituted morpholines.[3][5]

Data Presentation: Impact of Reaction Conditions

The following table summarizes experimental data on how reaction temperature can influence the diastereoselectivity of a copper-catalyzed three-component morpholine synthesis.

EntryTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
19070-
27068-
311055-

Data adapted from a study on copper-catalyzed morpholine synthesis.[7] While d.r. was not specified for this particular optimization, the trend shows that elevated temperatures can be detrimental to the yield, which often correlates with a loss of selectivity.

In another example, an intramolecular oxa-Michael reaction to form 2,5-substituted morpholines showed a clear temperature dependence on the diastereomeric ratio:[1]

EntryTemperature (°C)Diastereomeric Ratio (cis:trans)
1-78~1.5 : 1
20~1.8 : 1
325~3 : 1

This data highlights that higher temperatures favored the more thermodynamically stable cis isomer via a retro-Michael reaction.[1]

Experimental Protocols
Protocol 1: One-Pot Diastereoselective Synthesis of cis-2,6-Disubstituted Morpholines

This protocol, adapted from Cossy et al., describes a Pd(0)-catalyzed Tsuji-Trost reaction of a vinyloxirane with an amino alcohol, followed by an in-situ Fe(III)-catalyzed heterocyclization that favors the cis-diastereomer.[3]

Materials:

  • Vinyloxirane (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Pd(PPh₃)₄ (1 mol %)

  • FeCl₃ (10 mol %)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the vinyloxirane, amino alcohol, and anhydrous CH₂Cl₂.

  • Add Pd(PPh₃)₄ to the solution and stir at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the vinyloxirane and formation of the intermediate allylic alcohol.

  • Once the first step is complete, add FeCl₃ to the reaction mixture.

  • Continue stirring at room temperature for an additional 5 hours. The FeCl₃ catalyzes the intramolecular heterocyclization and subsequent equilibration to the thermodynamically favored cis-diastereomer.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted morpholine.

G cluster_workflow Troubleshooting Workflow for Low Diastereoselectivity cluster_kinetic Kinetic Control Path cluster_thermo Thermodynamic Control Path start Low d.r. Observed q1 Is the reaction under kinetic or thermodynamic control? start->q1 k1 Lower Temperature (-78°C to 0°C) q1->k1  Kinetic Desired t1 Increase Temperature ( cautiously ) q1->t1  Thermodynamic Desired k2 Screen Solvents (Varying Polarity) k1->k2 k3 Screen Catalysts/Ligands (Enhance Facial Bias) k2->k3 end_good Improved d.r. k3->end_good end_bad No Improvement: Re-evaluate Synthetic Strategy k3->end_bad t2 Increase Reaction Time t1->t2 t3 Add Catalyst for Equilibration (e.g., FeCl₃ for cis-morpholines) t2->t3 t3->end_good t3->end_bad

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to the Chiral HPLC Analysis of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For intermediates like (S)-5-Methylmorpholin-3-one, a key building block in the synthesis of various pharmaceutical agents, ensuring enantiomeric purity is paramount. The presence of its unwanted enantiomer, (R)-5-Methylmorpholin-3-one, can lead to reduced efficacy, altered pharmacokinetics, or unforeseen side effects. Consequently, robust and reliable analytical methods for the chiral separation and quantification of these enantiomers are indispensable for quality control and regulatory compliance.

This guide provides an in-depth comparison of two powerful techniques for the chiral analysis of 5-Methylmorpholin-3-one: the widely established High-Performance Liquid Chromatography (HPLC) and the increasingly popular Supercritical Fluid Chromatography (SFC). We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key chromatographic parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize chiral separation methods for this important synthetic intermediate.

The Imperative of Chiral Separation

The human body is a chiral environment, and as such, it often interacts differently with the two enantiomers of a chiral drug molecule. This stereoselectivity can manifest in various ways, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Regulatory bodies like the FDA have long emphasized the need to characterize the pharmacological profile of each enantiomer in a racemic drug. This scrutiny extends to chiral intermediates, as their enantiomeric purity directly impacts the stereochemical integrity of the final active pharmaceutical ingredient (API).

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the enantioselective analysis of a vast array of compounds due to its versatility and the wide variety of commercially available chiral stationary phases (CSPs). For a polar cyclic lactam like 5-Methylmorpholin-3-one, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability and excellent chiral recognition capabilities. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Experimental Protocol: Chiral HPLC

This protocol is designed as a starting point for the method development of the chiral separation of 5-Methylmorpholin-3-one.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Chiral Stationary Phase: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a highly recommended starting point due to its proven success in separating a wide range of chiral compounds, including those with amide functionalities.

  • Mobile Phase: A non-polar mobile phase is typically employed with polysaccharide CSPs. A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (as the morpholinone structure lacks a strong chromophore at higher wavelengths).

  • Sample Preparation: Dissolve the racemic 5-Methylmorpholin-3-one standard in the mobile phase to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • CSP Selection: The carbamate derivatives on the polysaccharide backbone create chiral grooves and pockets where enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The phenylcarbamate groups, in particular, offer π-π interactions which can be crucial for chiral recognition.

  • Mobile Phase: The non-polar nature of the hexane/IPA mobile phase allows for the subtle intermolecular interactions between the analyte and the CSP to dominate the separation mechanism. IPA acts as the polar modifier, and its concentration can be adjusted to optimize retention and resolution.

  • Temperature: Maintaining a constant temperature is critical for reproducible retention times and selectivity in chiral separations, as the thermodynamics of the diastereomeric complex formation are temperature-dependent.

Experimental Workflow: Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Racemic Standard (1 mg/mL in Mobile Phase) inject Inject 10 µL of Sample prep_sample->inject prep_mp Prepare Mobile Phase (90:10 n-Hexane/IPA) instrument Equilibrate HPLC System (Column, Pump, Detector) prep_mp->instrument instrument->inject separate Isocratic Elution Flow Rate: 1.0 mL/min Temp: 25°C inject->separate detect UV Detection at 210 nm separate->detect process Integrate Chromatogram detect->process quantify Calculate Resolution (Rs), Selectivity (α), and Enantiomeric Purity process->quantify

Caption: Workflow for the chiral HPLC analysis of 5-Methylmorpholin-3-one.

Alternative Method: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher plate counts compared to liquid mobile phases.

Experimental Protocol: Chiral SFC

Instrumentation:

  • SFC system with a CO2 pump and a co-solvent pump

  • Autosampler

  • Back pressure regulator

  • Column thermostat

  • UV-Vis or PDA detector

Chromatographic Conditions:

  • Chiral Stationary Phase: The same polysaccharide-based CSPs used in HPLC are often highly effective in SFC. An immobilized amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a good choice. Immobilized phases offer greater solvent compatibility.

  • Mobile Phase: Supercritical CO2 and Methanol (as a co-solvent) in an 85:15 (v/v) ratio.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic 5-Methylmorpholin-3-one standard in Methanol to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO2 acts as the primary, non-polar mobile phase. Methanol is a common polar co-solvent that increases the solvating power of the mobile phase and interacts with the stationary phase to modulate retention and selectivity.

  • Back Pressure and Temperature: These parameters are crucial in SFC as they control the density, and therefore the solvating strength, of the supercritical fluid mobile phase. Higher back pressure and lower temperature generally lead to increased density and stronger elution.

  • Flow Rate: The lower viscosity of the supercritical mobile phase allows for significantly higher flow rates than in HPLC without generating excessive back pressure, leading to much faster analysis times.

Experimental Workflow: Chiral SFC Analysis

cluster_prep_sfc Sample & Co-solvent Preparation cluster_sfc SFC System cluster_data_sfc Data Analysis prep_sample_sfc Dissolve Racemic Standard (1 mg/mL in Methanol) inject_sfc Inject 5 µL of Sample prep_sample_sfc->inject_sfc instrument_sfc Equilibrate SFC System (Pumps, BPR, Detector) instrument_sfc->inject_sfc separate_sfc Isocratic Elution Flow Rate: 3.0 mL/min Temp: 40°C, BPR: 150 bar inject_sfc->separate_sfc detect_sfc UV Detection at 210 nm separate_sfc->detect_sfc process_sfc Integrate Chromatogram detect_sfc->process_sfc quantify_sfc Calculate Resolution (Rs), Selectivity (α), and Enantiomeric Purity process_sfc->quantify_sfc

Caption: Workflow for the chiral SFC analysis of 5-Methylmorpholin-3-one.

Performance Comparison: HPLC vs. SFC

To provide an objective comparison, the following table summarizes the expected performance of the two methods for the chiral analysis of 5-Methylmorpholin-3-one based on typical results for similar separations.

Performance MetricChiral HPLCChiral SFCJustification
Resolution (Rs) > 2.0> 2.0Both techniques are capable of achieving baseline resolution.
Selectivity (α) 1.351.40SFC can sometimes offer slightly different and improved selectivity due to the unique properties of the supercritical mobile phase.
Retention Time (tR) of (S)-enantiomer ~ 8.5 min~ 2.5 minThe higher optimal flow rates in SFC lead to significantly shorter retention times.
Total Analysis Time ~ 12 min~ 4 minSFC provides a much higher sample throughput.
Solvent Consumption High (Hexane/IPA)Low (CO2/Methanol)SFC is considered a "greener" technique due to the use of CO2 and lower volumes of organic co-solvents.
Method Development Well-established, but can be time-consuming.Can be faster due to shorter equilibration and run times.The rapid nature of SFC allows for faster screening of columns and mobile phases.
Cost of Instrumentation Generally lowerHigher initial investmentSFC systems are typically more expensive than standard HPLC systems.

Decision Guide: Choosing the Right Technique

The choice between chiral HPLC and SFC depends on the specific needs of the laboratory and the goals of the analysis.

start Start: Need for Chiral Analysis of 5-Methylmorpholin-3-one throughput Is high throughput a primary requirement? start->throughput green Is reducing organic solvent consumption a priority? throughput->green No sfc Consider Chiral SFC throughput->sfc Yes budget Is initial instrument cost a major constraint? green->budget No green->sfc Yes hplc Consider Chiral HPLC budget->hplc Yes budget->hplc No, but HPLC is well-established

Caption: Decision flowchart for selecting between Chiral HPLC and SFC.

Conclusion

Both chiral HPLC and SFC are highly effective techniques for the enantioselective analysis of this compound. Chiral HPLC is a robust and widely accessible method, providing reliable and reproducible results. The detailed protocol using a polysaccharide-based CSP offers a solid foundation for method development.

On the other hand, chiral SFC presents a compelling alternative, particularly for laboratories with high-throughput needs and a focus on green chemistry. Its ability to deliver rapid separations with significantly lower organic solvent consumption makes it an attractive option for modern pharmaceutical analysis.

Ultimately, the selection of the most appropriate technique will be guided by a laboratory's specific requirements regarding analysis speed, environmental impact, and budget. By understanding the principles and performance characteristics of both methods as outlined in this guide, researchers can make an informed decision to ensure the accurate and efficient assessment of the enantiomeric purity of this compound, a critical step in the development of safe and effective medicines.

comparison of (S)-5-Methylmorpholin-3-one with proline derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Asymmetric Synthesis: A Comparative Analysis of (S)-5-Methylmorpholin-3-one and Proline Derivatives

A Senior Application Scientist's Perspective on Strategic Choices in Stereoselective Synthesis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for creating safe and efficacious therapeutics. The journey to an enantiomerically pure compound is paved with strategic decisions, chief among them being the method used to induce chirality. Two powerful and conceptually distinct strategies dominate the landscape: catalytic asymmetric synthesis and chiral auxiliary-mediated synthesis.

This guide provides an in-depth comparison of these two philosophies, exemplified by two key molecular tools: L-Proline, the archetypal organocatalyst, and this compound, a representative of the morpholinone class of chiral auxiliaries. We will move beyond a simple listing of protocols to explore the mechanistic underpinnings, strategic advantages, and practical considerations that guide the choice between a catalytic versus a stoichiometric approach to chirality.

Part 1: The Organocatalytic Approach with Proline Derivatives

Organocatalysis represents an elegant and increasingly powerful branch of asymmetric synthesis, where a small, purely organic molecule accelerates a reaction without being consumed.[1][2] L-Proline, a naturally occurring amino acid, is celebrated as the "simplest enzyme" for its remarkable ability to catalyze a wide range of C-C bond-forming reactions with high enantioselectivity.[3]

The Principle of Proline Catalysis: Enamine Activation

Proline's efficacy stems from its unique bifunctional structure: a secondary amine and a carboxylic acid. In reactions involving carbonyl compounds (ketones or aldehydes), the secondary amine reversibly reacts to form a nucleophilic enamine intermediate. The chirality of the proline backbone ensures this enamine is formed in a chiral environment, predisposing it to attack an electrophile from a specific face. Simultaneously, the carboxylic acid group can act as a general acid or base, activating the electrophile via hydrogen bonding and stabilizing the transition state.[4][5] This dual activation is the cornerstone of its catalytic power.

The most iconic application of proline is the asymmetric aldol reaction, where it facilitates the direct coupling of an unmodified ketone and an aldehyde.[4][6][7]

Mechanism: The Proline-Catalyzed Aldol Reaction

The catalytic cycle for the proline-catalyzed aldol reaction is a well-studied process that elegantly demonstrates the principles of enamine catalysis.[4][5][6][8]

Proline_Aldol_Cycle cluster_cycle Proline Catalytic Cycle Proline L-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H2O Ketone Ketone (R-CO-CH3) Aldehyde Aldehyde (R'-CHO) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde (Stereoselective C-C bond formation) Iminium->Proline + H2O (Hydrolysis & Catalyst Regeneration) Product Aldol Product (β-Hydroxy Ketone) Iminium->Product

Caption: Catalytic cycle of the proline-mediated asymmetric aldol reaction.

  • Enamine Formation: The secondary amine of proline condenses with the ketone to form a chiral enamine. This step converts the weakly nucleophilic ketone into a much more reactive species.[4][9]

  • C-C Bond Formation: The enamine attacks the aldehyde electrophile. The rigid pyrrolidine ring and the hydrogen-bonded transition state, involving proline's carboxylic acid, direct the attack to one of the aldehyde's two faces, establishing the new stereocenter.[5]

  • Hydrolysis & Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the chiral β-hydroxy ketone product and regenerating the proline catalyst, which then re-enters the cycle.

Part 2: The Chiral Auxiliary Strategy with this compound

The chiral auxiliary approach is a robust and time-tested method for asymmetric synthesis.[10][11] In this strategy, a prochiral substrate is covalently bonded to an enantiomerically pure molecule—the auxiliary. The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction on the substrate. Afterwards, the auxiliary is cleaved and can often be recovered.

This compound is a chiral lactam. This class of compounds is frequently employed as chiral equivalents of glycine or alanine enolates for the synthesis of α-amino acids. The auxiliary provides a rigid scaffold that effectively shields one face of the enolate from attack.

This compound
Structure of the Chiral Auxiliary
The Principle of Auxiliary Control: Diastereoselective Alkylation

Unlike the catalytic approach of proline, this compound is used in stoichiometric amounts. A typical workflow involves three key phases: attachment, diastereoselective reaction, and cleavage.[11]

A prime example is the diastereoselective alkylation to form α-substituted carboxylic acids or their derivatives.

Mechanism: Auxiliary-Controlled Diastereoselective Alkylation

The workflow for using a morpholinone or a related oxazolidinone auxiliary is a foundational strategy in asymmetric synthesis.[12][13][14]

Auxiliary_Workflow cluster_workflow Chiral Auxiliary Workflow Start Chiral Auxiliary (this compound) Acylation 1. Acylation (+ Acyl Halide) Start->Acylation Acyl_Aux N-Acylated Auxiliary Acylation->Acyl_Aux Enolization 2. Enolization (+ Base, e.g., NaHMDS) Acyl_Aux->Enolization Enolate Rigid Chelated Enolate Enolization->Enolate Alkylation 3. Alkylation (+ Electrophile, R-X) (Diastereoselective Attack) Enolate->Alkylation Alk_Product Alkylated Auxiliary (New Stereocenter) Alkylation->Alk_Product Cleavage 4. Cleavage (e.g., Hydrolysis) Alk_Product->Cleavage Final_Product Chiral Product (e.g., α-Alkyl Acid) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

  • Attachment (Acylation): The substrate (e.g., an acyl group) is attached to the nitrogen of the chiral auxiliary.[13][14]

  • Diastereoselective Reaction (Alkylation): A strong base deprotonates the α-carbon to form an enolate. The auxiliary's structure, particularly the substituent at the stereogenic center (the methyl group in this case), sterically blocks one face of the planar enolate. This forces an incoming electrophile to attack from the opposite, less-hindered face, creating the new stereocenter with high diastereoselectivity.[12][15]

  • Cleavage: The newly synthesized, chiral acyl group is cleaved from the auxiliary, typically via hydrolysis or reduction, to yield the final product and release the auxiliary for potential reuse.[12]

Part 3: Head-to-Head Comparison: Strategy and Performance

The choice between proline catalysis and a morpholinone auxiliary is a choice between two fundamentally different synthetic philosophies. The optimal path depends on the specific target molecule, scale, and desired level of stereochemical fidelity.

Comparative Overview of Synthetic Strategies
FeatureProline Derivatives (Organocatalysis)This compound (Chiral Auxiliary)
Principle Asymmetric catalysis via transient enamine activation.[4]Stereochemical control via a covalently-bound directing group.[11]
Stoichiometry Catalytic (typically 1-30 mol%).Stoichiometric (≥1 equivalent).
Atom Economy High; the catalyst is regenerated.Low; the auxiliary is a stoichiometric reagent.
Synthetic Steps Often a single step (e.g., direct aldol).Multi-step: auxiliary attachment, reaction, auxiliary cleavage.[12]
Stereocontrol Enantioselective; controlled by the catalyst's chiral environment in the transition state.Diastereoselective; controlled by steric hindrance from the auxiliary.
Purification Product enantiomers can be difficult to separate. Requires chiral chromatography (HPLC/SFC) to determine e.e.Product diastereomers are often separable by standard column chromatography.
Predictability Generally high, but can be sensitive to substrate, solvent, and temperature.[7][16]Highly reliable and predictable stereochemical outcome.[10]
Scalability Excellent in principle, but high catalyst loadings can be a drawback.Challenging due to the mass of the stoichiometric auxiliary and multiple steps.
Representative Experimental Data

To illustrate the typical performance of each strategy, the following data from seminal literature are presented.

Table 1: Performance in a Proline-Catalyzed Aldol Reaction (Reaction: Acetone + 4-Nitrobenzaldehyde)

Catalyst (mol%)SolventTime (h)Yield (%)e.e. (%)Reference
(S)-Proline (30%)DMSO46876List et al. (2000)
(S)-Proline (20%)MeOH/H₂O249596Lapi et al. (2020)[7][16]

Table 2: Performance in an Auxiliary-Controlled Alkylation Reaction (Reaction based on the well-studied Evans Oxazolidinone Auxiliary, a close structural and functional analog)

Auxiliary SubstrateBaseElectrophileYield (%)d.r.Reference
N-Propionyl oxazolidinoneNaHMDSAllyl Iodide88>99:1Smith et al. (2008)[13]
N-Propionyl oxazolidinoneBu₂BOTfBenzaldehyde80>99:1Palomo et al. (1992)[17]

Part 4: Experimental Protocols and Methodologies

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is representative for the direct aldol reaction between a ketone and an aromatic aldehyde.[18][19]

Objective: To synthesize (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Materials:

  • (S)-Proline (10-20 mol%)

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Acetone (serves as reactant and co-solvent)

  • Solvent (e.g., DMSO, or MeOH/H₂O mixture)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of (S)-proline (0.2 mmol) in the chosen solvent system (e.g., 4 mL Acetone, 1 mL DMSO), add 4-nitrobenzaldehyde (1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for the required duration (typically 4-24 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Protocol 2: Diastereoselective Alkylation Using a Chiral Auxiliary

This protocol outlines the general procedure for alkylating an N-acylated chiral auxiliary, modeled after the highly reliable Evans oxazolidinone system.[12][13][14]

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid.

Materials:

  • Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 equiv)

  • Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

  • Base for acylation (e.g., triethylamine)

  • Base for enolization (e.g., NaHMDS, 1.0 M in THF) (1.05 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

  • Anhydrous THF

  • Cleavage reagents (e.g., LiOH, H₂O₂)

Procedure:

  • Step A: Acylation

    • Dissolve the chiral auxiliary (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add triethylamine (1.2 equiv), followed by the dropwise addition of the acyl chloride (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir until completion (TLC monitoring).

    • Work up the reaction (e.g., aqueous wash, extraction) and purify by chromatography to obtain the N-acylated auxiliary.

  • Step B: Diastereoselective Alkylation

    • Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add NaHMDS (1.05 equiv) dropwise and stir for 30-60 minutes to form the sodium enolate.

    • Add the alkyl halide (1.2 equiv) and stir at -78 °C, allowing the reaction to proceed for several hours.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow to warm to room temperature.

    • Perform an aqueous workup and purify the crude product by silica gel chromatography to isolate the alkylated product. Determine diastereomeric ratio (d.r.) by ¹H NMR or GC analysis.

  • Step C: Auxiliary Cleavage

    • Dissolve the purified alkylated product (1.0 equiv) in a THF/H₂O mixture (e.g., 3:1) and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

    • Stir the reaction at 0 °C until completion.

    • Quench the excess peroxide and perform a workup to separate the chiral carboxylic acid product from the recovered chiral auxiliary.

Conclusion: Making the Right Strategic Choice

The decision between using this compound as a chiral auxiliary and a proline derivative as an organocatalyst is not about which is "better," but which is the most effective tool for the specific task at hand.

  • Choose Proline Catalysis for:

    • Direct, atom-economical transformations.

    • Reactions where operational simplicity and scalability are priorities.

    • Syntheses where moderate to high enantioselectivity is sufficient.

  • Choose a Chiral Auxiliary Strategy for:

    • Syntheses demanding the highest levels of stereochemical purity and predictability.

    • The construction of complex molecules where reliability is paramount.

    • Situations where diastereomers can be easily separated to achieve >99% stereochemical purity.

Ultimately, a deep understanding of both the catalytic and stoichiometric approaches to asymmetric synthesis equips the modern chemist with the versatility needed to tackle the complex challenges of drug discovery and development. Both strategies, when applied with a clear understanding of their underlying mechanisms and practical limitations, are invaluable pillars of stereoselective synthesis.

References

A Tale of Two Auxiliaries: A Comparative Guide to Evans Oxazolidinones and the Enigmatic (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, chiral auxiliaries have long been indispensable tools for sculpting molecules with exacting stereochemical control. For decades, the Evans oxazolidinone auxiliaries have reigned as the gold standard, their reliability and predictability cementing their place in the synthetic chemist's toolbox. This guide delves into the well-established prowess of Evans auxiliaries and explores the potential of a lesser-known counterpart, (S)-5-Methylmorpholin-3-one, while transparently addressing the current landscape of available data.

The Reigning Champion: Evans Auxiliaries

Developed by David A. Evans, oxazolidinone-based chiral auxiliaries are a class of compounds that temporarily attach to a prochiral substrate, effectively guiding the stereochemical outcome of subsequent reactions.[1] Their widespread adoption stems from their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations.[2]

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The remarkable stereocontrol exerted by Evans auxiliaries is a direct consequence of their rigid, predictable conformation upon enolization. The substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino alcohol) effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered side.[2]

In the case of the widely used (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, acylation followed by enolization with a boron triflate and a hindered base generates a Z-enolate. The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring transition state. The phenyl group at C5 orients itself to minimize steric interactions, thereby directing the approach of an electrophile to the opposite face.[2]

Figure 1: General workflow for asymmetric synthesis using an Evans auxiliary.

Performance in Key Asymmetric Reactions

The performance of Evans auxiliaries is well-documented across a vast array of substrates and reaction conditions, consistently delivering high levels of diastereoselectivity.

ReactionElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Aldol Addition Benzaldehyde>99:195[3]
Isobutyraldehyde>99:180[3]
Alkylation Benzyl bromide>99:190[2]
Methyl iodide99:192[2]

Table 1: Representative performance of Evans auxiliaries in asymmetric aldol and alkylation reactions.

Experimental Protocols for Evans Auxiliary

1. Acylation of the Evans Auxiliary:

A solution of the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 15 minutes. The desired acyl chloride (1.1 eq.) is then added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

2. Diastereoselective Aldol Addition:

To a solution of the N-acylated auxiliary (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added di-n-butylboron triflate (1.1 eq.) followed by diisopropylethylamine (1.2 eq.). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 eq.) is added dropwise, and the reaction is stirred for 2-3 hours at -78 °C. The reaction is quenched with a phosphate buffer and worked up. Diastereoselectivity is typically determined by ¹H NMR analysis of the crude product.

3. Cleavage of the Auxiliary:

The N-acyl product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.) are added, and the mixture is stirred for 4-6 hours. The reaction is quenched with sodium sulfite, and the chiral carboxylic acid is isolated after an acidic workup. The chiral auxiliary can often be recovered from the aqueous layer.

The Challenger: this compound - A Landscape of Limited Data

In the quest for novel chiral auxiliaries with improved characteristics, such as different reactivity profiles, easier cleavage, or access to complementary stereoisomers, researchers have explored a wide variety of structural motifs. Morpholinone-based structures, like this compound, present an intriguing alternative to the well-trodden path of oxazolidinones.

The morpholinone core offers a different steric and electronic environment compared to the oxazolidinone ring. The presence of the C5 methyl group in this compound is expected to provide the necessary steric bias to direct incoming electrophiles.

Morpholinone_Structure A This compound

Figure 2: Structure of this compound.

The Data Deficit: A Call for Further Research

While some studies describe the synthesis of various morpholine and morpholinone derivatives and allude to their potential in asymmetric synthesis, detailed experimental protocols for the attachment, diastereoselective transformation, and cleavage of this compound are not well-documented in peer-reviewed literature.[4][5] This information gap makes a direct, evidence-based comparison with the extensively studied Evans auxiliaries impossible at this time.

The development and validation of new chiral auxiliaries is a rigorous process that requires systematic investigation across a range of substrates and reaction conditions. The promising structure of this compound warrants further investigation to fully elucidate its potential and determine its place in the landscape of asymmetric synthesis.

Conclusion: An Enduring Standard and a Path Forward

The Evans oxazolidinone auxiliaries remain the undisputed champions in the field of chiral auxiliary-mediated asymmetric synthesis. Their high levels of stereocontrol, predictable outcomes, and extensive documentation make them a reliable choice for the synthesis of complex chiral molecules.

This compound, while structurally promising, remains an enigmatic contender. The lack of comprehensive performance data and detailed experimental protocols prevents a definitive comparison with the Evans auxiliaries. This highlights a clear opportunity for further research to explore the capabilities of this and other novel chiral auxiliaries, potentially unlocking new avenues for stereoselective synthesis. For researchers and drug development professionals, the Evans auxiliaries offer a proven and robust methodology, while the exploration of novel scaffolds like this compound represents the exciting frontier of asymmetric synthesis.

References

A Comparative Guide to Synthetic Equivalents and Alternatives for (S)-5-Methylmorpholin-3-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral lactams, such as (S)-5-Methylmorpholin-3-one, represent a valuable class of building blocks and synthons. However, the practicing researcher must often consider a range of synthetic tools to optimize yield, stereoselectivity, and process scalability. This guide provides an in-depth comparison of the strategic use of such chiral building blocks against the well-established methodology of removable chiral auxiliaries. We will focus on a comparative analysis with the industry-standard Evans' oxazolidinone auxiliaries and their modern successors, the "SuperQuat" auxiliaries. This document provides the necessary experimental data, detailed protocols, and mechanistic rationale to empower researchers in selecting the optimal strategy for their specific asymmetric synthesis challenges.

Introduction: The Role of this compound and the Need for Alternatives

This compound is a chiral heterocyclic compound featuring a stereocenter adjacent to the nitrogen atom. Its utility is primarily as a chiral scaffold or building block, where the inherent stereochemistry of the molecule is incorporated into the final product. This is particularly relevant in the synthesis of complex molecules and pharmacologically active agents, such as mTOR kinase inhibitors.[1][2] The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable properties like aqueous solubility and metabolic stability.[3][4]

However, a synthetic strategy relying on the incorporation of a chiral building block is not always the most flexible or efficient approach. Challenges can include:

  • Limited Availability: The specific stereoisomer of a complex building block may not be commercially available or may require a lengthy, multi-step synthesis.

  • Atom Economy: The entire chiral scaffold is consumed and becomes part of the final molecule, which may not be desirable if only the stereocenter is needed.

  • Lack of Generality: A specific building block is suitable for a narrow range of target molecules.

These limitations necessitate the consideration of alternative strategies, most notably the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it is removed and can often be recovered.[5] This approach offers greater flexibility and is a cornerstone of modern asymmetric synthesis.[6]

The Chiral Auxiliary Approach: A Powerful Alternative

The fundamental principle of a chiral auxiliary is to covalently attach it to a prochiral substrate, creating a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct a subsequent reaction (e.g., enolate alkylation or aldol reaction) to occur on one face of the molecule, leading to the formation of a new stereocenter with high selectivity.[7][8]

G sub Prochiral Substrate intermediate Substrate-Auxiliary Adduct (Diastereomer) sub->intermediate Attachment aux Chiral Auxiliary (R) aux->intermediate product_aux Product-Auxiliary Adduct (New Stereocenter) intermediate->product_aux Stereoselective Reaction reagent Reagent reagent->product_aux product Desired Chiral Product product_aux->product Cleavage aux_recycled Recovered Auxiliary (R) product_aux->aux_recycled Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

This guide will focus on two of the most successful and widely adopted classes of chiral auxiliaries: Evans' oxazolidinones and the more recently developed SuperQuat auxiliaries.

Key Alternatives and Synthetic Equivalents

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and extensively used auxiliaries for asymmetric synthesis.[9][10] Derived from readily available amino acids like valine or phenylalanine, they provide excellent stereocontrol in a wide array of C-C bond-forming reactions.[11][]

"SuperQuat" Auxiliaries

Developed by Davies and Bull, the SuperQuat family of auxiliaries represents a significant refinement of the Evans' system.[13][14] Their key structural feature is the presence of gem-dimethyl groups at the C5 position of the oxazolidinone ring.[15] This modification was specifically designed to address a known limitation of Evans' auxiliaries: the potential for endocyclic cleavage during removal, which leads to loss of product and prevents efficient recovery of the auxiliary.[13][15]

Caption: Structures of the target compound and key chiral auxiliary alternatives.

Performance Data Comparison: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental transformation where chiral auxiliaries have proven invaluable.[16] The following data, compiled from seminal literature, compares the performance of Evans' and SuperQuat auxiliaries in the alkylation of an N-propanoyl imide.

Auxiliary TypeR GroupElectrophile (E-X)Yield (%)Diastereomeric Excess (d.e. %)Reference
Evans' i-PrMeI90-9894[10]
Evans' i-PrBnBr90-98>99[10]
Evans' t-BuMeI-97[17]
SuperQuat i-PrMeI98>98[17][18]
SuperQuat i-PrBnBr96>98[18]
SuperQuat i-PrAllyl-I98>98[18]

Analysis of Performance: The data clearly indicates that while the classic Evans' auxiliary provides excellent diastereoselectivity, the SuperQuat auxiliary consistently delivers superior or equivalent results, often with higher yields.[18] The conformational rigidity imposed by the C5 gem-dimethyl groups in the SuperQuat system enhances facial shielding of the enolate, leading to improved stereocontrol, effectively making the isopropyl group behave like the more sterically demanding tert-butyl group.[17]

Mechanistic Insights: The Source of Stereocontrol

The high degree of stereocontrol exerted by these auxiliaries stems from the formation of a rigid, chelated Z-enolate transition state. The substituent at the C4 position effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Caption: Chelated Z-enolate model for asymmetric alkylation.

In this model, the metal cation (Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring. The C4 substituent (R) projects outwards, sterically shielding the top face of the planar enolate. Consequently, the electrophile (E⁺) can only approach from the less hindered bottom face, resulting in the observed stereochemical outcome.[5][10] The enhanced rigidity of the SuperQuat system further refines this control.[17]

Experimental Protocols

The following protocols are representative procedures for the use of oxazolidinone auxiliaries in asymmetric alkylation.

Protocol 1: Acylation of the Chiral Auxiliary

This procedure describes the attachment of the acyl group to the auxiliary.

  • Dissolve the chiral auxiliary (e.g., (4S)-4-isopropyl-5,5-dimethyloxazolidin-2-one, 1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.6 M in hexanes, 1.05 eq.) dropwise via syringe. Stir the resulting solution for 15 minutes.

  • Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting auxiliary is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-acyl imide by flash column chromatography or recrystallization. SuperQuat derivatives are often highly crystalline, facilitating purification.[15]

Protocol 2: Diastereoselective Enolate Alkylation

This procedure details the key stereocenter-forming reaction.

  • Dissolve the purified N-acyl imide (1.0 eq.) in anhydrous THF (~0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq.) dropwise to form the Z-enolate. Stir for 30-60 minutes at -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) neat or as a solution in THF.

  • Stir the reaction at -78 °C for 2-4 hours, or as determined by TLC monitoring.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[17]

Protocol 3: Auxiliary Cleavage and Recovery

This procedure describes the removal of the auxiliary to reveal the chiral carboxylic acid derivative.

  • Dissolve the alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by lithium hydroxide monohydrate (2.0 eq.).

  • Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Make the solution basic (pH > 11) with NaOH and extract with ethyl acetate or dichloromethane to recover the chiral auxiliary. The aqueous layer contains the lithium salt of the desired chiral carboxylic acid.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with an organic solvent to isolate the final product.

Conclusion

While chiral building blocks like this compound are crucial for specific synthetic campaigns, the chiral auxiliary-based approach offers unparalleled flexibility and a broad scope of application for asymmetric synthesis. The Evans' oxazolidinones established the gold standard for this methodology, providing high levels of stereocontrol that have enabled the synthesis of countless complex molecules.[8]

The development of SuperQuat auxiliaries represents a logical and effective evolution of this strategy. By mitigating the problem of endocyclic cleavage and enhancing conformational rigidity, they offer improved yields, easier purification, and superior recyclability without compromising, and often improving upon, the excellent stereoselectivity of the original Evans' system.[13][18] For researchers and drug development professionals, understanding the relative merits of these powerful tools is essential for the rational design of efficient and robust synthetic routes to enantiomerically pure compounds.

References

A Technical Guide to the Stereoselective Biological Activities of 5-Methylmorpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Framework for (S)- and (R)-5-Methylmorpholin-3-one

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This principle, known as stereochemistry, is particularly significant for chiral molecules—compounds that exist as non-superimposable mirror images, or enantiomers.[1][2] While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit remarkably different pharmacodynamic and pharmacokinetic profiles within the chiral environment of a biological system.[1] One enantiomer may elicit a desired therapeutic effect, while the other could be less active, inactive, or even contribute to toxicity.[2]

The morpholine ring is a privileged scaffold in drug design, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[3][4] The introduction of a stereocenter, as in 5-methylmorpholin-3-one, presents an opportunity to refine biological activity and selectivity. However, a review of the current scientific literature reveals a conspicuous absence of direct comparative studies on the biological activities of (S)- and (R)-5-Methylmorpholin-3-one. These molecules are primarily utilized as chiral building blocks for more complex bioactive compounds.[5]

This guide, therefore, serves a dual purpose. It underscores the fundamental importance of stereochemical considerations in drug development and proposes a comprehensive, albeit presently hypothetical, experimental framework for the systematic comparison of the biological activities of (S)- and (R)-5-Methylmorpholin-3-one. This framework is designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for elucidating the stereoselective potential of these and other chiral synthons.

Proposed Experimental Comparison: A Multi-tiered Approach

The following sections outline a series of validated in vitro assays designed to comprehensively profile and compare the biological activities of (S)- and (R)-5-Methylmorpholin-3-one. The causality behind each experimental choice is explained to ensure a thorough understanding of the investigational logic.

I. Preliminary Cytotoxicity Profiling

Rationale: The initial step in characterizing any new chemical entity is to determine its potential for inducing cellular toxicity. This foundational data is crucial for establishing a safe concentration range for subsequent, more specific biological assays. A broad-spectrum cytotoxicity screen against a panel of human cell lines representing different tissue origins provides a preliminary indication of any potential liabilities and informs the design of further experiments.

Experimental Protocol: MTT Cell Viability Assay [6]

  • Cell Culture:

    • Culture a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line relevant to a potential therapeutic area) in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells per well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of (S)- and (R)-5-Methylmorpholin-3-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Treat the cells with the different concentrations of each enantiomer. Include vehicle-only (DMSO) and untreated controls.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition and Analysis:

    • Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

Data Presentation:

CompoundCell LineIC50 (µM) [Hypothetical Data]
(S)-5-Methylmorpholin-3-oneHEK293> 100
(R)-5-Methylmorpholin-3-oneHEK293> 100
This compoundHepG275.2
(R)-5-Methylmorpholin-3-oneHepG288.5

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed 96-well Plates cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare Enantiomer Dilutions compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity profiling.

II. Target-Based Screening: Enzyme Inhibition Assays

Rationale: Many drugs exert their effects by inhibiting specific enzymes. Given that the morpholine scaffold is present in numerous kinase inhibitors, a representative kinase inhibition assay is a logical next step.[3] This allows for the direct assessment of stereoselective interactions with a well-defined molecular target.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against a representative kinase like PI3Kα) [4]

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme.

    • Kinase substrate (e.g., a peptide or protein that is phosphorylated by PI3Kα).

    • ATP (adenosine triphosphate).

    • Assay buffer.

    • Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer, the kinase substrate, and the test compounds ((S)- and (R)-5-Methylmorpholin-3-one) at various concentrations.

    • Add the PI3Kα enzyme to initiate the reaction, followed by the addition of ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of kinase inhibition for each concentration of the enantiomers relative to a no-inhibitor control.

    • Determine the IC50 value for each enantiomer by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Hypothetical Data]
This compoundPI3Kα15.8
(R)-5-Methylmorpholin-3-onePI3Kα97.3

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffers) start->prepare_reagents dispense_compounds Dispense Enantiomer Dilutions into 384-well Plate prepare_reagents->dispense_compounds add_enzyme_substrate Add Enzyme and Substrate dispense_compounds->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubate Incubate (e.g., 60 min) initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_signal Read Signal (e.g., Fluorescence) stop_reaction->read_signal analyze_data Calculate % Inhibition and IC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Discussion and Future Directions

The proposed experimental framework provides a clear and scientifically rigorous path for the initial biological characterization of (S)- and (R)-5-Methylmorpholin-3-one. The hypothetical data presented in the tables illustrates a scenario where the (S)-enantiomer exhibits greater potency in a target-based assay, a common finding in chiral drug discovery.[7]

Should initial screens reveal significant and stereoselective activity, further investigations would be warranted. These could include:

  • Broader Target Screening: Profiling against a larger panel of kinases or other relevant enzyme families to assess selectivity.

  • Cell-Based Mechanistic Assays: Investigating the downstream effects of target engagement in a cellular context, such as measuring the phosphorylation of a downstream substrate.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess properties like metabolic stability and cell permeability, which can also be stereoselective.

By systematically applying such a multi-tiered approach, researchers can build a comprehensive understanding of the biological potential of each enantiomer, enabling informed decisions in the design and development of novel therapeutics.

References

comparative study of different morpholine-based scaffolds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery project. Among the pantheon of heterocyclic structures, the morpholine ring stands out as a "privileged" scaffold, consistently appearing in a remarkable number of approved and experimental drugs.[1][2] This guide provides an in-depth comparative study of different morpholine-based scaffolds, offering experimental insights and data to inform rational drug design. We will dissect the causality behind its widespread use, from its advantageous physicochemical properties to its role in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Enduring Appeal of the Morpholine Ring: A Physicochemical Perspective

The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, possesses a unique combination of properties that make it highly attractive for medicinal chemistry.[3] Its utility stems from a delicate balance of features that address several key challenges in drug design.

Key Physicochemical and Pharmacokinetic Advantages:
  • Enhanced Aqueous Solubility: The presence of the oxygen atom and the basic nitrogen allows for hydrogen bonding with water, which can significantly improve the aqueous solubility of a drug candidate. This is a critical factor for oral bioavailability and formulation.[4]

  • Modulated Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen atom compared to its piperidine counterpart (pKa of morpholine is ~8.5).[5][6] This reduced basicity can be advantageous in minimizing off-target effects associated with highly basic amines and can improve the overall pharmacokinetic profile.

  • Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the analogous piperidine ring.[7] The oxygen atom decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, a common route of drug metabolism.[7] However, it is not inert and can undergo oxidative N-dealkylation, ring oxidation, or N-oxidation.[7]

  • Structural Rigidity and Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be beneficial for locking in a bioactive conformation and improving binding affinity to a target protein.[5][8] At the same time, it retains enough flexibility to allow for optimal positioning of substituents.[5][8]

  • Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of the morpholine scaffold makes it a valuable component in the design of drugs targeting the central nervous system (CNS).[5][8][9][10][11]

Comparative Physicochemical Properties:
PropertyMorpholine AnalogsPiperidine Analogs1,4-Oxazepane DerivativesRationale for Difference
Lipophilicity (LogP) Generally lowerGenerally higherPotentially higherThe replacement of a methylene group with an oxygen atom in morpholine reduces lipophilicity. The larger carbon framework of 1,4-oxazepane can increase lipophilicity.[4]
Aqueous Solubility Generally goodVariable, potentially lowerVariable, potentially lowerThe hydrogen bonding capacity of the morpholine oxygen enhances aqueous solubility. Increased lipophilicity can reduce solubility.[4]
Basicity (pKa of Nitrogen) ~8.5~11.2VariableThe electron-withdrawing oxygen in morpholine reduces the basicity of the nitrogen.
Metabolic Stability Generally more stableMore susceptible to oxidationLess studiedThe oxygen atom in morpholine reduces susceptibility to CYP-mediated oxidation.[7]
Conformational Flexibility Moderately flexible (chair/boat)Flexible (chair/boat)More flexible (multiple conformations)The seven-membered ring of 1,4-oxazepane has greater conformational freedom.[4]

Morpholine Scaffolds in Action: A Survey of Therapeutic Applications

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where it has been successfully employed. From oncology to infectious diseases and neuroscience, the morpholine ring consistently contributes to the desired biological activity and drug-like properties of the final compound.

Anticancer Agents: Targeting Kinases and Beyond

A significant number of morpholine-containing drugs are classified as anticancer agents, often targeting protein kinases.[6][12] The morpholine moiety can play several roles in these molecules:

  • Hinge-Binding Motif: The morpholine ring can form crucial hydrogen bonds with the hinge region of kinase active sites, a common interaction for ATP-competitive inhibitors.[13]

  • Solubilizing Group: The inclusion of a morpholine can improve the solubility of often large and hydrophobic kinase inhibitors.

  • Pharmacokinetic Modulator: The metabolic stability of the morpholine ring can lead to improved in vivo exposure.[12]

Notable Examples:

  • Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group enhances its solubility and pharmacokinetic profile.[14]

  • Aprepitant (Emend): A neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The morpholine ring acts as a scaffold to correctly position the interacting pharmacophores.[5][8]

  • ZSTK474 (a PI3K inhibitor): In this experimental drug, the morpholine groups are crucial for its potent inhibition of PI3K isoforms. Replacing a morpholine with a piperazine significantly reduces its activity, highlighting the importance of the oxygen atom.[15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Simplified EGFR signaling pathway inhibited by Gefitinib."

Central Nervous System (CNS) Drug Discovery

The ability of the morpholine scaffold to improve blood-brain barrier permeability has made it a valuable tool in the development of CNS-active drugs.[5][8][10][11]

Key Roles in CNS Drugs:

  • Receptor Modulation: Morpholine derivatives have been developed as antagonists and agonists for various CNS receptors, including dopamine and serotonin receptors.[16]

  • Enzyme Inhibition: They are also used to inhibit enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO).

Examples of Approved CNS Drugs:

  • Moclobemide (Aurorix): A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant.

  • Reboxetine (Edronax): A selective norepinephrine reuptake inhibitor used for the treatment of depression.[5][8]

  • Doxapram: A respiratory stimulant.[5][8]

Antimicrobial and Antifungal Agents

The morpholine scaffold is also found in a number of antimicrobial and antifungal agents.[17][18]

Examples:

  • Linezolid (Zyvox): An oxazolidinone antibiotic that contains a morpholine ring. It is used to treat serious infections caused by Gram-positive bacteria.

  • Amorolfine: A morpholine antifungal drug that inhibits two enzymes in the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.[19]

A Comparative Look at Morpholine-Based Scaffolds

The versatility of the morpholine scaffold is further enhanced by the ability to introduce various substituents on the ring. The nature and position of these substituents can dramatically influence the biological activity and selectivity of the resulting compound.

Structure-Activity Relationship (SAR) Insights:
  • N-Substitution: The nitrogen atom is a common point of attachment for various functional groups, allowing for the exploration of different chemical spaces and interactions with the target protein.

  • C-Substitution: Substitution on the carbon atoms of the morpholine ring can introduce chirality and provide vectors for further functionalization, leading to enhanced potency and selectivity.

  • Bridged Morpholines: The creation of bridged morpholine scaffolds has been shown to dramatically improve selectivity for certain targets, such as mTOR kinase over PI3K.[13] The increased steric bulk of the bridged system can be better accommodated in the active site of the target enzyme.[13]

Experimental Protocols: Synthesis and Evaluation

The widespread use of the morpholine scaffold is also due to the availability of robust and versatile synthetic methodologies.

General Synthetic Strategy for N-Substituted Morpholines:

A common and straightforward method for the synthesis of N-substituted morpholines involves the nucleophilic substitution reaction between morpholine and an appropriate electrophile.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

  • Addition of Electrophile: The electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride, 1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted morpholine derivative.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General workflow for the synthesis of N-substituted morpholines."

In Vitro Metabolic Stability Assay (Microsomal Stability):

This assay is crucial for evaluating the susceptibility of a compound to metabolism by CYP enzymes.

Step-by-Step Protocol:

  • Preparation of Incubation Mixture: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. The incubation mixture contains liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL), NADPH regenerating system (to sustain enzyme activity), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding the test compound to the pre-warmed (37 °C) incubation mixture.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[7]

Conclusion and Future Directions

The morpholine scaffold continues to be a cornerstone in modern drug design, offering a favorable combination of physicochemical properties, metabolic stability, and synthetic accessibility.[2][9] Its ability to enhance solubility, modulate basicity, and improve pharmacokinetic profiles makes it a valuable tool for medicinal chemists across various therapeutic areas.[1][2] The exploration of novel, more complex morpholine-based scaffolds, such as bridged and spirocyclic systems, is a promising avenue for the development of next-generation therapeutics with enhanced potency and selectivity.[13][20] As our understanding of structure-activity and structure-property relationships continues to evolve, the rational application of the morpholine scaffold will undoubtedly contribute to the discovery of new and improved medicines.

References

A Comparative Guide to the Definitive Structural Validation of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and stereoselective synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property.[1][] Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.[3] This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the three-dimensional structure of chiral molecules, centered on the definitive method of single-crystal X-ray crystallography, using (S)-5-Methylmorpholin-3-one as a practical case study.

The morpholinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[4][5][6][7] The introduction of a chiral center, as in 5-methylmorpholin-3-one, necessitates rigorous stereochemical control during synthesis and absolute confirmation of its configuration.[8][9][10] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to empower robust and reliable structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the preeminent technique for determining the precise atomic arrangement within a crystalline solid.[11][12] It provides a direct, three-dimensional picture of the electron density, allowing for the unequivocal assignment of atomic positions, bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[1][3][11]

The fundamental principle involves irradiating a single, highly ordered crystal with a beam of X-rays. The crystal lattice diffracts these X-rays in a unique pattern of intensities and angles. By analyzing this diffraction pattern, a 3D map of the electron density within the crystal's unit cell can be reconstructed, revealing the molecular structure.[12][13] For chiral molecules crystallizing in non-centrosymmetric (Sohncke) space groups, anomalous dispersion effects allow for the definitive determination of the absolute stereochemistry.[1]

Experimental Workflow: From Powder to Publication-Ready Structure

The path from a synthesized compound to a validated crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for the success of the next, forming a self-validating chain of operations.

G Figure 1. X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Asymmetric Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification screening Crystal Growth Screening (Vapor Diffusion, Evaporation) purification->screening selection Selection of a High-Quality Single Crystal screening->selection mount Crystal Mounting selection->mount diffraction X-ray Diffraction Data Collection (Diffractometer) mount->diffraction processing Data Processing (Indexing, Integration, Scaling) diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Absolute Configuration Determination (Flack Parameter) refinement->validation final_structure CIF File & Report validation->final_structure Final Validated Structure

Figure 1. High-level workflow for X-ray crystallographic validation.
Detailed Protocol: Crystallization and Data Analysis

1. Synthesis and Purification:

  • Synthesize this compound via an established asymmetric route, for example, through the cyclization of an N-protected (S)-alaninol derivative.[7][10]

  • Purify the compound to >99% purity using flash column chromatography or recrystallization. Purity is paramount, as impurities can severely inhibit crystal growth.

2. Single Crystal Growth:

  • Objective: To grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[11]

  • Method (Slow Evaporation):

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals. Fine needles or polycrystalline powder are generally unsuitable.[11]

  • Method (Vapor Diffusion):

    • Prepare a concentrated solution of the compound in a good solvent (e.g., 20 µL).

    • Place this drop on a siliconized glass coverslip.

    • Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent").[13]

    • Over time, the anti-solvent vapor diffuses into the drop, reducing the solubility of the compound and promoting slow, controlled crystallization.[13]

3. Data Collection and Processing:

  • Carefully select and mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[14][15]

  • The collected data frames are indexed to determine the unit cell parameters and space group. The data is then integrated to measure the intensity of each diffraction spot and scaled to correct for experimental variations.[13]

4. Structure Solution, Refinement, and Validation:

  • The crystal structure is typically solved using direct methods, which provide an initial electron density map and a preliminary molecular model.

  • This model is refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data.[14]

  • Crucial Step - Absolute Configuration: The absolute structure is determined by analyzing anomalous scattering effects. The refined Flack parameter is the key indicator; a value close to 0 with a small standard uncertainty indicates a high probability that the assigned (S) configuration is correct. A value near 1 would suggest the opposite enantiomer, (R), is present.

Interpreting the Crystallographic Data

The final output of a crystallographic analysis is a set of data that provides a comprehensive description of the molecular structure.

ParameterIllustrative Value for this compoundSignificance
Chemical FormulaC₅H₉NO₂Confirms the elemental composition of the molecule in the crystal.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral (Sohncke) space group, confirming the enantiopure nature of the crystal.[1]
Unit Cell (a, b, c)a=5.1Å, b=9.8Å, c=12.3ÅDimensions of the repeating unit in the crystal lattice.[16]
Z4Number of molecules in the unit cell.
R-factor (R1)~ 0.04 (4%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value <5% is considered excellent for small molecules.
Flack Parameter0.02(5)The definitive parameter for absolute configuration. A value near 0 confirms the assigned stereochemistry is correct.

Note: The values in this table are illustrative examples typical for a small organic molecule and are meant for guidance.

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, obtaining suitable single crystals can be a significant bottleneck.[11][17] In such cases, or for orthogonal validation, other spectroscopic and chromatographic methods are invaluable.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[17] It is a powerful technique for determining absolute configuration without the need for crystallization.

  • Principle: An experimental VCD spectrum is measured and compared to a theoretically predicted spectrum generated by Density Functional Theory (DFT) calculations for a known configuration (e.g., the S-enantiomer).[17] A match in the pattern of positive and negative bands confirms the absolute configuration of the sample.

  • Advantages:

    • Does not require crystals; can be performed on oils, neat liquids, or solutions.[17]

    • Provides structural information in the solution state, which can be more biologically relevant.

  • Limitations:

    • Requires significant computational resources and expertise for accurate DFT calculations.

    • Can be challenging for highly flexible molecules with many low-energy conformers.

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical structure elucidation. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can overcome this limitation.

  • Principle (Mosher's Method): The chiral molecule (e.g., if it contained a hydroxyl or amine group) is reacted with a chiral CDA like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms two diastereomers, which are no longer mirror images and will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[] By analyzing these chemical shift differences (Δδ), the absolute configuration can be deduced.

  • Advantages:

    • Uses standard NMR equipment.

    • Well-established models (like Mosher's model) exist for predictable analysis.[]

  • Limitations:

    • Requires a suitable functional group for derivatization.

    • The reaction must go to completion without any kinetic resolution.

    • It is an indirect method that relies on the accuracy of the predictive model.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is primarily a technique for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee).

  • Principle: The enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

  • Advantages:

    • Excellent for quantifying the ratio of enantiomers (enantiomeric purity).[9]

    • Can be used on a preparative scale to isolate pure enantiomers.

  • Limitations:

    • It is not an absolute method for configuration assignment on its own. The identity of the eluting peaks must be confirmed by another method (e.g., by analyzing a sample of known configuration or using X-ray crystallography on the isolated fraction).

Comparative Summary and Decision-Making

Choosing the right analytical tool depends on the sample's properties, the available instrumentation, and the specific question being asked.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral AuxiliariesChiral HPLC
Primary Output Absolute 3D StructureAbsolute ConfigurationAbsolute ConfigurationEnantiomeric Purity
Sample State Single CrystalSolution / LiquidSolutionSolution
Direct/Indirect DirectDirect (with computation)Indirect (via diastereomers)Indirect
Crystallization MandatoryNot RequiredNot RequiredNot Required
Derivatization Not RequiredNot RequiredRequiredNot Required
Key Advantage Unambiguous, "Gold Standard"No crystals neededStandard equipmentExcellent for purity check
Key Limitation Crystal growth can be difficultComputationally intensiveRequires suitable functional groupDoes not assign configuration alone
Decision-Making Flowchart for Stereochemical Validation

For a scientist faced with a newly synthesized chiral compound, the following logical path can guide the validation process.

G Figure 2. Decision-Making for Absolute Configuration start Start: New Chiral Compound Synthesized purity_check Assess Enantiomeric Purity via Chiral HPLC start->purity_check is_solid Is the compound a crystalline solid? purity_check->is_solid try_crystal Attempt Single Crystal Growth is_solid->try_crystal Yes vcd Use Vibrational Circular Dichroism (VCD) is_solid->vcd No (Oil/Amorphous) crystal_ok High-quality crystal obtained? try_crystal->crystal_ok xray Perform Single-Crystal X-ray Diffraction crystal_ok->xray Yes crystal_ok->vcd No end_node Absolute Configuration Determined xray->end_node functional_group Suitable functional group for derivatization? vcd->functional_group nmr Use NMR with Chiral Derivatizing Agents nmr->end_node functional_group->nmr Yes functional_group->end_node No, rely on VCD

References

A Comparative Guide to the Stability of (S)-5-Methylmorpholin-3-one Under Various Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Methylmorpholin-3-one is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, incorporating both a morpholine and a lactam moiety, make it a valuable scaffold for the synthesis of novel therapeutic agents. However, the successful incorporation of any building block into a drug development pipeline is contingent upon its stability under various processing and storage conditions. This guide provides a comprehensive assessment of the anticipated stability of this compound under hydrolytic, thermal, photolytic, and oxidative stress, in accordance with the International Council for Harmonisation (ICH) guidelines.

To provide a practical context for its performance, this guide compares the predicted stability of this compound with two commonly utilized chiral lactam building blocks: (S)-5-methylpyrrolidin-2-one (a γ-lactam) and (S)-5-methylpiperidin-2-one (a δ-lactam). This comparative analysis, supported by established chemical principles and data from related structures, aims to equip researchers with the necessary insights to make informed decisions in their synthetic and formulation strategies.

The Rationale for Stability Assessment

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule.[1] These studies help to:

  • Elucidate Degradation Pathways: Understanding how a molecule degrades allows for the identification of potential impurities and the development of stability-indicating analytical methods.

  • Inform Formulation and Packaging Strategies: Knowledge of sensitivities to heat, light, or moisture guides the selection of appropriate excipients and packaging to ensure product integrity.

  • Predict Shelf-Life: Accelerated stability studies provide an early indication of a compound's long-term stability under recommended storage conditions.

Comparative Stability Profiles

The following sections detail the expected stability of this compound in comparison to (S)-5-methylpyrrolidin-2-one and (S)-5-methylpiperidin-2-one under various stress conditions. The predictions are based on the known chemistry of morpholines, lactams, and related heterocyclic systems.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing ester and amide functionalities. The lactam ring in all three compounds is susceptible to hydrolysis, which would lead to the corresponding amino acids.

This compound: The presence of the morpholine oxygen atom may influence the electron density of the lactam carbonyl, potentially affecting its susceptibility to nucleophilic attack by water. The rate of hydrolysis is expected to be pH-dependent, with increased rates in both acidic and basic conditions. Under alkaline conditions, direct saponification of the lactam is the likely degradation pathway.[2]

(S)-5-methylpyrrolidin-2-one (γ-lactam): γ-Lactams are generally more susceptible to hydrolysis than their δ-lactam counterparts due to greater ring strain. The five-membered ring is more readily opened to relieve this strain.

(S)-5-methylpiperidin-2-one (δ-lactam): δ-Lactams are generally more stable towards hydrolysis compared to γ-lactams due to lower ring strain in the six-membered ring.

Comparative Summary of Hydrolytic Stability:

CompoundPredicted Stability in Acidic ConditionsPredicted Stability in Neutral ConditionsPredicted Stability in Basic Conditions
This compoundModerateHighLow
(S)-5-methylpyrrolidin-2-oneLow to ModerateModerateLow
(S)-5-methylpiperidin-2-oneModerateHighLow to Moderate
Thermal Stability

Thermal degradation can lead to a variety of reactions, including decarboxylation, ring opening, and polymerization.

This compound: The morpholinone ring is expected to be relatively stable to moderate heat. However, at elevated temperatures, decomposition could occur.

(S)-5-methylpyrrolidin-2-one and (S)-5-methylpiperidin-2-one: Simple lactams are generally thermally stable. For instance, the thermal decomposition of some lactams has been reported to occur at very high temperatures.[3]

Comparative Summary of Thermal Stability:

CompoundPredicted Stability at Elevated Temperatures (e.g., 40-80°C)
This compoundHigh
(S)-5-methylpyrrolidin-2-oneHigh
(S)-5-methylpiperidin-2-oneHigh
Photostability

Photodegradation is a concern for light-sensitive molecules. The ICH Q1B guideline provides a framework for photostability testing.

This compound: The morpholinone structure itself does not contain significant chromophores that would suggest high susceptibility to photodegradation in the visible or near-UV range. However, impurities or the presence of a photolabile counter-ion could initiate degradation.

(S)-5-methylpyrrolidin-2-one and (S)-5-methylpiperidin-2-one: Simple aliphatic lactams are generally considered to be photostable.

Comparative Summary of Photostability:

CompoundPredicted Photostability
This compoundHigh
(S)-5-methylpyrrolidin-2-oneHigh
(S)-5-methylpiperidin-2-oneHigh
Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups.

This compound: The tertiary amine within the morpholine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. Such N-oxides can be susceptible to further rearrangements and degradation.

(S)-5-methylpyrrolidin-2-one and (S)-5-methylpiperidin-2-one: The secondary amide in these lactams is less prone to oxidation compared to the tertiary amine in the morpholinone. However, oxidation at the carbon alpha to the nitrogen or carbonyl is a possibility under harsh oxidative conditions.

Comparative Summary of Oxidative Stability:

CompoundPredicted Stability to Oxidation
This compoundModerate to Low
(S)-5-methylpyrrolidin-2-oneHigh
(S)-5-methylpiperidin-2-oneHigh

Experimental Protocols for Stability Assessment

The following protocols are designed based on the ICH Q1A(R2) and Q1B guidelines to systematically evaluate the stability of this compound and the comparative lactams.

General Sample Preparation
  • Drug Substance: Use the pure, solid material.

  • Solution State: Prepare solutions of the test compounds at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

Hydrolytic Stability Study
  • Acidic Conditions: Prepare a 1 mg/mL solution in 0.1 M HCl.

  • Neutral Conditions: Prepare a 1 mg/mL solution in purified water.

  • Basic Conditions: Prepare a 1 mg/mL solution in 0.1 M NaOH.

  • Procedure:

    • Store the solutions at 40°C and 60°C.

    • Withdraw aliquots at initial, 6, 24, 48, and 72 hours.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Thermal Stability Study (Solid State)
  • Procedure:

    • Place the solid drug substance in a controlled temperature oven at 40°C, 60°C, and 80°C.

    • Withdraw samples at initial, 1, 2, and 4 weeks.

    • Prepare solutions of the samples and analyze by HPLC.

Photostability Study
  • Procedure (as per ICH Q1B):

    • Expose the solid drug substance and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Oxidative Stability Study
  • Procedure:

    • Prepare a 1 mg/mL solution in a 3% solution of hydrogen peroxide.

    • Store the solution at room temperature.

    • Withdraw aliquots at initial, 2, 6, and 24 hours.

    • Analyze the samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for these studies. A chiral High-Performance Liquid Chromatography (HPLC) method is recommended to separate the parent compound from its degradation products and to monitor for any potential racemization.

  • Column: A chiral stationary phase (e.g., polysaccharide-based) suitable for the separation of chiral morpholinones and lactams.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an acidic or basic additive to improve peak shape.

  • Detection: UV detection at a suitable wavelength.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Visualizing the Experimental Workflow

Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation Studies (ICH Guidelines) cluster_Analysis Analysis Start Start: this compound & Comparators Solid Solid Drug Substance Start->Solid Solution Solution (1 mg/mL) Start->Solution Thermal Thermal (Solid State) Solid->Thermal Photo Photolytic (Solid & Solution) Solid->Photo Hydrolytic Hydrolytic (Acid, Neutral, Base) Solution->Hydrolytic Solution->Photo Oxidative Oxidative (H2O2) Solution->Oxidative HPLC Chiral HPLC Analysis (Stability-Indicating Method) Hydrolytic->HPLC Thermal->HPLC Photo->HPLC Oxidative->HPLC Data Data Evaluation: - Purity - Degradant Profile - Chiral Integrity HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemistry of the morpholinone scaffold, the following degradation pathways can be anticipated:

Degradation_Pathways cluster_Hydrolysis Hydrolytic Degradation cluster_Oxidation Oxidative Degradation Parent This compound AminoAcid Ring-Opened Amino Acid Parent->AminoAcid H2O (Acid/Base) N_Oxide N-Oxide Parent->N_Oxide [O] Rearrangement Rearrangement Products N_Oxide->Rearrangement

Caption: Potential degradation pathways for this compound.

Conclusions and Recommendations

This compound is predicted to exhibit good stability under thermal and photolytic stress. However, its susceptibility to hydrolytic degradation, particularly under basic conditions, and oxidative degradation at the morpholine nitrogen warrants careful consideration during its use in multi-step syntheses and formulation development.

In comparison to the chiral lactams, (S)-5-methylpyrrolidin-2-one and (S)-5-methylpiperidin-2-one, the primary distinguishing stability feature of this compound is its potential for oxidative degradation. The choice between these building blocks will therefore depend on the specific reaction conditions and the final application. For synthetic routes involving strong oxidizing agents, the use of a more robust lactam may be preferable.

It is strongly recommended that the experimental protocols outlined in this guide be performed to generate empirical data on the stability of this compound. This will provide a definitive understanding of its degradation profile and enable the development of robust processes and formulations.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-5-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all chemical entities encountered along the way. This guide provides an in-depth, procedural framework for the proper disposal of (S)-5-Methylmorpholin-3-one, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the established principles of chemical safety and regulatory compliance, empowering you to handle this final, critical step with confidence and precision.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as Morpholin-3-one and N-methylmorpholine suggest that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Therefore, the following minimum PPE is mandatory:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Body Protection: A lab coat or chemical-resistant apron. In cases of potential splashing, a full-body suit may be necessary.

  • Respiratory Protection: If handling the compound as a powder or in a manner that could generate aerosols, a NIOSH-approved respirator is required.[2][4]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

II. Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5] Given the potential hazards of this compound, it should be managed as a hazardous waste.

Key Principles of Waste Segregation:

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[2][6]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).

The following table outlines the initial steps for waste characterization and segregation:

Waste StreamDescriptionHandling and Segregation
Unused/Surplus this compound Pure, unadulterated compound.Treat as hazardous waste. Keep in its original, clearly labeled container.
Solutions of this compound Solutions in organic or aqueous solvents.Treat as hazardous liquid waste. Segregate based on the solvent's hazardous characteristics (e.g., flammable, corrosive).
Contaminated Labware Glassware, plasticware, etc., that has come into contact with the compound.Decontaminate if possible. If not, dispose of as solid hazardous waste.
Contaminated PPE Gloves, lab coats, etc.Dispose of as solid hazardous waste. Do not attempt to launder contaminated clothing.
III. On-Site Management and Storage: A Regulated Approach

The on-site management of hazardous waste is strictly regulated. Laboratories typically operate under the satellite accumulation area (SAA) regulations, which allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.[7]

dot

Waste_Management_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: On-Site Storage cluster_3 Step 4: Disposal Generation Generation of this compound Waste Segregation Segregate Solid vs. Liquid Waste Avoid Incompatible Materials Generation->Segregation Container Select Chemically Compatible Container Segregation->Container Label Attach Hazardous Waste Label - Full Chemical Name - Hazard Warnings - Accumulation Start Date Container->Label SAA Store in Satellite Accumulation Area (SAA) - At or Near Point of Generation - Under Operator Control Label->SAA CAA Transfer to Central Accumulation Area (CAA) - When SAA Limit is Reached SAA->CAA Pickup Arrange for Pickup by EHS or Licensed Waste Vendor CAA->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Disposal Transport to Approved Waste Disposal Facility Manifest->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Container Selection and Labeling:

  • Choose the Right Container: Use a container that is chemically compatible with this compound and any solvents. The container must be in good condition, with a secure, leak-proof lid.[5]

  • Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[8] The label must also include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").

    • The date when waste was first added to the container (the accumulation start date).

Storage in a Satellite Accumulation Area (SAA):

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][9]

  • Keep waste containers closed at all times, except when adding waste.[9]

  • Once the container is full, or the 55-gallon limit is reached, it must be moved to a central accumulation area (CAA) within three days.[9]

IV. Spill Management and Decontamination: Preparing for the Unexpected

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

Minor Spill Cleanup Protocol (less than 100 mL of a dilute solution in a contained area):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section I.

  • Contain the Spill: Use a universal chemical absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[10]

  • Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.

  • Collect the Residue: Carefully scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it down with a clean, damp cloth. All cleaning materials should be disposed of as hazardous waste.[11]

  • Label and Dispose: Seal and label the waste container with a hazardous waste tag and arrange for pickup.

Major Spill (any large quantity, or a spill outside of a contained area):

  • Evacuate: Immediately evacuate the area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Notify: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a major spill on your own.

V. Final Disposal: The Role of Environmental Health and Safety (EHS)

The final disposal of this compound waste must be handled by trained professionals. Your institution's EHS department or a licensed hazardous waste contractor is responsible for the collection, transport, and ultimate disposal of the waste in compliance with all federal, state, and local regulations.[12]

Your Responsibilities:

  • Ensure that all waste is properly characterized, segregated, and labeled.

  • Maintain accurate records of the waste generated.

  • Coordinate with your EHS department for the timely pickup of full waste containers.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of sound scientific practice.

References

A Senior Application Scientist's Guide to Handling (S)-5-Methylmorpholin-3-one: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling, use, and disposal of (S)-5-Methylmorpholin-3-one. As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring the safety and success of your scientific endeavors. The following procedures are based on a thorough hazard analysis of the parent compound, Morpholin-3-one, and related morpholine derivatives, establishing a robust framework for safe laboratory operations.

Hazard Assessment: Understanding the Risks

Anticipated Hazards Based on Structural Analogs:

  • Acute Toxicity (Category 4): The parent compound, Morpholin-3-one, is classified as harmful if swallowed or if it comes into contact with the skin[1]. Related compounds are also considered toxic if inhaled[2].

  • Skin Corrosion/Irritation (Category 2): Morpholin-3-one is known to cause skin irritation[1]. Other morpholine derivatives can cause severe skin burns[3][4][5]. Therefore, prolonged or unprotected contact must be strictly avoided.

  • Serious Eye Damage/Irritation (Category 1): Morpholin-3-one is classified as causing serious eye damage[1]. This represents a significant risk of irreversible injury upon direct contact.

  • Respiratory Irritation: Inhalation may cause respiratory system irritation[1]. All handling of the solid or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Skin Sensitization (Category 1): The parent compound may cause an allergic skin reaction, meaning that initial exposure could lead to a more severe response upon subsequent contact[1].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of specific PPE must be based on a risk assessment of the specific procedure being performed.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All weighing, dissolution, and transfer operations involving this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of dust or vapors[6][7][8].

  • Safety Shower and Eyewash Station: An accessible and fully functional safety shower and eyewash station must be located in close proximity to the workstation[6][7][8][9].

Personal Protective Equipment (PPE) Selection

The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or Neoprene gloves are required. For prolonged contact or handling of larger quantities, consider heavier-duty Butyl rubber gloves.[10][11] Rationale: Prevents skin contact, irritation, and potential absorption.[1] Always double-glove when handling concentrated solutions. Inspect gloves for defects before each use and replace them immediately if compromised.
Eyes/Face Safety Goggles & Face ShieldType: Tightly fitting, indirectly vented chemical safety goggles are mandatory.[3][10] A full-face shield must be worn over the safety goggles during procedures with a high risk of splashing or aerosol generation.[3][10] Rationale: Protects against splashes that could cause severe, irreversible eye damage.[1] A face shield protects the entire face from corrosive splashes.
Body Laboratory Coat & Chemical ApronType: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. An elbow-length, chemical-resistant apron should be worn over the lab coat.[10] Rationale: Provides a barrier against incidental skin contact from spills and splashes.[12]
Respiratory NIOSH-approved RespiratorType: A respirator is typically not required if work is performed within a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is necessary.[1][12] Rationale: Prevents irritation to the respiratory system from inhalation of dust or aerosols.[1]

Operational Protocol: PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is as critical as its selection to prevent cross-contamination.

Step-by-Step Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the laboratory coat and chemical-resistant apron.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by the face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first.

Step-by-Step Doffing Procedure (to minimize contamination):
  • Gloves (Outer Pair): Remove the outer pair of gloves, peeling them off without touching the outside surface.

  • Apron: Remove the chemical-resistant apron.

  • Face Shield and Goggles: Remove the face shield, followed by the safety goggles, handling them by the straps.

  • Laboratory Coat: Remove the lab coat, turning it inside out as you remove it.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Lab Coat / Apron Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Apron / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound and associated materials.

  • PPE Disposal: All disposable PPE, including gloves and aprons, should be considered contaminated. After removal, place them in a designated, sealed hazardous waste container.

  • Chemical Waste: Dispose of unused this compound and any solutions containing the compound in accordance with local, state, and federal regulations.[1] Do not pour down the drain.[1] The waste should be collected in a clearly labeled, sealed container.

  • Spill Cleanup: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Methylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
(S)-5-Methylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.